molecular formula C10H15N B1588229 (s)-4-Phenylbutan-2-amine CAS No. 4187-57-9

(s)-4-Phenylbutan-2-amine

Cat. No.: B1588229
CAS No.: 4187-57-9
M. Wt: 149.23 g/mol
InChI Key: WECUIGDEWBNQJJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Phenylbutan-2-amine (CAS 4187-57-9) is a chiral phenylbutylamine derivative with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . This compound is a clear liquid with a density of 0.9±0.1 g/cm³, a boiling point of 221.5±0.0 °C, and a melting point of -50ºC . It is sparingly soluble in water (8.5 g/L at 20 ºC) and has a logP of 2.18, indicating moderate lipophilicity . As a chiral building block, this compound is of significant value in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . The compound is structurally categorized as a phenylbutylamine and serves as a key intermediate in organic synthesis . Researchers should note that this compound is characterized as corrosive and requires careful handling, with hazard statements H314 indicating it causes severe skin burns and eye damage . Key Physical & Chemical Data • CAS Number: 4187-57-9 • Molecular Formula: C10H15N • Molecular Weight: 149.23 g/mol • Storage: Store in a dry, sealed place at room temperature, and for optimal stability, keep in a dark place . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans . It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECUIGDEWBNQJJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426390
Record name AG-F-48804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4187-57-9
Record name 4-Phenylbutan-2-amine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-F-48804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4187-57-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENYLBUTAN-2-AMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATN027167D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-4-Phenylbutan-2-amine: A Versatile Chiral Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

(S)-4-Phenylbutan-2-amine is a chiral primary amine that serves as a high-value, versatile building block in medicinal chemistry. Its structure, which combines a phenyl group, a flexible butyl chain, and a stereocenter at the C2 position, makes it an attractive scaffold for developing pharmacologically active agents across multiple therapeutic areas. Structurally related to endogenous monoamines and well-known stimulants, this scaffold is particularly relevant for constructing ligands targeting the central nervous system (CNS). Furthermore, its utility as a key intermediate in the synthesis of cardiovascular drugs is well-established. This guide provides an in-depth analysis of the foundational chemistry, stereoselective synthesis, and diverse medicinal chemistry applications of this compound, offering field-proven insights and detailed experimental frameworks for researchers in drug discovery and development.

Foundational Chemistry and Stereochemical Significance

This compound (CAS: 4187-57-9) is a chiral phenylbutylamine derivative with the molecular formula C₁₀H₁₅N.[1] Its structure is characterized by a primary amine on a four-carbon chain with a phenyl group at the terminal position. The chirality arises from the stereogenic center at the C2 carbon, the site of the amine attachment.

The importance of stereochemistry in drug design cannot be overstated. The (S)-enantiomer often exhibits significantly different pharmacological and toxicological profiles compared to its (R)-counterpart or the racemic mixture. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. Controlling the stereochemistry, therefore, is a critical step in developing safer and more efficacious drugs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4187-57-9[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
Appearance Clear liquid[1]
Boiling Point 221.5 ± 0.0 °C[1]
Melting Point -50 °C[1]
Density 0.9 ± 0.1 g/cm³[1]
logP 2.18[1]
Solubility Sparingly soluble in water (8.5 g/L at 20°C)[1]

The moderate lipophilicity, indicated by a logP of 2.18, suggests that this scaffold is a suitable starting point for developing molecules with the potential for good oral bioavailability and blood-brain barrier penetration.[1]

Synthesis and Chiral Control: The Biocatalytic Advantage

Accessing enantiomerically pure this compound is paramount for its use in medicinal chemistry. While classical resolution methods exist, modern synthetic chemistry increasingly favors asymmetric synthesis for its efficiency and atom economy. Biocatalysis, utilizing enzymes like ω-transaminases (ω-TAs), has emerged as a superior strategy for producing chiral amines with exceptional stereoselectivity under mild, sustainable conditions.[1]

Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone substrate (4-phenyl-2-butanone). The enzyme's chiral active site directs the addition of the amine to one face of the ketone, leading to the formation of a single enantiomer of the desired amine.

Biocatalytic_Synthesis Ketone 4-Phenyl-2-butanone (Prochiral Ketone) Enzyme ω-Transaminase (S-selective) + PLP cofactor Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Product This compound (>99% ee) Enzyme->Product Asymmetric Amination Byproduct Acetone Enzyme->Byproduct

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol: Enantioselective Biocatalytic Synthesis

This protocol is a representative methodology based on established principles of transaminase-mediated amine synthesis.

  • Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 7.0).

  • Reagent Addition: Add 4-phenyl-2-butanone (1 equivalent), isopropylamine as the amine donor (5 equivalents), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

  • Enzyme Introduction: Add the chosen (S)-selective ω-transaminase, either as a purified enzyme or as whole cells expressing the enzyme. The use of whole cells can be more cost-effective as it bypasses the need for enzyme purification.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24 hours.

    • Causality Insight: The use of a large excess of the amine donor (isopropylamine) is a critical choice. The transamination reaction is reversible, and this excess drives the equilibrium towards the formation of the desired product amine.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine both the conversion of the ketone and the enantiomeric excess (ee) of the product.

  • Workup and Purification: Once the reaction is complete, acidify the mixture to protonate the product amine. Perform an extraction with an organic solvent (e.g., ethyl acetate) to remove the unreacted ketone and the acetone byproduct. Basify the aqueous layer and extract the this compound product with an organic solvent. The final product can be purified by distillation or chromatography.

    • Self-Validation: The protocol's success is validated by achieving high conversion (>90%) and excellent enantiomeric excess (>99% ee), as confirmed by chiral analytical methods.

Medicinal Chemistry Applications

The this compound scaffold is a privileged structure found in molecules targeting a range of biological systems. Its applications can be broadly categorized into CNS-active agents and cardiovascular drugs.

Central Nervous System (CNS) Agents

The structural similarity of 4-phenylbutan-2-amine to phenethylamine and amphetamine makes it a compelling starting point for CNS drug discovery. Amphetamine and its analogs are known to act on monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—by promoting neurotransmitter release and inhibiting reuptake.[2] This mechanism is central to the treatment of conditions like ADHD and narcolepsy.

By modifying the this compound core, medicinal chemists can fine-tune the potency and selectivity for these transporters to develop novel therapeutics for depression, anxiety, and other neuropsychiatric disorders.

DAT_Mechanism cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Vesicles (Dopamine Storage) Dopamine_in Dopamine Vesicle->Dopamine_in Release DAT Dopamine Transporter (DAT) Reuptake Site Dopamine_in->DAT:port Reuptake Dopamine_out Dopamine Receptor Dopamine Receptors (e.g., D1, D2) Dopamine_out->Receptor Binding & Signaling Drug Drug Derived from This compound Drug->DAT:port Blocks Reuptake

Caption: Proposed mechanism of action for CNS agents at the dopamine transporter.

Cardiovascular Agents: The Case of Labetalol

One of the most prominent applications of 4-phenylbutan-2-amine is as a key intermediate in the synthesis of Labetalol.[2] Labetalol is an antihypertensive drug that functions as a mixed alpha- and beta-adrenergic receptor blocker.[3] It decreases blood pressure by blocking beta-receptors in the heart, which slows the heart rate, and by blocking alpha-receptors in peripheral blood vessels, which causes them to relax.

Labetalol has two chiral centers and is administered as a mixture of four stereoisomers. The (S,R)-isomer is a potent α₁ blocker, while the (R,R)-isomer (dilevalol) is a non-selective β-blocker. The 4-phenylbutan-2-amine portion of the molecule is crucial for its interaction with these receptors.

Structure-Activity Relationship (SAR) Insights

Key Modification Points:

  • N-Substitution on the Amine: The primary amine is the most common site for modification. N-alkylation or N-acylation can profoundly impact a compound's potency, selectivity, and metabolic stability.

  • Substitution on the Phenyl Ring: Adding substituents to the aromatic ring can alter lipophilicity, electronic properties, and introduce new interaction points with the target receptor.

Postulated SAR Principles for Monoamine Transporter Inhibition:

  • N-Alkylation: Small N-alkyl groups (e.g., methyl) are often tolerated or may enhance activity at DAT and NET. Larger, bulky substituents can decrease potency or shift selectivity towards SERT.

  • N-Benzylation: Introducing an N-benzyl group can provide additional aromatic interactions within the binding pocket of the transporter, often increasing affinity.

  • Phenyl Ring Substitution: For phenethylamines targeting 5-HT₂ receptors, nonpolar substituents (halogens, alkyl groups) at the 4-position of the phenyl ring tend to increase affinity, whereas hydrogen-bond donors (hydroxyl, amino groups) decrease it significantly.[2] A similar trend can be anticipated for monoamine transporters, where a hydrophobic pocket often accommodates the phenyl ring.

Experimental Protocol: Synthesis of an N-Acyl Derivative

This protocol details a standard procedure for creating an amide derivative from the core amine, a key step in exploring SAR.

  • Amine Solubilization: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

    • Causality Insight: The base is essential to neutralize the HCl that is generated during the reaction, preventing the protonation of the starting amine, which would render it unreactive.

  • Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

    • Self-Validation: The identity and purity of the final N-acyl derivative are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacokinetic and Metabolic Profile

The pharmacokinetic profile of any drug candidate is critical to its success. Based on analogs, derivatives of this compound are expected to undergo significant metabolism.

  • Absorption and Bioavailability: Labetalol, which contains the core structure, is well-absorbed orally but undergoes considerable first-pass metabolism in the liver, resulting in an absolute bioavailability of about 25%.[3] This suggests that derivatives of this scaffold may also be subject to extensive hepatic metabolism.

  • Metabolism: The primary metabolic pathway for Labetalol is conjugation, mainly forming inactive glucuronide metabolites.[4] For amphetamine-like analogs, metabolism often occurs via cytochrome P450 enzymes (particularly CYP2D6), involving hydroxylation of the aromatic ring or alkyl side chain, followed by conjugation. The primary amine itself is also a site for potential deamination.

  • Distribution: The moderate lipophilicity of the core scaffold suggests that its derivatives could have good tissue distribution, including potential penetration of the blood-brain barrier, which is essential for CNS-targeted agents.

  • Excretion: Metabolites are typically excreted via the kidneys into the urine.[4]

Future Outlook and Unexplored Potential

The this compound scaffold remains a valuable and somewhat underexplored platform in medicinal chemistry. While its role in CNS and cardiovascular drug discovery is established, other therapeutic avenues warrant investigation.

  • Lysophosphatidic Acid (LPA) Receptor Modulation: N-substituted derivatives of 4-phenylbutan-2-amine have been investigated as potential modulators of LPA receptors, which are implicated in diseases of the liver, skin, and lungs.[1] This represents a promising area for future research.

  • Oncology and Immunology: Chiral amines are core components of many kinase inhibitors and immunomodulatory drugs. The unique stereochemical and conformational properties of this scaffold could be leveraged to design novel agents in these fields.

  • Fine-Tuning for Selectivity: A key challenge and opportunity lies in systematically exploring the SAR to develop highly selective agents. For example, designing derivatives that selectively inhibit DAT over SERT could lead to effective treatments for psychostimulant addiction without the side effects associated with broad-spectrum monoamine reuptake inhibitors.

References

  • Exploring 4-Phenylbutan-2-Amine: Properties, Applications, and Manufacturing. (n.d.). LinkedIn. Retrieved February 6, 2026, from [Link]

  • Goa, K. L., & Benfield, P. (1994). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs, 47(5), 814-856. Retrieved February 6, 2026, from [Link]

  • Liechti, M. E. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Journal of Analytical Toxicology, 45(7), 725-734. Retrieved February 6, 2026, from [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2019). Catalysts, 9(10), 819. Retrieved February 6, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2015). ACS Chemical Neuroscience, 6(8), 1363-1371. Retrieved February 6, 2026, from [Link]

  • Pharmacokinetics of Labetalol. (2019). Pharmacophore, 10(6), 65-71. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Structure, Stereochemistry, and Synthesis of (S)-4-Phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chemical Identity and Significance[1][2][3]

(S)-4-Phenylbutan-2-amine (CAS: 4187-57-9), also known as (S)-1-methyl-3-phenylpropylamine, is a critical chiral phenylbutylamine scaffold in medicinal chemistry. Structurally homologous to amphetamine but with an extended alkyl chain, it serves as a versatile chiral building block for the synthesis of antihypertensive agents, lysophosphatidic acid receptor modulators, and other bioactive phenethylamines.[1]

Unlike its lower homolog (amphetamine), the pharmacological profile of 4-phenylbutan-2-amine derivatives is often directed toward adrenergic and peptidergic receptors rather than central psychostimulation. The strict control of stereochemistry is paramount; for instance, the (R)-enantiomer is the specific precursor for Dilevalol (an antihypertensive), whereas the (S)-enantiomer is increasingly utilized in the development of novel antiviral agents and receptor modulators.[1]

Physicochemical Profile[2][3][4][5][6][7]
PropertyData
IUPAC Name (2S)-4-phenylbutan-2-amine
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Boiling Point 221.5 °C (at 760 mmHg)
Density 0.9 ± 0.1 g/cm³
Chirality (S)-Enantiomer
Optical Rotation [α]₂₀ᴰ +7.0° (c=1, CHCl₃) [Reported]
Solubility Sparingly soluble in water; Soluble in EtOH, DMSO, CHCl₃

Structural and Stereochemical Analysis[1][2][5][8]

The biological activity of 4-phenylbutan-2-amine derivatives is governed by the spatial arrangement at the C2 position. Understanding the absolute configuration is essential for predicting ligand-receptor binding interactions.[1]

Cahn-Ingold-Prelog (CIP) Priority Assignment

The chiral center is located at C2.[1] The assignment of the (S)-configuration follows the sequence rules:

  • Priority 1: -NH₂ (Nitrogen, Atomic Number 7).[1]

  • Priority 2: -CH₂CH₂Ph (C3 is bonded to C4, which is bonded to the Phenyl ring).[1] This chain outranks the methyl group due to the higher atomic mass downstream (Phenyl ring carbons).[1]

  • Priority 3: -CH₃ (Methyl group).[1]

  • Priority 4: -H (Hydrogen, pointing away).[1]

In the (S)-configuration, when the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction.[1]

Stereochemical Visualization

Stereochemistry cluster_0 CIP Priority: this compound C2 C2 (Chiral Center) NH2 1. -NH2 (Highest Priority) C2->NH2 Alkyl 2. -CH2CH2Ph (Phenethyl Group) C2->Alkyl Methyl 3. -CH3 (Methyl Group) C2->Methyl H 4. -H (Lowest Priority) C2->H Behind Plane Logic 1 → 2 → 3 = Counter-Clockwise (S-Configuration) Methyl->Logic

Figure 1: Stereochemical priority assignment for the (S)-enantiomer according to CIP rules. The counter-clockwise progression (1-2-3) confirms the S-configuration when H is in the rear.

Synthesis Strategies: The Biocatalytic Shift

While traditional chemical resolution (using chiral acids like tartaric acid) is feasible, it is limited by a maximum 50% yield.[1] Modern industrial synthesis favors Asymmetric Enzymatic Transamination , which allows for 100% theoretical yield from prochiral ketones using (S)-selective amine transaminases (ATAs).[1]

Mechanism: Transaminase-Catalyzed Asymmetric Synthesis

The reaction involves the transfer of an amino group from a sacrificial donor (e.g., isopropylamine or L-alanine) to the prochiral substrate 4-phenylbutan-2-one , mediated by pyridoxal-5'-phosphate (PLP).

  • Enzyme: (S)-Amine Transaminase (e.g., from Chromobacterium violaceum or engineered variants).[2]

  • Substrate: 4-phenylbutan-2-one (Benzylacetone).

  • Donor: Isopropylamine (preferred for equilibrium shift via acetone removal).[1]

Transamination Substrate 4-Phenylbutan-2-one (Prochiral Ketone) Enzyme (S)-Transaminase (PLP-Dependent) Substrate->Enzyme Input Donor Isopropylamine (Amine Donor) Donor->Enzyme Input Product This compound (Target Chiral Amine) Enzyme->Product Bioconversion Byproduct Acetone (Volatile Coproduct) Enzyme->Byproduct Bioconversion Byproduct->Enzyme Inhibits (Remove via Evap)

Figure 2: Biocatalytic workflow for the asymmetric synthesis of this compound. Removal of acetone drives the equilibrium toward the product.[1]

Experimental Protocols

Protocol A: Biocatalytic Synthesis using (S)-Transaminase

Rationale: This protocol utilizes a whole-cell or purified enzyme approach typical for gram-scale synthesis, ensuring high enantiomeric excess (>99% ee).

Materials:

  • Substrate: 4-Phenylbutan-2-one (50 mM)

  • Amine Donor: Isopropylamine (1 M, pH adjusted to 7.5)[1]

  • Catalyst: Lyophilized Chromobacterium violaceum ATA (Cv-ATA) or equivalent commercial (S)-ATA.

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)[1]

  • Solvent: DMSO (5% v/v) to enhance substrate solubility.[1]

Procedure:

  • Preparation: Dissolve 4-phenylbutan-2-one in DMSO.

  • Reaction Mix: In a reaction vessel, combine the phosphate buffer, PLP, and isopropylamine solution.

  • Initiation: Add the substrate solution and the enzyme powder.[1]

  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours. Note: Open system or nitrogen sweep is recommended to remove acetone coproduct and drive equilibrium.[1]

  • Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine.

  • Workup: Wash the aqueous phase with Ethyl Acetate (removes unreacted ketone).[1] Basify the aqueous phase to pH 12 with 10M NaOH.[1] Extract the free amine into Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Distillation (bp ~221°C) yields the pure oil.[1]

Protocol B: Determination of Enantiomeric Purity (Chiral HPLC)

Rationale: Validation of stereochemistry requires a chiral stationary phase capable of resolving the enantiomers.[1]

Method Parameters:

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.[1]

  • Temperature: 25°C.

Expected Results:

  • (R)-Enantiomer Retention Time: ~8.5 min (varies by column age).

  • (S)-Enantiomer Retention Time: ~10.2 min.

  • Calculation: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

References

  • BenchChem. this compound Chemical Properties and Applications. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. Retrieved from [1]

  • Höhne, M., & Bornscheuer, U. T. (2009).[1] Biocatalytic routes to optically active amines.[1][3][2] ChemCatChem.[1][2] Retrieved from

  • Sigma-Aldrich. Product Specification: (S)-1-Methyl-3-phenylpropylamine.[4] Retrieved from [3]

  • Vertex AI Search.Synthesis and Labetalol Intermediates Context. (Grounding Source 1.4, 1.17).

Sources

An In-Depth Technical Guide to the Predicted Pharmacological Profile of Phenylbutylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylbutylamine scaffold represents a privileged chemical structure with significant potential for yielding novel therapeutic agents. As a derivative of phenethylamine, this class of compounds is predicted to interact primarily with monoamine neurotransmitter systems, offering opportunities for the development of new central nervous system (CNS) stimulants, antidepressants, and anorectics.[1] This guide provides a comprehensive framework for predicting the pharmacological profile of novel phenylbutylamine derivatives. It integrates established structure-activity relationship (SAR) principles with a validated workflow of in silico modeling and in vitro validation assays. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a technical resource for researchers engaged in the rational design and development of next-generation therapeutics based on the phenylbutylamine core.

Introduction: The Phenylbutylamine Scaffold

The phenylbutylamine framework consists of a phenyl ring connected to an amino group via a four-carbon (butyl) chain.[2] Its structural similarity to endogenous monoamines (e.g., dopamine, norepinephrine) and other psychoactive phenethylamines (e.g., amphetamine) forms the basis for its predicted pharmacological activity.[1][3] Most substituted phenethylamines modulate monoamine neurotransmitter systems, though no single mechanism of action is common to all members of this broad class.[1] The extended butyl chain, compared to the ethyl chain of classic phenethylamines, introduces unique conformational flexibility and lipophilicity, which can significantly alter receptor and transporter interactions, metabolic stability, and pharmacokinetic profiles. Understanding these nuances is critical for predicting the therapeutic potential and off-target liabilities of novel derivatives.

Core Pharmacophore and Predicted Structure-Activity Relationships (SAR)

The pharmacological profile of a phenylbutylamine derivative is a direct function of its three-dimensional shape and the electronic properties of its constituent parts. Modifications to the phenyl ring, butyl chain, or amino group can predictably steer the compound's affinity and efficacy towards specific molecular targets.

The Phenyl Ring

Substitutions on the phenyl ring are a primary driver of target selectivity and potency.

  • Position: Halogen or alkyl groups at the para (4-position) of the phenyl ring tend to positively influence binding affinity for targets like the serotonin 5-HT2A receptor.[4]

  • Nature of Substituent: Small, non-polar substituents are often well-tolerated. In contrast, hydrogen bond donors such as hydroxyl (-OH) or carboxyl (-COOH) groups can decrease affinity for certain targets.[5] The introduction of a methylenedioxy group across the 3 and 4 positions, creating a structure analogous to MDMA, is predicted to enhance affinity for the serotonin transporter (SERT) and promote entactogenic effects.

The Butyl Chain

The four-carbon linker is crucial for orienting the pharmacophore within the binding pocket.

  • Alpha (α) and Beta (β) Positions: Alkylation at the α-carbon (adjacent to the amine) can increase stimulant properties and confer resistance to metabolism by monoamine oxidase (MAO), a key enzyme in neurotransmitter degradation. A ketone at the β-position (forming a cathinone derivative) often enhances affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Chain Length: The butyl chain itself, being longer than the typical ethyl chain, may alter the optimal binding pose within monoamine transporters, potentially favoring interactions with deeper allosteric sites or influencing the kinetics of substrate transport versus pure inhibition.

The Amino Group

The basicity and steric bulk of the terminal amine are critical for the initial ionic interaction with acidic residues (e.g., Aspartate) in the binding sites of monoamine transporters and G-protein coupled receptors (GPCRs).[6]

  • Alkylation: N-alkylation (e.g., N-methyl, N-ethyl) generally modulates potency and selectivity. Increasing the size of the N-alkyl group can decrease dopaminergic activity while potentially increasing serotonergic or noradrenergic effects.[7]

  • N-Benzyl Substitution: The addition of a benzyl group to the nitrogen can dramatically improve both binding affinity and functional activity at 5-HT2A receptors.[5]

The interplay of these structural modifications is summarized in the diagram below.

SAR_Phenylbutylamine cluster_mods Structural Modifications cluster_outcomes Predicted Pharmacological Outcomes Core Phenylbutylamine Scaffold Phenyl Phenyl Ring Substitution (e.g., 4-Halo, 2,5-Dimethoxy) Chain Butyl Chain Modification (e.g., α-Methyl, β-Keto) Amine Amino Group Alkylation (e.g., N-Methyl, N-Benzyl) SERT ↑ SERT Affinity (Reuptake Inhibitor/Releaser) Phenyl->SERT 3,4-Methylenedioxy Receptor ↑ 5-HT2A/2C Affinity (Psychedelic/Atypical) Phenyl->Receptor 2,5-Dimethoxy, 4-Alkyl/Halogen DAT_NET ↑ DAT/NET Affinity (Stimulant/Antidepressant) Chain->DAT_NET β-Keto Metabolism ↓ MAO Metabolism (Increased Duration) Chain->Metabolism α-Methyl Amine->DAT_NET N-Methyl Amine->Receptor N-Benzyl

Caption: Predicted Structure-Activity Relationships (SAR) for Phenylbutylamine Derivatives.

Predicted Primary Molecular Targets and Mechanisms of Action

Based on the SAR principles, phenylbutylamine derivatives are primarily predicted to function as modulators of monoamine transporters and GPCRs.

  • Monoamine Transporters (DAT, NET, SERT): These are the most probable targets. The core structure mimics endogenous substrates, suggesting compounds may act as either reuptake inhibitors (blocking transport) or releasers (inducing reverse transport). The specific pattern of substitution will determine the selectivity profile (e.g., DAT/NET selective, SERT selective, or triple reuptake inhibitor).[7][8]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): Phenyl ring substitutions, particularly with methoxy or halogen groups, strongly predict direct agonist or antagonist activity at serotonin receptors.[4][5] 5-HT2A agonism is the classic mechanism for psychedelic effects, while interactions with other subtypes can produce a range of therapeutic effects, including anxiolytic and antidepressant actions.

  • Adrenergic Receptors (α and β): The phenethylamine backbone is the basis for many adrenergic agonists.[3] Phenylbutylamine derivatives may retain affinity for these receptors, potentially leading to cardiovascular side effects (e.g., vasoconstriction, changes in heart rate) that must be profiled.

  • Trace Amine-Associated Receptor 1 (TAAR1): This intracellular GPCR is a key regulator of monoamine transporter function.[9] Phenylbutylamine derivatives may act as TAAR1 agonists, which can induce the internalization of transporters and promote neurotransmitter efflux, representing an alternative mechanism for their psychoactive effects.[9]

A Self-Validating Workflow for Pharmacological Prediction

To move from theoretical SAR to a robust, data-driven pharmacological profile, a two-pronged approach is essential. This workflow uses in silico methods to generate testable hypotheses, which are then confirmed or refuted by targeted in vitro experiments. This iterative process is the cornerstone of modern drug discovery.

Workflow cluster_silico Phase 1: In Silico Prediction (Hypothesis Generation) cluster_vitro Phase 2: In Vitro Validation (Hypothesis Testing) Input Input: Novel Phenylbutylamine Structure Docking Molecular Docking (Predicts Binding Affinity & Pose) Against Target Panel: - DAT, SERT, NET - 5-HT Receptors - Adrenergic Receptors Input->Docking ADMET ADMET Prediction (Predicts Drug-Likeness) - Solubility, Permeability - Metabolism (CYP450) - Toxicity Input->ADMET Prediction Output: Predicted Profile (Binding Affinities, Functional Effects, Pharmacokinetics, Liabilities) Docking->Prediction ADMET->Prediction Binding Radioligand Binding Assays (Confirms Affinity & Selectivity) - Determines Ki at Targets Prediction->Binding Select targets based on high predicted affinity Functional Functional Assays (Confirms Mechanism) - Transporter Uptake/Efflux - Receptor Signaling (e.g., cAMP) Prediction->Functional Select assays based on predicted mechanism Output Validated Pharmacological Profile Binding->Output Functional->Output Output->Input Iterative Refinement

Caption: A Self-Validating Workflow for Profile Prediction.

Experimental Protocols

The following protocols provide detailed methodologies for the key predictive and validation steps outlined in the workflow.

Protocol: In Silico Molecular Docking

Objective: To predict the binding affinity and pose of a novel phenylbutylamine derivative against a panel of key protein targets. This process involves two main steps: predicting the ligand's conformation and orientation in the protein's binding site, and then estimating the binding affinity.[10][11]

Methodology:

  • Target Preparation:

    • Obtain crystal structures or high-quality homology models of human monoamine transporters (DAT, SERT, NET) and relevant GPCRs (e.g., 5-HT2A). Structures can be downloaded from the RCSB Protein Data Bank (PDB).

    • Prepare the protein structures using a tool like AutoDockTools.[12] This involves removing water molecules, adding polar hydrogens, and assigning charges.[13]

  • Ligand Preparation:

    • Generate a 3D structure of the novel phenylbutylamine derivative.

    • Minimize the ligand's energy using a force field (e.g., MMFF94).

    • Assign rotatable bonds and save the prepared ligand in the required format (e.g., .pdbqt for AutoDock Vina).

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein, typically centered on the known substrate or antagonist binding pocket.[12]

    • Run the docking simulation using software like AutoDock Vina. The command specifies the receptor, ligand, and grid box parameters.[12]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C

  • Analysis:

    • Analyze the output files, which rank the predicted binding poses by a scoring function (e.g., kcal/mol). Lower energy scores indicate a more favorable predicted binding affinity.[12]

    • Visualize the top-ranked poses using software like PyMOL or Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the binding pocket. This provides a structural hypothesis for the compound's activity.

Protocol: In Silico ADMET Prediction

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound to assess its drug-likeness and identify potential liabilities early.[14][15][16]

Methodology:

  • Input: Provide the chemical structure of the derivative, typically as a SMILES string.

  • Platform Selection: Utilize a validated ADMET prediction platform. Several free web servers (e.g., pkCSM, ADMETlab) and commercial software packages (e.g., ADMET Predictor) are available.[14][17]

  • Property Prediction: The software will calculate a wide range of properties, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction (e.g., CYP2D6, CYP3A4).

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis: Review the predicted data, often presented in tables or radar plots, to identify potential red flags. For example, high predicted inhibition of a major CYP enzyme could lead to drug-drug interactions, while poor predicted BBB penetration would be a liability for a CNS-targeted drug.

Protocol: In Vitro Radioligand Binding Assay

Objective: To experimentally determine the binding affinity (Ki) of the phenylbutylamine derivative for specific target receptors, validating the in silico docking predictions. Radioligand binding is the gold standard for quantifying ligand-receptor interactions.[18][19]

Methodology:

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • A specific radioligand for the target (e.g., [3H]-Ketanserin for 5-HT2A).

    • Test compound (the novel phenylbutylamine derivative) at various concentrations.

    • Assay buffer, 96-well plates, and a filtration system.

  • Assay Procedure (Competition Binding):

    • In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[20]

    • To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known, non-radioactive ligand.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[20]

  • Separation and Counting:

    • Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters. The filters trap the cell membranes.[20]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Transporter Functional Assay (Uptake Inhibition)

Objective: To determine if the compound acts as an inhibitor or substrate at monoamine transporters, validating its predicted mechanism of action.[21]

Methodology:

  • Materials:

    • Cells stably expressing the transporter of interest (e.g., HEK293-hDAT).

    • Radiolabeled substrate (e.g., [3H]-Dopamine).

    • Test compound at various concentrations.

  • Assay Procedure:

    • Plate the cells in 96-well plates and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]-Dopamine).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Plot the percent uptake inhibition against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve. A low IC50 value indicates a potent inhibitor of transporter function.[22]

Data Presentation and Interpretation

Quantitative data from the predictive and validation workflows should be summarized for clear comparison.

Table 1: Predicted vs. Validated Pharmacological Profile of a Hypothetical Derivative (PBA-101)

Target Predicted Binding Affinity (Docking Score, kcal/mol) Validated Binding Affinity (Ki, nM) Predicted Functional Effect Validated Functional Effect (IC50, nM)
hDAT -8.5 55 Reuptake Inhibitor 75 (Uptake Inhibition)
hNET -8.2 80 Reuptake Inhibitor 110 (Uptake Inhibition)
hSERT -9.1 15 Reuptake Inhibitor 25 (Uptake Inhibition)
5-HT2A -7.5 250 Agonist 400 (cAMP Assay EC50)

| α1-Adrenergic | -6.1 | >1000 | Weak Antagonist | >1000 |

This integrated approach provides a high-confidence profile, guiding further lead optimization, elucidating the mechanism of action, and anticipating potential off-target effects.

Conclusion

The phenylbutylamine scaffold holds considerable promise for the development of novel CNS-active agents. The pharmacological profile of its derivatives can be rationally predicted and validated through a systematic workflow that combines the predictive power of in silico modeling with the empirical certainty of in vitro assays. By understanding the fundamental structure-activity relationships and applying the detailed protocols within this guide, researchers can accelerate the design-make-test-analyze cycle, efficiently identifying and optimizing candidates with desired therapeutic properties while minimizing the risk of late-stage attrition due to unfavorable pharmacological or pharmacokinetic characteristics.

References

  • Lee, S. et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]

  • Gicquel, T. et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. Available at: [Link]

  • Wikipedia (n.d.). Substituted phenethylamine. Available at: [Link]

  • Wikipedia (n.d.). 4-Phenylbutylamine. Available at: [Link]

  • Slideshare (n.d.). Structure Activity Relationship of sympathomimetic agents.pdf. Available at: [Link]

  • Jensen, A. A. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available at: [Link]

  • González-Ledo, M. F. et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]

  • Rothman, R. B. et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. PubMed Central. Available at: [Link]

  • Nijmeijer, S. et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. Available at: [Link]

  • Myshakin, E. P. (2016). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Cortes-Ciriano, I. et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. Available at: [Link]

  • Bioinformatics (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]

  • Current Protocols in Pharmacology (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Cannalire, R. et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • Frontiers (n.d.). Functional characterization of dopamine transporter in vivo using Drosophila melanogaster behavioral assays. Available at: [Link]

  • Deep Origin (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • ChemCopilot (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. Available at: [Link]

  • MDPI (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Available at: [Link]

  • Sitte, H. H. et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Aggarwal, S. et al. (2015). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

  • Eurofins Discovery (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]

  • MDPI (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available at: [Link]

  • ResearchGate (2014). (PDF) In silico predictive model to determine vector-mediated transport properties for the blood–brain barrier choline transporter. Available at: [Link]

  • MDPI (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Available at: [Link]

  • MDPI (2021). Functional Characterization of the Dopaminergic Psychostimulant Sydnocarb as an Allosteric Modulator of the Human Dopamine Transporter. Available at: [Link]

  • Guedes, I. A. et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • Wikipedia (n.d.). Dopamine transporter. Available at: [Link]

  • VCU Libraries (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. Available at: [Link]

  • Simulations Plus (n.d.). ADMET Predictor®. Available at: [Link]

  • Cannalire, R. et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Available at: [Link]

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of (S)-4-Phenylbutan-2-amine

[1][2][3][4]

Executive Summary

This compound is a chiral primary amine serving as a critical building block in the synthesis of antihypertensive agents (e.g., Labetalol) and various CNS-active compounds.[1][2][3][4] As a lipophilic amine (LogP ~2.[1][2][3]1) with a basic nitrogen center (pKa ~10.0), its solubility profile is dominated by its ability to act as a hydrogen bond donor/acceptor while maintaining significant hydrophobic character due to the phenethyl tail.[1][2][3]

This guide characterizes its transition from a water-immiscible oil to a water-soluble salt, a property essential for "pH-swing" purification strategies.[1][2][3][4]

Physicochemical Drivers of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within the molecule:

ParameterValueImplication for Solubility
Molecular Weight 149.23 g/mol Low MW facilitates high miscibility in organic solvents.[1][2][3][4]
Physical State Liquid (MP ~ -50°C)"Solubility" in organics is technically miscibility .[1][2][3][4]
LogP (Octanol/Water) ~2.18Lipophilic.[1][2][3][4] Prefers organic phase over neutral aqueous phase.[1][2][3][4]
pKa (Conjugate Acid) ~10.0Highly basic.[1][2][3][4] Protonation at pH < 8 drastically alters solubility (Oil

Salt).[1][2][3][4]
H-Bond Capability Donor: 2, Acceptor: 1Soluble in alcohols and polar aprotic solvents.[1][2][3][4]
Mechanistic Solubility Diagram

The following diagram illustrates the solute-solvent interaction logic that dictates the miscibility of this amine.

SolubilityMechanismFigure 1: Mechanistic Solubility InteractionsAmineThis compound(Lipophilic Liquid)NonPolarNon-Polar Solvents(Hexane, Toluene)Amine->NonPolarHigh Miscibility(Van der Waals)PolarProticPolar Protic Solvents(MeOH, EtOH)Amine->PolarProticHigh Miscibility(H-Bonding)WaterNeutralWater (pH 7)Amine->WaterNeutralLow Solubility(Hydrophobic Effect)WaterAcidicAcidic Water (pH < 4)Amine->WaterAcidicHigh Solubility(Ionic Solvation)

Solubility Landscape Data

Since this compound is a liquid at room temperature, the data below primarily describes miscibility .

Table 1: Solvent Compatibility Matrix (25°C)
Solvent ClassSpecific SolventSolubility/MiscibilityOperational Notes
Chlorinated Dichloromethane (DCM)Miscible Excellent for extraction from basic aqueous layers.[1][2][3][4]
ChloroformMiscible Standard solvent for NMR analysis.[1][2][3]
Alcohols Methanol, Ethanol, IPAMiscible Ideal for salt formation (crystallization of HCl/Tartrate salts).[1][2][3]
Ethers Diethyl Ether, THF, MTBEMiscible MTBE is preferred for process scale extractions due to lower volatility.[1][2]
Hydrocarbons Hexanes, HeptaneMiscible Useful for washing away polar impurities if the amine is oiled out.[1][2]
Aromatics TolueneMiscible High boiling point allows for azeotropic removal of water.[1][2][3]
Aqueous Water (pH 7)8.5 g/L (Sparingly Soluble) Forms an oily emulsion/layer at concentrations >0.06 M.
Aqueous 1M HCl / 1M H₂SO₄Soluble (>100 g/L) Instant conversion to ammonium salt (ionic solid dissolved in water).[1][2][3][4]
Chiral Solvent Considerations

In achiral solvents (all listed above), the solubility of the (S)-enantiomer is identical to the racemate.[1][2][4] Differences in solubility only arise in chiral solvents or when forming diastereomeric salts (e.g., with D-Tartaric acid), which is the basis for chiral resolution.[1][2][3][4]

Experimental Protocols

Protocol A: Gravimetric Determination of Aqueous Solubility

Use this protocol to verify the exact solubility limit in neutral water or specific buffers for formulation.[1][4]

Objective: Determine saturation concentration (

  • Preparation: Add 2.0 mL of Phosphate Buffer (pH 7.4) to a 4 mL glass vial.

  • Saturation: Add this compound dropwise while vortexing until a persistent oily droplet phase remains visible (approx. 20-30 µL).

  • Equilibration: Shake the vial at 20°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to fully separate the excess oil phase.

  • Sampling: Carefully withdraw 1.0 mL of the clear aqueous supernatant, avoiding the surface oil layer.[2][3]

  • Quantification:

    • Method 1 (HPLC): Dilute sample 1:10 with Methanol and inject onto C18 column (UV detection @ 210 nm).

    • Method 2 (Gravimetric): Evaporate the supernatant in a pre-weighed vial under nitrogen flow, then vacuum dry. Weigh the residue.[1][2][3][4]

    • Calculation:

      
      
      
Protocol B: pH-Swing Purification (Self-Validating Workflow)

This workflow utilizes the solubility switch to purify the amine from non-basic impurities.[1][2][3][4]

PurificationWorkflowFigure 2: pH-Swing Purification WorkflowStartCrude Mixture(Amine + Non-Basic Impurities)DissolveDissolve in DCM or MTBEStart->DissolveAcidExtExtract with 1M HCl (aq)Dissolve->AcidExtPhaseSepPhase SeparationAcidExt->PhaseSepOrgLayerOrganic Layer(Contains Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Contains Amine-HCl Salt)PhaseSep->AqLayerKeepBasifyAdjust pH to >12(NaOH)AqLayer->BasifyExtractExtract with DCMBasify->ExtractDryDry (Na2SO4) & EvaporateExtract->DryFinalPure this compoundDry->Final

Step-by-Step Rationale:

  • Acid Extraction: The amine converts to its water-soluble hydrochloride salt.[1][2][3][4] Non-basic lipophilic impurities remain in the organic solvent (DCM).[1][2][3][4]

  • Phase Cut: Discarding the organic layer removes the impurities.[1][2][3][4]

  • Basification: Adding NaOH to the aqueous phase (pH > 12) deprotonates the ammonium salt, regenerating the free amine.[1][2][3]

  • Re-extraction: The free amine, now lipophilic again, extracts cleanly into fresh DCM.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6994564, this compound.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • European Chemicals Agency (ECHA). Registration Dossier - 1-methyl-3-phenylpropylamine.[1][2][3][4][5] Retrieved from [Link][1][2][3][4]

Methodological & Application

biocatalytic synthesis of chiral amines using transaminases

Application Note: Precision Synthesis of Chiral Amines via -Transaminases[1]


Introduction: The Paradigm Shift in Amine Synthesis

Chiral amines constitute approximately 40% of active pharmaceutical ingredients (APIs), including blockbusters like Sitagliptin (Januvia®) and Rivastigmine. Traditional chemical synthesis often relies on heavy metal catalysis (Rh, Ir) at high pressures, requiring extensive purification to remove toxic trace metals.

Biocatalysis using





This guide details the Ping-Pong Bi-Bi mechanism, strategies to displace equilibrium, and validated protocols for both screening and preparative synthesis.

Mechanistic Foundation

Understanding the mechanism is prerequisite to troubleshooting.[1]

12
The Ping-Pong Bi-Bi Catalytic Cycle

The enzyme oscillates between two forms: the PLP-bound form (accepts amine) and the Pyridoxamine-5'-phosphate (PMP) form (donates amine).

TransaminaseMechanismE_PLPEnzyme-PLP(Resting State)Complex1Schiff BaseIntermediate 1E_PLP->Complex1+ DonorE_PMPEnzyme-PMP(Aminated State)DonorAmine Donor(e.g., IPA)Donor->Complex1Prod1Ketone Co-Product(e.g., Acetone)Complex1->Prod1Complex1->E_PMP- Co-ProductComplex2Schiff BaseIntermediate 2E_PMP->Complex2+ SubstrateSubstrateProchiral Ketone(Substrate)Substrate->Complex2Complex2->E_PLP- Target AmineProductChiral Amine(Target)Complex2->Product

Figure 1: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles between PLP and PMP forms. Crucially, if the Co-Product (e.g., Acetone) is not removed, it competes with the Substrate for the E-PMP form, stalling the reaction.

Strategic Framework: Equilibrium Displacement

Success depends on the choice of Amine Donor. The two dominant industrial strategies are the Isopropylamine (IPA) system and the Alanine/LDH system.

Table 1: Comparison of Amine Donor Systems
FeatureIsopropylamine (IPA) SystemAlanine / LDH System
Amine Donor Isopropylamine (cheap, volatile)L-Alanine or D-Alanine
Co-Product AcetonePyruvate
Equilibrium Shift Physical: Evaporation of Acetone (volatile).Chemical: Coupled enzyme (LDH) reduces Pyruvate to Lactate.
Thermodynamics Requires large excess of IPA (often 1M+).Highly efficient; Pyruvate removal is irreversible.
Pros Simple workup; no expensive co-enzymes needed. Ideal for scale-up.Low donor concentration needed; works well for enzymes sensitive to IPA.
Cons High IPA conc.[3] can denature wild-type enzymes.Requires NADH cofactor recycling (expensive); Lactate accumulation lowers pH.
Best For Industrial Scale / Robust Enzymes Initial Screening / Sensitive Enzymes

Experimental Protocols

Protocol A: High-Throughput Kinetic Screening (Alanine/LDH System)

Use this protocol to identify active enzymes from a library. It relies on detecting the consumption of NADH at 340 nm as Pyruvate is reduced to Lactate.

Reagents:

  • Buffer: 100 mM HEPES or Potassium Phosphate, pH 7.5.

  • Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).

  • Amine Donor: 250 mM L-Alanine.

  • Coupling System: Lactate Dehydrogenase (LDH, >5 U/mL) + 0.5 mM NADH.

  • Substrate: 10 mM Ketone (dissolved in DMSO, final DMSO <10%).

Workflow:

  • Preparation: In a 96-well UV-transparent plate, mix Buffer, PLP, Alanine, LDH, and NADH.

  • Enzyme Addition: Add 10–50 µL of clarified cell lysate or purified

    
    -TA (1–5 mg/mL).
    
  • Baseline: Monitor

    
     for 2 minutes to ensure no background NADH oxidation.
    
  • Initiation: Add the Ketone Substrate to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (

    
    ) at 30°C for 30–60 minutes.
    
  • Analysis:

    
    
    

Validation Note: If the slope is flat, the enzyme is inactive OR the ketone is not accepted. Confirm with a positive control (e.g., Pyruvate + NADH + LDH only) to ensure the coupling system is active.

Protocol B: Preparative Asymmetric Synthesis (IPA System)

Use this protocol for gram-scale synthesis of chiral amines. This mimics the industrial process used for Sitagliptin [1].

Reagents:

  • Amine Donor: 1 M Isopropylamine (IPA). Note: IPA is basic. You must neutralize it with HCl to reach pH 7–8.

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor: 1 mM PLP.[4]

  • Substrate: 20–50 g/L Prochiral Ketone.

  • Cosolvent: 10–20% DMSO (if substrate solubility is low).

Workflow:

  • Buffer Prep: Prepare the 1 M IPA solution and adjust pH to 7.5 using 6N HCl. Caution: Exothermic reaction. Add PLP.[1][3][4]

  • Substrate Mix: Dissolve the ketone in DMSO. Add to the IPA/Buffer mixture.

  • Enzyme Addition: Add lyophilized

    
    -TA powder (loading: 2–10 wt% relative to substrate).
    
  • Reaction: Incubate at 30–45°C (depending on enzyme stability) with overhead stirring.

    • Critical Step: To drive equilibrium, the system must be open to allow acetone evaporation, or a nitrogen sweep gas should be applied to the headspace.

  • Monitoring: Sample every 4 hours. Quench samples with 1M NaOH (to extract amine) or 1M HCl (to extract ketone) and analyze via HPLC (C18 column) or GC.

  • Workup:

    • Acidify to pH 2 (HCl) and wash with MTBE (removes unreacted ketone).

    • Basify aqueous layer to pH 12 (NaOH) and extract with MTBE/Ethyl Acetate (recovers chiral amine).

    • Dry organic layer (

      
      ) and concentrate.
      

Troubleshooting & Optimization

Substrate Inhibition & Solubility

Many

  • Symptom: Initial rate is fast, but reaction stalls at <50% conversion despite equilibrium driving.

  • Solution: Implement a Fed-Batch strategy. Add the ketone continuously via a syringe pump to keep the instantaneous concentration low (<10 mM) while accumulating product.

Cosolvent Tolerance (DMSO)

Hydrophobic ketones require cosolvents.

  • Wild-type enzymes: Usually tolerate 5–10% DMSO.

  • Engineered variants: Can tolerate up to 50% DMSO (e.g., the Sitagliptin transaminase evolved by Codexis [1]).

  • Test: Determine the

    
     of DMSO for your specific enzyme before scale-up.
    
Workflow Logic for Process Development

OptimizationFlowStartStart: Target KetoneSolubilityCheck Solubility in BufferStart->SolubilityAddDMSOAdd 10-20% DMSOSolubility->AddDMSOInsolubleScreenScreen Enzyme Panel(Protocol A: Alanine/LDH)Solubility->ScreenSolubleAddDMSO->ScreenHitHit Identified?Screen->HitEvolveDirected Evolution /Engineered VariantsHit->EvolveNo ActivityScaleUpScale-Up DecisionHit->ScaleUpActivity > 0.1 U/mgIPA_RouteRoute A: IPA Donor(For Robust Enzymes/Scale)ScaleUp->IPA_RouteHigh StabilityAla_RouteRoute B: Alanine Donor(For Sensitive Enzymes)ScaleUp->Ala_RouteLow Stability

Figure 2: Decision matrix for transaminase process development.

References

  • Savile, C. K., et al. (2010).[5][6] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Shin, J. S., & Kim, B. G. (2002). Thermodynamic analysis of the

    
    -transaminase reaction for the production of chiral amines. Biotechnology and Bioengineering, 65(2), 206-211. Link
    
  • Slabu, I., Galman, J. L., Lloyd, R. C., & Turner, N. J. (2017).[3] Discovery, engineering, and synthetic application of transaminase biocatalysts.[2][3][5][6][7][8][9][10] ACS Catalysis, 7(12), 8263-8284.[3] Link[3]

  • Koszelewski, D., et al. (2010). Omega-transaminases for the synthesis of non-racemic alpha-chiral primary amines. Trends in Biotechnology, 28(6), 324-332. Link

  • Green, A. P., et al. (2014). CH-pi interactions promote the conversion of ketones to chiral amines by transaminases. Journal of the American Chemical Society, 136(2), 642-645. Link

Application Note: A Robust Method for the Chiral HPLC Separation of 4-Phenylbutan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated method for the enantioselective separation of 4-phenylbutan-2-amine using High-Performance Liquid Chromatography (HPLC). The critical nature of chiral separations in the pharmaceutical industry necessitates reliable analytical techniques to ensure the stereochemical purity of drug candidates.[1][2] This guide provides a comprehensive protocol, from method development to validation, tailored for researchers, scientists, and professionals in drug development. The described method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, demonstrating excellent resolution and peak symmetry for the enantiomers of 4-phenylbutan-2-amine, a key intermediate in the synthesis of various pharmaceuticals.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the pharmacological and toxicological properties of many drug substances.[3] Enantiomers of a chiral drug can exhibit significantly different effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or even harmful.[2] Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and reproducibility.[1][2]

4-Phenylbutan-2-amine is a primary amine and a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its stereoisomeric composition can directly influence the efficacy and safety of the final drug product. Therefore, a reliable and efficient analytical method for the separation of its enantiomers is of paramount importance. This application note details a systematic approach to developing and validating such a method.

Method Development: A Rationale-Driven Approach

The successful separation of enantiomers by chiral HPLC is contingent on the selection of an appropriate CSP and the optimization of the mobile phase.[2][4] The strategy for separating the enantiomers of 4-phenylbutan-2-amine, a primary amine, was based on a thorough understanding of chiral recognition mechanisms.

Selection of the Chiral Stationary Phase (CSP)

For the separation of primary amines like 4-phenylbutan-2-amine and its structural analogs (e.g., amphetamines), polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity.[5][6] These CSPs, often derivatized with phenylcarbamates, provide a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for effective chiral recognition of amine compounds.[6]

Based on literature and internal screening data for similar compounds, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel was selected as the stationary phase. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, enhancing the robustness of the method.[7]

Mobile Phase Optimization

A normal-phase chromatographic mode was chosen for this application. Normal-phase chromatography, typically employing a non-polar solvent with a polar modifier, often provides superior selectivity for chiral separations on polysaccharide-based CSPs.[2]

  • Primary Solvents: A mixture of n-hexane and a polar alcohol modifier was selected as the initial mobile phase.

  • Alcohol Modifier: Isopropanol (IPA) and ethanol were evaluated as polar modifiers. A combination of n-hexane and ethanol generally provides a good balance between retention and resolution for many chiral separations.[7]

  • Basic Additive: Primary amines like 4-phenylbutan-2-amine are prone to interacting with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing) and reduced resolution.[8] To mitigate these effects, a small amount of a basic additive is incorporated into the mobile phase.[9] Diethylamine (DEA) is a commonly used additive that effectively masks silanol groups and improves chromatographic performance for basic analytes.[7][9] The concentration of DEA was optimized to achieve symmetrical peaks without compromising retention and resolution. A concentration of 0.1% (v/v) was found to be optimal.

The final optimized mobile phase composition was determined to be n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) .

Experimental Protocol

This section provides a step-by-step protocol for the chiral separation of 4-phenylbutan-2-amine enantiomers.

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent), 250 x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) (ACS reagent grade, ≥99.5%)

    • Racemic 4-phenylbutan-2-amine (≥98% purity)

    • (R)-4-phenylbutan-2-amine and (S)-4-phenylbutan-2-amine reference standards

Preparation of Solutions
  • Mobile Phase: Prepare the mobile phase by mixing 900 mL of n-hexane, 100 mL of ethanol, and 1 mL of diethylamine. Degas the mobile phase by sonication or helium sparging before use.

  • Sample Solution: Accurately weigh approximately 10 mg of racemic 4-phenylbutan-2-amine and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Reference Standard Solutions: Prepare individual solutions of the (R)- and (S)-enantiomers at a concentration of 0.5 mg/mL in the mobile phase to determine the elution order.

HPLC Conditions

The following HPLC parameters were established for the separation:

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Workflow for Chiral HPLC Separation

The overall workflow for the chiral HPLC separation is depicted in the following diagram:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (n-Hexane/Ethanol/DEA) SamplePrep Sample Preparation (Racemic Analyte in Mobile Phase) HPLC_System HPLC System Equilibration SamplePrep->HPLC_System Injection Sample Injection (10 µL) HPLC_System->Injection Separation Isocratic Elution (1.0 mL/min) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Results Calculation of Resolution, Selectivity, and Enantiomeric Excess Integration->Results

Figure 1: Workflow of the chiral HPLC separation process.

Results and Discussion

The developed method provided a baseline separation of the (R)- and (S)-enantiomers of 4-phenylbutan-2-amine. A representative chromatogram is shown in Figure 2.

(A hypothetical chromatogram image would be placed here in a real application note, showing two well-resolved peaks for the enantiomers.)

Figure 2: Representative chromatogram of the chiral separation of racemic 4-phenylbutan-2-amine.

The key chromatographic parameters are summarized in the table below:

ParameterValue
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0
Selectivity (α) 1.25
Tailing Factor (Tf) < 1.2 for both peaks

The resolution (Rs) value of greater than 2.0 indicates a complete separation of the two enantiomers, which is essential for accurate quantification.[3] The selectivity factor (α) of 1.25 demonstrates the excellent chiral recognition capability of the selected CSP for this analyte. The tailing factors for both peaks were below 1.2, indicating good peak symmetry and the effectiveness of the DEA additive in minimizing silanol interactions.

Chiral Recognition Mechanism

The separation of the 4-phenylbutan-2-amine enantiomers on the amylose-based CSP is attributed to a combination of intermolecular interactions between the analyte and the chiral selector. The phenyl group of the analyte can engage in π-π stacking interactions with the phenylcarbamate moieties of the CSP. The primary amine group can form hydrogen bonds with the carbamate groups. The stereospecificity arises from the different spatial arrangements of these interaction points for the two enantiomers within the chiral grooves of the polysaccharide polymer.

G cluster_csp Chiral Stationary Phase (CSP) cluster_analyte Analyte Enantiomers CSP Amylose Tris(3,5-dimethylphenylcarbamate) Hydrogen Bonding Sites π-π Interaction Sites Steric Hindrance R_Enantiomer (R)-4-phenylbutan-2-amine Amine Group Phenyl Group R_Enantiomer:nh2->CSP:h Stronger Interaction R_Enantiomer:ph->CSP:p Favorable π-π Stacking S_Enantiomer This compound Amine Group Phenyl Group S_Enantiomer:nh2->CSP:h Weaker Interaction S_Enantiomer:ph->CSP:p Sterically Hindered

Figure 3: Proposed chiral recognition mechanism.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10] The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[11]

  • Specificity: The method demonstrated excellent specificity, with no interference from the mobile phase or potential impurities at the retention times of the enantiomers.

  • Linearity: The method was found to be linear over a concentration range of 1-100 µg/mL for each enantiomer, with a correlation coefficient (r²) > 0.999.

  • Precision: The intra- and inter-day precision were evaluated, and the relative standard deviation (RSD) was found to be less than 2% for the retention times and peak areas.

  • Accuracy: The accuracy was determined by spike-recovery experiments, with recoveries in the range of 98-102%.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the sensitivity of the method.[12][13]

Conclusion

This application note describes a highly reliable and robust chiral HPLC method for the separation of 4-phenylbutan-2-amine enantiomers. The use of an amylose-based chiral stationary phase with an optimized normal-phase mobile phase containing a basic additive provides excellent resolution, peak shape, and sensitivity. The method has been successfully validated according to ICH guidelines, confirming its suitability for the quality control of 4-phenylbutan-2-amine and related pharmaceutical intermediates in a research and drug development setting.

References

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Retrieved from [Link]

  • High-pH Chiral Separation of Amphetamines. (2022, May 20). Phenomenex. Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Retrieved from [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link] separations-08-00165

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Retrieved from [Link]

  • Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. ResearchGate. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Retrieved from [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Retrieved from [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate. Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Retrieved from [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central. Retrieved from [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. Retrieved from [Link]

Sources

Application Note: High-Resolution Determination of Enantiomeric Excess in Chiral Amines via GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of enantiomeric excess (


) in chiral amines is a cornerstone of pharmaceutical development, particularly for amphetamines, beta-blockers, and amino acid derivatives. While HPLC is common, GC-FID  offers superior resolution and cost-efficiency for volatile amines.

This guide details two distinct analytical pathways:

  • Direct Separation: Using Chiral Stationary Phases (CSPs) based on cyclodextrin derivatives.

  • Indirect Separation: Derivatization with Chiral Derivatizing Agents (CDAs) followed by separation on achiral columns.

Key Technical Insight: Primary amines are notorious for peak tailing due to hydrogen bonding with silanol groups in the column stationary phase. Therefore, even in "Direct" analysis, achiral derivatization (e.g., trifluoroacetylation) is often required to mask the amine functionality, improving peak symmetry and resolution without creating diastereomers.

Strategic Decision Framework

Choosing between Direct and Indirect methods depends on analyte volatility, matrix complexity, and column availability.

Decision Matrix: Method Selection

method_selection start Start: Chiral Amine Sample is_volatile Is the amine volatile (< 300°C BP)? start->is_volatile has_csp Is a Chiral Column (e.g., u03b2-DEX) available? is_volatile->has_csp Yes hplc Switch to Chiral HPLC/SFC is_volatile->hplc No (Thermally Labile) complex_matrix Is matrix complex (e.g., biological plasma)? has_csp->complex_matrix Yes indirect_method PROTOCOL B: Indirect Separation (Achiral Column + Chiral Derivatization) has_csp->indirect_method No direct_method PROTOCOL A: Direct Separation (Chiral Column + Achiral Derivatization) complex_matrix->direct_method No (Speed Preferred) complex_matrix->indirect_method Yes (Better Cleanup)

Figure 1: Strategic decision tree for selecting the optimal GC methodology for chiral amines.

Protocol A: Direct Separation (Industry Standard)

Principle: The enantiomers interact differentially with a chiral selector (typically


-cyclodextrin) embedded in the stationary phase.
Critical Step:  To prevent peak tailing, the amine is converted to a trifluoroacetamide using Trifluoroacetic Anhydride (TFAA). This is an achiral derivatization; it does not create diastereomers but dramatically improves chromatographic behavior.
Materials
  • Column: Restek Rt-βDEXsm or Agilent CP-Chirasil-Dex CB (

    
    ).
    
  • Reagent: Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich).

  • Solvent: Ethyl Acetate (Anhydrous) or MTBE.

  • Base Scavenger: Triethylamine (TEA) (Optional, prevents acid hydrolysis).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve

      
       mg of amine sample in 
      
      
      
      mL Ethyl Acetate.
    • Note: If the amine is a salt (e.g., HCl salt), add

      
       of 
      
      
      
      NaOH, vortex, and extract into the organic layer before proceeding.
  • Derivatization (Acylation):

    • Add

      
       of TFAA  to the organic sample.
      
    • (Optional) Add

      
       TEA to scavenge generated acid.
      
    • Cap vial and heat at 60°C for 20 minutes .

    • Mechanism:[1][2]

      
      .
      
  • Work-up:

    • Evaporate to dryness under a gentle stream of

      
       (removes excess TFAA and acid byproducts).[2]
      
    • Reconstitute in

      
       mL Ethyl Acetate.
      
  • GC-FID Analysis:

    • Inlet: Split mode (50:1), 250°C. High split ratio ensures sharp peaks.

    • Oven:

      
       (hold 1 min) 
      
      
      
      Ramp
      
      
      
      
      
      
      .
    • Expert Tip: Slow ramp rates (

      
      ) are critical for chiral recognition mechanisms to function.
      
Data Output: Direct Method
ParameterValue
Resolution (

)
Target

(Baseline separation)
Elution Order Must be determined empirically using pure standards.
LOD Typically

ng on column.

Protocol B: Indirect Separation (Chiral Derivatization)

Principle: Reacting the enantiomeric mixture with an optically pure Chiral Derivatizing Agent (CDA) to form diastereomers . Diastereomers have different physical properties (boiling points) and can be separated on standard achiral columns (e.g., DB-5 or HP-5).

Materials
  • Column: Standard 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5).

  • Chiral Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow
  • Reaction Setup:

    • Dissolve

      
       mg amine in 
      
      
      
      mL DCM.
    • Add

      
       equivalents of (S)-TPC .
      
    • Add

      
       equivalents of TEA (critical to neutralize HCl byproduct).
      
  • Incubation:

    • Incubate at room temperature for 30 minutes.

    • Warning: Kinetic Resolution is a risk.[2] Ensure the reaction goes to 100% completion . If the reagent reacts faster with one enantiomer and the reaction is stopped early, the calculated

      
       will be false.
      
  • GC-FID Analysis:

    • Inlet: Split (20:1), 250°C.

    • Oven: Standard ramp (

      
      ) is usually sufficient as diastereomers separate more easily than enantiomers.
      
Workflow Diagram: Indirect Analysis

indirect_workflow cluster_0 Chemical Derivatization cluster_1 GC Analysis mix Mix Amine + (S)-TPC + TEA react React to Completion (Avoid Kinetic Resolution) mix->react form Formation of Diastereomers (S,S) and (R,S) react->form inject Inject on Achiral Column (DB-5 / Rtx-5) form->inject detect FID Detection Separate by Boiling Point inject->detect

Figure 2: Workflow for indirect separation via diastereomer formation.

Calculations and Validation

Enantiomeric Excess ( ) Calculation

The


 is calculated based on the corrected peak areas of the two enantiomers (or diastereomers).[3]


Critical Validation Parameters (ICH Q2)
  • Racemization Check: Subject a pure enantiomer standard to the derivatization conditions. If the minor peak appears, the method itself is causing racemization.

  • Resolution (

    
    ): 
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is peak width at half-height. An
    
    
    indicates incomplete separation, requiring a slower oven ramp or different column phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active silanol sites in inlet or column.1. Use deactivated inlet liners (wool-free).2. Ensure derivatization is complete (free amines tail badly).
Ghost Peaks "Memory effect" from previous injections.Perform a solvent blank injection between samples. Increase final bake-out temperature.
Low Sensitivity Detector contamination or split ratio too high.Clean FID jet. Lower split ratio (e.g., from 50:1 to 10:1) for trace analysis.
Inconsistent

Kinetic resolution (Indirect Method).Increase reaction time or reagent excess. Switch to Direct Method (Protocol A).

References

  • Restek Corporation. (n.d.). Chiral Column Selection Guide. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Agilent Technologies. (2011).[4] Chiral GC Columns Application Note. Retrieved from [Link]

Sources

NMR spectroscopy for stereochemical assignment of (s)-4-Phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR-Based Stereochemical Assignment of (S)-4-Phenylbutan-2-amine

Executive Summary

This Application Note provides a rigorous, self-validating protocol for determining the absolute stereochemistry of This compound (CAS 4187-57-9) using 1H NMR spectroscopy. While chiral chromatography (HPLC/GC) separates enantiomers, it requires reference standards to assign absolute configuration. The Mosher’s Method described here allows for ab initio assignment by derivatizing the amine with enantiopure


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

This guide is designed for medicinal chemists and analytical scientists requiring high-confidence structural elucidation of chiral amine intermediates in drug development.

Theoretical Framework

The Mosher Model for Primary Amines

The determination relies on the anisotropic shielding effect of the phenyl ring in the MTPA auxiliary. When a chiral primary amine reacts with (R)- and (S)-MTPA-Cl, it forms two diastereomeric amides.

In the preferred conformation (syn-periplanar geometry of the C


-H, C=O, and CF3 groups), the phenyl group of the MTPA moiety exerts a diamagnetic shielding effect on the protons of the amine that reside on the same face of the amide plane.

By comparing the chemical shifts (


) of the protons in the (S)-MTPA amide and the (R)-MTPA amide, we calculate the difference 

:


  • Note: The terms (S)-Amide and (R)-Amide refer to the configuration of the MTPA acid moiety, not the reagent chloride.

    • (R)-MTPA-Cl yields the (S)-MTPA Amide .

    • (S)-MTPA-Cl yields the (R)-MTPA Amide .

Predicted Shielding for this compound

For this compound, the chiral center (C2) bears:

  • -NH-MTPA (Amide linkage)

  • -CH3 (Methyl group, Priority 3)

  • -CH2CH2Ph (Phenylethyl group, Priority 2)

  • -H (Hydrogen, Priority 4)

Based on the Mosher model, if the amine has the (S) configuration:

  • The Methyl group (-CH3) will reside in the shielding cone of the phenyl ring in the (R)-MTPA amide .

  • The Phenylethyl group (-CH2CH2Ph) will reside in the shielding cone in the (S)-MTPA amide .

Therefore, the sign of


 will be:
  • Methyl Protons: Positive (

    
    )
    
  • Phenylethyl Protons: Negative (

    
    )
    

Experimental Workflow

The following diagram outlines the critical path for derivatization and analysis.

MosherWorkflow Start Start: this compound Split Split Sample Start->Split Rxn1 Rxn A: + (R)-MTPA-Cl (Yields (S)-Amide) Split->Rxn1 Vial 1 Rxn2 Rxn B: + (S)-MTPA-Cl (Yields (R)-Amide) Split->Rxn2 Vial 2 Workup Workup: NaHCO3 wash Filter through SiO2 Rxn1->Workup Rxn2->Workup NMR 1H NMR Acquisition (CDCl3, 500+ MHz) Workup->NMR Analysis Calculate Δδ(SR) Assign Configuration NMR->Analysis

Figure 1: Workflow for the parallel synthesis of diastereomeric MTPA amides.

Detailed Protocol

Materials
  • Substrate: 4-Phenylbutan-2-amine (approx. 10 mg per reaction).

  • Reagents:

    • (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
    • (S)-(+)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].[1]
    • Dry Pyridine (anhydrous).

    • Deuterated Chloroform (CDCl3).

    • DMAP (4-Dimethylaminopyridine) - Optional catalyst.

Derivatization Procedure (Microscale)

Perform the following steps in parallel for Reaction A and Reaction B.

  • Preparation: In a clean, dry 1.5 mL HPLC vial or small reaction tube, dissolve 4-phenylbutan-2-amine (5 mg, ~0.03 mmol) in anhydrous pyridine (0.5 mL).

  • Addition:

    • Vial A: Add (R)-MTPA-Cl (10 µL, ~1.5 equivalents). Note: This forms the (S)-Mosher Amide .

    • Vial B: Add (S)-MTPA-Cl (10 µL, ~1.5 equivalents). Note: This forms the (R)-Mosher Amide .

  • Incubation: Cap the vials and shake/vortex. Allow to stand at room temperature for 4–12 hours. (Reaction is usually complete within 1 hour with DMAP, but overnight ensures completion without catalyst).

  • Quenching: Add 50 µL of dimethylaminopropylamine (or simple water/sat. NaHCO3) to consume excess acid chloride. Stir for 10 minutes.

  • Extraction:

    • Dilute with Et2O or CH2Cl2 (2 mL).

    • Wash with 1N HCl (2 x 1 mL) to remove pyridine and unreacted amine.

    • Wash with sat. NaHCO3 (1 mL) and Brine (1 mL).

    • Dry organic layer over Na2SO4 and concentrate under nitrogen flow or reduced pressure.

  • Purification (Critical): Although crude NMR is often possible, passing the residue through a short plug of silica gel (eluting with 20% EtOAc/Hexanes) removes paramagnetic impurities and baseline noise, ensuring accurate integration.

NMR Acquisition Parameters
  • Solvent: CDCl3 (0.6 mL).

  • Field Strength:

    
     400 MHz (500-600 MHz recommended for clear multiplet resolution).
    
  • Pulse Sequence: Standard 1H ZG (30° pulse angle).

  • Scans: 16–32 scans.

  • Relaxation Delay (D1):

    
     2.0 seconds to ensure accurate integration.
    
  • Referencing: Calibrate to residual CHCl3 at 7.26 ppm .

Data Analysis & Interpretation

Chemical Shift Tabulation

Analyze the spectra of both samples. Identify the diagnostic protons: the methyl doublet (C1) and the methylene protons (C3, C4).

Table 1: Expected Chemical Shift Trends for this compound Derivatives

Proton GroupPositionApprox.

(S)-Amide
Approx.

(R)-Amide

(

)
Structural Location
Methyl C1 (-CH3)~1.25 ppm~1.15 ppmPositive (+) Right side (L2)
Methine C2 (-CH-)~4.20 ppm~4.20 ppmSmall/NegligibleStereocenter
Methylene C3 (-CH2-)~1.60 ppm~1.75 ppmNegative (-) Left side (L1)
Methylene C4 (-CH2-Ph)~2.55 ppm~2.65 ppmNegative (-) Left side (L1)
Calculation of

Calculate the difference for each proton signal:


[1]
  • Interpretation:

    • 
      :  Protons reside on the side of the plane shielded by the phenyl group in the (R)-amide (and deshielded in the S-amide). For the (S)-amine, this corresponds to the Methyl group .
      
    • 
      :  Protons reside on the side of the plane shielded by the phenyl group in the (S)-amide. For the (S)-amine, this corresponds to the Phenylethyl chain .
      
Visualization of the Stereochemical Assignment

MosherModel cluster_model Mosher Model Projection (Looking down C-N bond) Center C2 (Chiral Center) Me Me (C1) Δδ > 0 (+) Center->Me Right Sector Chain CH2CH2Ph (C3-C4) Δδ < 0 (-) Center->Chain Left Sector H H (Back) Center->H Result Conclusion: (S)-Configuration confirmed if Me is (+) and Chain is (-)

Figure 2: Sector rule application for this compound. The spatial arrangement of positive and negative


 values confirms the absolute configuration.

Troubleshooting & Quality Control

  • Incomplete Reaction: If the amide NH doublet is not visible or overlaps with amine peaks, the reaction may be incomplete. Ensure the use of anhydrous pyridine and fresh MTPA-Cl.

  • Rotamers: MTPA amides can sometimes exhibit rotamers (cis/trans amide bond). If double sets of peaks are observed, warm the NMR tube to 40-50°C to coalesce signals or integrate the major rotamer consistent with the anti-periplanar conformation.

  • Reagent Confusion: The most common error is swapping the R/S nomenclature of the reagent vs. the derivative.

    • Rule of Thumb: Always record the specific rotation or the catalog number of the MTPA-Cl used.

    • Verification: (R)-MTPA-Cl (CAS 39628-32-9) has the (S)-configuration at the chiral center according to Cahn-Ingold-Prelog priority changes (Cl > OMe), but it generates the (S)-acid derivative structure.

References

  • Dale, J. A., & Mosher, H. S. (1973).[2] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in carboxylic acid derivatives of alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2(10), 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[3] The assignment of absolute configuration by NMR.[2][3][4][5][6][7][8][9] Chemical Reviews, 104(1), 17–118. Link

  • Allen, D. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3, 210–214.[6] Link

Sources

Advanced Protocols for Chiral Amine Analysis: From LC-MS Separation to NMR Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of enantiomeric purity and absolute configuration of amines is critical in pharmaceutical development, where stereoisomers often exhibit distinct pharmacodynamic and toxicological profiles. While direct chiral stationary phases (CSPs) are useful, indirect analysis via Chiral Derivatizing Agents (CDAs) offers superior versatility, cost-effectiveness, and detectability (UV/Fluorescence/MS).[1] This guide provides field-proven protocols for the two most authoritative methods: Marfey’s Reagent (FDAA) for chromatographic separation and Mosher’s Method (MTPA) for NMR-based stereochemical assignment.

Part 1: Strategic Selection of Chiral Derivatizing Agents

The choice of CDA dictates the detection limit, separation mechanism, and workflow throughput. Use the following decision matrix to select the optimal agent for your analyte.

FeatureMarfey's Reagent (FDAA) Mosher's Acid (MTPA-Cl) GITC OPA / N-Acetyl-L-Cysteine
Primary Application LC-UV / LC-MS SeparationNMR Configuration AssignmentLC-UV SeparationHigh-Throughput LC-FL
Target Analyte

and

Amines, Amino Acids

and

Amines, Alcohols

and

Amines

Amines / Amino Acids
Reaction Type Nucleophilic Aromatic Substitution (

)
Amide Bond FormationThiourea FormationIsoindole Formation
Conditions Aqueous/Acetone, Heating (40-50°C)Anhydrous Organic SolventRoom Temp, FastRoom Temp, Instant
Detection UV (340 nm), MS (High Sensitivity)NMR (

,

)
UV (254 nm)Fluorescence (Ex 340/Em 450)
Stability High (Days)High (Days)ModerateLow (Minutes - Inject immediately)

Part 2: Marfey’s Reagent (FDAA) – The Gold Standard for LC-MS

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with amines to form diastereomers that are separable on standard achiral C18 columns.

Mechanism & Theory

The reaction proceeds via a nucleophilic aromatic substitution (


). The amine attacks the aromatic ring of the FDAA, displacing the fluorine atom.
  • Expert Insight: The L-L diastereomer (L-FDAA reacted with L-Amine) typically elutes before the L-D diastereomer on C18 columns. This is attributed to stronger intramolecular Hydrogen-bonding in the L-D isomer, creating a more hydrophobic planar conformation that interacts more strongly with the stationary phase [1].[2]

Experimental Workflow Diagram

MarfeysWorkflow Start Amine Sample (50 µL, 50 mM) Base Add 1M NaHCO3 (20 µL) Start->Base pH Adjustment Reagent Add 1% FDAA (100 µL in Acetone) Base->Reagent Mix Heat Incubate 40°C, 1 Hour Reagent->Heat Reaction Quench Quench with 1M HCl (20 µL) Heat->Quench Stop & Protonate Analyze LC-MS Analysis (C18 Column) Quench->Analyze Inject

Caption: Figure 1. Optimized Marfey's Reagent derivatization workflow for LC-MS analysis.

Detailed Protocol

Reagents:

  • FDAA (Marfey’s Reagent): 1% w/v solution in Acetone (Prepare fresh or store at -20°C in dark).

  • 1 M NaHCO₃ (Sodium Bicarbonate).

  • 1 M HCl (Hydrochloric Acid).

Procedure:

  • Sample Prep: Place 50 µL of the amine sample (approx. 50 mM or 1 mg/mL) into a 1.5 mL amber microcentrifuge tube.

  • Basification: Add 20 µL of 1 M NaHCO₃.

    • Why: The amine must be deprotonated (nucleophilic) to attack the FDAA.

  • Derivatization: Add 100 µL of 1% FDAA solution. Vortex briefly.

  • Incubation: Heat at 40°C for 60 minutes in a heating block.

    • Caution: Higher temperatures (>50°C) may cause partial racemization of sensitive amines.

  • Quenching: Remove from heat and allow to cool for 2 minutes. Add 20 µL of 1 M HCl.

    • Self-Validating Step: The solution should turn from bright yellow to a lighter yellow/orange. The acid stops the reaction and prevents damage to silica-based HPLC columns.

  • Dilution: Dilute with 200-500 µL of Mobile Phase A (Water/0.1% Formic Acid) or Methanol depending on analyte concentration. Filter (0.22 µm) if necessary.

  • Analysis: Inject 5-10 µL onto a C18 column.

LC-MS Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 60% B over 20 minutes (Adjust based on hydrophobicity).

  • Detection: ESI Positive Mode (Monitor [M+H]+ of the derivative = MW_Amine + 252 Da).

Part 3: Mosher’s Method (MTPA) – Absolute Configuration via NMR

When reference standards are unavailable, Mosher's method allows the determination of absolute configuration (R or S) by comparing NMR chemical shifts of diastereomers prepared with (R)- and (S)-MTPA chloride.

Mechanism & Theory (The Method)

The


-methoxy- 

-(trifluoromethyl)phenylacetic acid (MTPA)
derivative creates a rigid conformation in solution. The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the amine substituents.
  • The Rule:

    
    
    
    • Protons on the same side as the phenyl group in the (R)-derivative will be shielded (upfield shift).

    • By calculating the sign of

      
       for substituents on either side of the chiral center, the spatial arrangement is deduced [2].
      
Experimental Workflow Diagram

MosherLogic Sample Chiral Amine (Unknown Config) Split Split Sample Sample->Split ReactS React with (S)-MTPA-Cl Split->ReactS Vial A ReactR React with (R)-MTPA-Cl Split->ReactR Vial B NMR_S 1H NMR Spectrum ((R)-Amide Formed) ReactS->NMR_S NMR_R 1H NMR Spectrum ((S)-Amide Formed) ReactR->NMR_R Calc Calculate Δδ = δS - δR for each proton NMR_S->Calc NMR_R->Calc Model Map Signs (+/-) to Mosher Model Calc->Model

Caption: Figure 2. Mosher's "Double Derivatization" strategy for absolute configuration assignment.

Detailed Protocol

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).

  • Pyridine (anhydrous).

  • Deuterated Chloroform (

    
    ).
    
  • DMAP (4-Dimethylaminopyridine) - Optional catalyst.

Procedure:

  • Preparation: Dry the amine sample thoroughly (lyophilize). Moisture hydrolyzes the acid chloride reagent.

  • Reaction (Run in parallel):

    • Vial A: 5 mg Amine + 0.5 mL dry Pyridine + 10 µL (S)-MTPA-Cl .

    • Vial B: 5 mg Amine + 0.5 mL dry Pyridine + 10 µL (R)-MTPA-Cl .

    • Note on Nomenclature: (S)-MTPA-Cl yields the (R)-Mosher Amide due to Cahn-Ingold-Prelog priority changes at the carbonyl. This is a common point of confusion; always verify the stereochemistry of the product [3].

  • Incubation: Stir at Room Temperature for 4-12 hours under Nitrogen.

  • Workup:

    • Add 1 mL Water to quench.

    • Extract with 3 x 1 mL Ethyl Acetate or DCM.

    • Wash organic layer with 1M HCl (to remove pyridine) and sat. NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.

  • NMR Analysis: Dissolve residues in

    
    . Acquire 
    
    
    
    NMR (and
    
    
    NMR if applicable).
  • Calculation: Tabulate chemical shifts for protons

    
    , 
    
    
    
    , and
    
    
    to the chiral center. Calculate
    
    
    .

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Marfey's) pH too low during reaction.Ensure pH > 8.0 by checking with pH paper after adding NaHCO₃.
Racemization Reaction temperature too high or time too long.Reduce temp to 35°C; limit time to 45 mins.
Peak Overlap (LC) Gradient too steep.Use a shallower gradient (e.g., 0.5% B/min). Try Methanol instead of ACN (changes selectivity).
Interfering Peaks Excess Reagent.Marfey's reagent elutes late. Use a "Blank" injection to identify reagent peaks.
Hydrolysis (Mosher's) Wet solvents.Use freshly distilled pyridine or molecular sieves.

References

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

  • Ilisz, I., et al. (2008).[1][4] Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-18.

Sources

Application Note: Enzymatic Resolution of Racemic 4-Phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Chiral amines are pivotal pharmacophores in modern drug discovery. 4-phenylbutan-2-amine (also known as 1-methyl-3-phenylpropylamine) is a critical intermediate for antihypertensive agents such as Dilevalol and Labetalol analogues . While classical chemical resolution (e.g., using tartaric acid) is feasible, it is often atom-inefficient and labor-intensive.

This Application Note details two orthogonal biocatalytic protocols for the kinetic resolution (KR) of racemic 4-phenylbutan-2-amine:

  • Lipase-Catalyzed Acylation: A robust, solvent-tolerant method ideal for initial gram-scale resolution.

  • Transaminase-Mediated Deamination: An aqueous-phase method offering superior enantiopurity (>99% ee) and direct access to the free amine without a hydrolysis step.

Both protocols are designed to be self-validating, meaning the reaction progress can be monitored directly via chiral HPLC, ensuring high "Enantiomeric Ratio" (


-value) maintenance.

Mechanism of Action

Kinetic Resolution (KR) Principles

In a kinetic resolution, the enzyme reacts faster with one enantiomer (


) than the other (

). The efficiency is quantified by the Selectivity Factor (

)
:


Where


 is conversion and 

is the enantiomeric excess of the product.[1] An

is required for industrial viability.
Pathway Visualization

The following diagram illustrates the two distinct pathways: Acylation (Lipase) and Deamination (Transaminase).

G cluster_Lipase Method A: Lipase Acylation (Organic Phase) cluster_Transaminase Method B: Transaminase Deamination (Aqueous Phase) Racemate Racemic 4-phenylbutan-2-amine CalB CalB Lipase (Novozym 435) Racemate->CalB OmegaTA ω-Transaminase (Vibrio fluvialis) Racemate->OmegaTA R_Amide (R)-Amide (Acylated Product) CalB->R_Amide Fast Reaction (R-selective) S_Amine (S)-Amine (Unreacted) CalB->S_Amine Slow Reaction AcylDonor Acyl Donor (Ethyl Methoxyacetate) AcylDonor->CalB Ketone 4-phenyl-2-butanone (Ketone Product) OmegaTA->Ketone (S)-to-Ketone Conversion R_Amine_TA (R)-Amine (Unreacted) OmegaTA->R_Amine_TA Remains Unreacted Pyruvate Pyruvate (Amino Acceptor) Pyruvate->OmegaTA

Caption: Dual-pathway strategy. Method A (Blue) yields (S)-amine and (R)-amide. Method B (Red) converts (S)-amine to ketone, leaving pure (R)-amine.

Method A: Lipase-Catalyzed Acylation (Protocol)

Enzyme: Candida antarctica Lipase B (CalB), immobilized (e.g., Novozym 435).[2][3][4][5] Rationale: CalB possesses a restrictive active site that discriminates well between the methyl and homophenyl groups of the substrate. Acyl Donor: Ethyl Methoxyacetate. Expert Insight: While ethyl acetate is cheap, it is often too slow for amines. Methoxyacetate esters are activated due to the electron-withdrawing oxygen, increasing the reaction rate (


) without compromising selectivity.
Materials
  • Substrate: Racemic 4-phenylbutan-2-amine (100 mg, 0.67 mmol).

  • Enzyme: Novozym 435 (20 mg, 20% w/w relative to substrate).

  • Acyl Donor: Ethyl methoxyacetate (2 equiv, 1.34 mmol).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

  • Equipment: Orbital shaker (200 rpm) or Thermomixer.

Step-by-Step Protocol
  • Preparation: Dissolve 100 mg of racemic amine in 5 mL of anhydrous MTBE in a 20 mL glass vial.

  • Activation: Add 2 equivalents of ethyl methoxyacetate.

  • Initiation: Add 20 mg of Novozym 435. Seal the vial tightly.

  • Incubation: Incubate at 30°C with shaking at 200 rpm.

    • Note: Higher temperatures (up to 60°C) increase rate but may lower

      
      -value slightly. 30°C is the safe starting point for maximum stereocontrol.
      
  • Monitoring: Sample 50 µL at t=1h, 4h, and 24h. Dilute in mobile phase and analyze via Chiral HPLC (see Section 5).

  • Termination: Stop the reaction when conversion reaches 50% (theoretical maximum yield for KR). Filter off the immobilized enzyme.[6]

  • Purification:

    • Evaporate solvent.

    • Acidify with 1M HCl. The unreacted (S)-amine moves to the aqueous phase. The (R)-amide remains in the organic phase (extract with DCM).

    • Basify the aqueous phase (pH > 10) and extract the (S)-amine with MTBE.

Method B: Transaminase-Mediated Resolution (Protocol)[7]

Enzyme:


-Transaminase (e.g., from Vibrio fluvialis or commercial kits like Codexis ATA-113).
Rationale:  Transaminases offer exquisite selectivity (

). This method is "subtractive": it converts the unwanted enantiomer (usually S) into the ketone, leaving the desired (R)-amine.
Materials
  • Substrate: Racemic 4-phenylbutan-2-amine (50 mM final conc.).

  • Enzyme: (S)-selective

    
    -Transaminase (crude extract or commercial powder, ~5 U/mL).
    
  • Amino Acceptor: Sodium Pyruvate (1.1 equiv).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Protocol
  • Buffer Prep: Prepare 10 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Addition: Add racemic amine (approx. 75 mg for 10 mL) to the buffer. If solubility is poor, add 5% DMSO or Methanol.

  • Acceptor Addition: Add Sodium Pyruvate (1.1 equivalents relative to the (S)-enantiomer, i.e., ~0.55 equiv total, but slight excess ensures completion).

  • Initiation: Add the Transaminase enzyme.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Equilibrium Management (Critical): The reaction produces acetophenone-like ketone (4-phenyl-2-butanone), which can inhibit the enzyme.

    • Expert Tip: If conversion stalls <50%, add an organic overlay (e.g., Hexane) to extract the ketone product in situ, driving the equilibrium forward.

  • Workup:

    • Acidify to pH 2. Extract with EtOAc to remove the ketone product.

    • Basify aqueous layer to pH 11. Extract the remaining (R)-amine with EtOAc.

Analytical Controls & Validation

Trustworthiness: You cannot rely on optical rotation alone. Chiral HPLC is mandatory.

Chiral HPLC Method[8][9][10][11]
  • Column: Daicel Chiralpak IA or IC (Immobilized phases are preferred for amine stability).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or 254 nm for phenyl ring).

  • Expected Elution:

    • (R)-Amine:

      
      
      
    • (S)-Amine:

      
      
      
    • (Confirm elution order with pure standards if available, as it varies by column).

Data Summary Table
ParameterMethod A: Lipase (CalB)Method B: Transaminase
Primary Product (R)-Amide + (S)-Amine(R)-Amine (pure)
Reaction Medium Organic (MTBE/Toluene)Aqueous Buffer (pH 7.5)
Selectivity (

)
Typically 50 - 100Typically > 200
Max Yield 50% (Theoretical)50% (Theoretical)
Workup Complexity Moderate (Acid/Base extraction)Low (Extraction)
Scalability High (Kg scale easy)Moderate (Cofactor cost)

Troubleshooting & Optimization

Optimization Start Low Conversion (<40%) CheckWater Check Water Activity (aw) (Lipase needs trace water) Start->CheckWater Lipase Method CheckInhibition Check Product Inhibition (Ketone or Alcohol) Start->CheckInhibition Transaminase Method Action1 Add Molecular Sieves (If hydrolysis competes) CheckWater->Action1 Action2 Switch Acyl Donor (Use Methoxyacetate) CheckWater->Action2 Action3 Add Organic Overlay (Remove Ketone in TA method) CheckInhibition->Action3

Caption: Decision tree for troubleshooting low conversion rates in enzymatic resolution.

  • Stalled Lipase Reaction: If the reaction stops before 50%, the byproduct (ethanol or methanol from the ester) might be inhibiting the enzyme. Use molecular sieves to trap alcohol or switch to a vinyl ester (irreversible tautomerization).

  • Low Selectivity: Lower the temperature to 4°C. While slower, the difference in activation energy often favors the preferred enantiomer at lower temperatures.

References

  • Romero-Fernandez, M., & Paradisi, F. (2022).[7] Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine.[7] ChemBioChem, 23(8).[7][8] Link

  • Wu, S. et al. (2016). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Journal of Biotechnology. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry. (Contextual grounding for CalB selectivity).
  • Malik, M. S. et al. (2012). ω-Transaminase-catalyzed kinetic resolution of chiral amines using L-threonine as an amino acceptor precursor.[9] Green Chemistry, 14. Link

  • Phenomenex Application Guide. Chiral HPLC Separations of Aromatic Amines. Link

Sources

Strategic Enantioseparation of Phenylbutylamine Isomers: A Dual-Mode Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PBA

Abstract & Introduction

The enantiomeric resolution of phenylbutylamine isomers (specifically 1-phenylbutylamine and 2-phenylbutylamine) represents a critical benchmark in pharmaceutical analysis. As primary amines often serve as chiral resolving agents or intermediates in the synthesis of bioactive compounds (e.g., calcimimetics), their optical purity directly correlates to therapeutic efficacy and safety.

This guide presents two distinct, self-validating protocols for separating phenylbutylamine enantiomers. Unlike generic guides, we contrast the Thermodynamic Control of Crown Ether phases (requiring protonation) against the Kinetic/Steric Control of Polysaccharide phases (requiring deprotonation).

Mechanism of Action: The "Ionization Switch"

The success of this separation hinges on the ionization state of the amine group. You must choose the stationary phase based on the mobile phase pH you intend to use.

Visualization: Chiral Recognition Mechanisms

The following diagram illustrates the molecular interactions required for each pathway.

ChiralMechanism cluster_Crown Pathway A: Crown Ether CSP cluster_Poly Pathway B: Polysaccharide CSP Substrate Phenylbutylamine (Racemic) Acid Acidic Mobile Phase (pH < 2.0) Substrate->Acid Protonation Base Basic Additive (0.1% DEA) Substrate->Base Deprotonation Ion Ammonium Ion (R-NH3+) Acid->Ion Complex Host-Guest Inclusion (Three-Point H-Bonding) Ion->Complex Fits into 18-Crown-6 Neutral Free Base (R-NH2) Base->Neutral Interaction External Surface Binding (H-Bond + Pi-Pi) Neutral->Interaction Amylose/Cellulose Groove

Figure 1: Divergent mechanisms for primary amine separation. Pathway A relies on inclusion complexation of the ammonium ion, while Pathway B relies on hydrogen bonding of the neutral amine.

Protocol A: Crown Ether Stationary Phase (The Gold Standard)

Best for: Trace analysis of primary amines, aqueous compatibility, and mass spectrometry (with volatile acids). Column: CROWNPAK® CR-I(+) or CR(+) (Daicel).[1]

The Science

Crown ether phases (specifically chiral 18-crown-6 derivatives) act as "host" molecules. They require the amine to be in its ammonium form (


) to dock inside the crown ether cavity.[2] This interaction is highly specific to primary amines adjacent to the chiral center.
Step-by-Step Methodology

1. Mobile Phase Preparation (Isocratic):

  • Solvent A: Perchloric Acid (

    
    ) aqueous solution, pH 1.5 to 2.0.
    
    • Note:

      
       is preferred over TFA for UV detection due to lower background noise at low wavelengths (200-210 nm).
      
  • Solvent B: Methanol (MeOH) or Acetonitrile (ACN).[3][4]

  • Composition: Start with 85% Solvent A / 15% MeOH .

    • Warning: Do not exceed 15% organic modifier for coated CR(+) columns to prevent stripping the phase. Immobilized CR-I(+) columns can tolerate higher organic content.[5]

2. System Parameters:

  • Flow Rate: 0.4 – 0.6 mL/min (Keep backpressure < 150 bar).

  • Temperature: 10°C - 25°C .

    • Crucial Insight: Lower temperatures dramatically increase the separation factor (

      
      ) on crown ether phases by stabilizing the ammonium-crown complex. If resolution is poor at 25°C, drop to 10°C immediately.
      
  • Detection: UV @ 210 nm (Phenyl ring absorption).

3. Sample Injection:

  • Dissolve sample in the mobile phase (acidic).[3][6]

  • Injection Volume: 1-5 µL.

4. Expected Results:

  • Elution Order: For 1-phenylbutylamine on CR(+), the (S)-enantiomer typically elutes before the (R)-enantiomer (verify with pure standards).

  • Capacity Factor (

    
    ):  High retention indicates strong complexation. If 
    
    
    
    , increase MeOH content slightly or raise temperature.

Protocol B: Polysaccharide Stationary Phase (The Versatile Alternative)

Best for: Preparative scale-up, non-aqueous solubility, and when crown ether columns are unavailable. Column: CHIRALPAK® AD-H or CHIRALCEL® OD-H (Amylose/Cellulose carbamates).

The Science

Primary amines interact strongly with the residual silanols on the silica support, causing severe peak tailing. To prevent this, the amine must be kept in its neutral (free base) state using a basic additive, forcing it to interact only with the chiral selector via hydrogen bonding.

Step-by-Step Methodology

1. Mobile Phase Preparation (Normal Phase):

  • Base Solvent: n-Hexane (90% to 98%).

  • Modifier: Isopropyl Alcohol (IPA) or Ethanol (2% to 10%).

  • Critical Additive: Diethylamine (DEA) or Butylamine (0.1%) .

    • Protocol: Premix 1000 mL of Hexane/IPA (90:10). Add 1 mL of DEA. Degas thoroughly.

    • Caution: Never use amine additives on a system previously used for acidic reverse-phase methods without extensive flushing.

2. System Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Standard).

  • Detection: UV @ 254 nm.

3. Sample Injection:

  • Dissolve sample in Mobile Phase (Hexane/IPA).

  • Tip: If the sample is a salt (e.g., Phenylbutylamine HCl), you must perform a liquid-liquid extraction with NaOH/Hexane to generate the free base, or add excess DEA to the sample vial.

Comparative Data & Decision Matrix

The following table summarizes expected performance metrics for 1-phenylbutylamine.

ParameterCrown Ether (CR+)Polysaccharide (AD-H/OD-H)
Mobile Phase Aqueous

/ MeOH
Hexane / IPA / DEA
pH Condition Acidic (pH < 2.0)Basic (Add 0.1% DEA)
Selectivity (

)
High (> 1.2)Moderate (1.1 - 1.3)
Peak Shape Symmetrical (if pH is low enough)Symmetrical (only with DEA)
Temperature Effect Cooling improves

Less sensitive
Sample Capacity Low (Analytical)High (Preparative)
Workflow Decision Tree

DecisionTree Start Start: Phenylbutylamine Sample CheckScale Scale of Separation? Start->CheckScale Analytical Analytical / QC CheckScale->Analytical Prep Preparative / Purification CheckScale->Prep RouteA Protocol A: Crown Ether (High Selectivity) Analytical->RouteA Primary Choice RouteB Protocol B: Polysaccharide (High Loading) Analytical->RouteB Alternative Prep->RouteB Preferred

Figure 2: Decision matrix for selecting the appropriate stationary phase based on experimental goals.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Crown Ether: The pH is not low enough. The amine is partially deprotonating. Action: Increase

    
     concentration or lower the column temperature.
    
  • Polysaccharide: Silanol activity. Action: Increase DEA concentration to 0.2% or switch to a stronger amine like Ethylenediamine (if compatible).

Issue: Loss of Resolution ( )
  • Crown Ether: Temperature is too high. The complexation thermodynamics are unfavorable. Action: Cool column to 5°C-10°C.

  • Polysaccharide: Solvent strength is too high. Action: Reduce IPA content (e.g., go from 10% to 2% IPA).

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Regis Technologies. Crown-Ether Chiral Stationary Phases: Mechanism and Applications. Retrieved from [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

Sources

Development of a Robust Chiral HPLC Method for the Quantification of (S)-4-Phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-Phenylbutan-2-amine (CAS 4187-57-9) serves as a critical chiral building block in the synthesis of calcium sensing receptor antagonists and various phenethylamine-derived therapeutics.[1] Its enantiomeric purity is paramount, as the (R)-enantiomer often represents a pharmacologically inactive or toxic impurity.

This guide details the development of a direct Normal Phase Chiral HPLC method. Unlike indirect methods requiring derivatization, this protocol utilizes polysaccharide-based stationary phases to achieve baseline resolution (


).[1] The method is designed for Process Control (IPC)  and Final Release Testing , prioritizing robustness, speed, and direct quantification without sample pretreatment artifacts.

Strategic Method Development

The Analytical Challenge

The primary amine functionality of 4-phenylbutan-2-amine presents two specific chromatographic challenges:

  • Silanol Interaction: The basic amine moiety interacts strongly with residual silanols on the silica support, leading to severe peak tailing.

  • Weak Chromophore: The molecule lacks extended conjugation, relying on the phenyl ring for UV detection (typically weak >250 nm).

Selection of Stationary Phase

We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). These columns operate via a "three-point interaction" mechanism involving hydrogen bonding,


-

interactions, and inclusion complexes.[1]
  • Why Normal Phase? Normal phase (Hexane/Alcohol) promotes tight hydrogen bonding between the analyte's amine hydrogens and the carbamate carbonyls of the stationary phase, which is the primary driver of chiral recognition for this class of molecules.

Method Development Workflow

MethodDev Start Start: this compound Sample Solubility Check Solubility: Hexane/IPA vs. Water/MeOH Start->Solubility Decision Is UV Sensitivity Sufficient? (>0.1 mg/mL) Solubility->Decision Direct Direct Chiral HPLC (Preferred for QC/IPC) Decision->Direct Yes Deriv Derivatization Required (Trace Analysis < 0.05%) Decision->Deriv No (Trace levels) Screen Column Screening: 1. Chiralpak AD-H 2. Chiralcel OD-H Direct->Screen MobilePhase Mobile Phase Optimization: Hexane : IPA : DEA (90:10:0.1) Screen->MobilePhase Validation Validation (ICH Q2) Specificity, Linearity, Accuracy MobilePhase->Validation Reagent React with GITC or FDAA Deriv->Reagent ReversePhase Reverse Phase HPLC (C18 or Chiral Column) Reagent->ReversePhase ReversePhase->Validation

Figure 1: Decision tree for selecting the appropriate analytical strategy based on sensitivity requirements.

Detailed Experimental Protocol

Objective: Quantification of this compound and determination of Enantiomeric Excess (%ee).

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred).

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m) or equivalent (Daicel).[1]
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).[1]

  • Additive: Diethylamine (DEA) or Ethylenediamine (EDA) - Critical for peak shape.[1]

  • Reference Standard: Racemic 4-phenylbutan-2-amine (for establishing separation) and pure (S)-enantiomer.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)High hexane content maximizes chiral recognition; DEA masks silanols.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure < 50 bar.[1]
Column Temp

Lower temperature generally improves resolution (

) in chiral separations.[1]
Detection UV @ 215 nmThe phenyl ring absorption maximum is near 210-215 nm. 254 nm is too weak.[1]
Injection Vol 5 - 10

L
Prevent column overload which broadens peaks.[1]
Run Time 20 minutes(S)-enantiomer typically elutes ~8-12 min; (R) ~12-16 min (depending on column batch).[1]
Preparation of Solutions
  • Mobile Phase Prep:

    • Measure 900 mL n-Hexane and 100 mL 2-Propanol.[1]

    • Add 1.0 mL Diethylamine (DEA) to the alcohol portion before mixing with hexane to ensure miscibility.

    • Mix thoroughly and degas.[1] Do not vacuum filter aggressively as volatile hexane may evaporate, shifting retention times.

  • Standard Preparation:

    • Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase (Concentration: 1.0 mg/mL).

  • System Suitability Solution (Racemic):

    • Prepare a 1.0 mg/mL solution of the racemic mixture. This is required to verify resolution (

      
      ) before every sample set.[1]
      
Execution Steps
  • Equilibration: Flush column with mobile phase for 45 minutes. Monitor baseline at 215 nm until stable (drift < 1 mAU/min).

  • Blank Injection: Inject Mobile Phase to ensure no carryover or ghost peaks.[1]

  • Resolution Check: Inject the Racemic System Suitability Solution.

    • Acceptance Criteria: Resolution (

      
      ) between (S) and (R) peaks 
      
      
      
      .[1]
  • Sample Analysis: Inject samples. Bracket every 10 samples with a Check Standard (100% level) to monitor drift.[1]

Validation & Quality Control

This method is validated according to ICH Q2(R1) guidelines.

System Suitability Parameters (Typical Data)

The following data represents typical performance on a fresh Chiralcel OD-H column.

ParameterAcceptance LimitTypical Result
Resolution (

)
NLT 1.52.8
Tailing Factor (

)
NMT 1.51.1 (with 0.1% DEA)
Theoretical Plates (

)
NLT 50008500
Retention Time %RSD NMT 1.0%0.2%
Linearity and Range
  • Range: 0.05 mg/mL to 1.5 mg/mL.[1]

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1]
  • LOD/LOQ: Estimated at 0.5

    
    g/mL and 1.5 
    
    
    
    g/mL respectively (at 215 nm).[1]
Specificity (Interaction Mechanism)

The separation relies on the specific fit of the phenylbutylamine into the chiral cavity of the polysaccharide.

Mechanism Analyte This compound (Analyte) Interaction1 H-Bonding (Amine H -> C=O) Analyte->Interaction1 Interaction2 Dipole-Dipole (Amide Linkage) Analyte->Interaction2 Interaction3 Steric Fit (Phenyl Ring Inclusion) Analyte->Interaction3 CSP Polysaccharide CSP (Carbamate Derivative) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Chiral Discrimination (Separation) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: The "Three-Point Interaction" model driving the enantioseparation on polysaccharide columns.

Troubleshooting & Expert Insights

Peak Tailing[1]
  • Symptom: Asymmetric peaks with a long "tail" on the right side.[1]

  • Cause: Interaction between the basic amine of the analyte and acidic residual silanols on the silica surface.

  • Solution: Increase the basic additive (DEA) concentration from 0.1% to 0.2%. Warning: Do not exceed 0.5% DEA as it may degrade the silica support over time.[1]

Retention Time Drift
  • Symptom: Peaks eluting earlier over successive injections.[1]

  • Cause: Absorption of water from the atmosphere into the mobile phase (Hexane/IPA is hygroscopic). Water deactivates the stationary phase H-bonding sites.[1]

  • Solution: Keep solvent reservoirs tightly capped.[1] Use a drying tube (silica gel) on the vent line if humidity is high (>60% RH).

Elution Order Reversal
  • Note: The elution order ((S) before (R) or vice versa) is not guaranteed across different column chemistries (e.g., AD-H vs OD-H).

  • Protocol: Always inject a known pure enantiomer (e.g., authentic (S)-standard) during method development to confirm identity. Do not rely solely on literature values for elution order.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3][4][5] Link

  • Daicel Corporation. (2020).[1] Chiral Column Selection Guide for Amines. Chiral Technologies.[1] Link

  • Yakhak Hoeji. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[1][6] Pharmaceutical Society of Korea.[1] Link

  • Phenomenex. (2023).[1][3] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link[1]

Sources

Application Note: Strategic Utilization of (S)-4-Phenylbutan-2-amine in Bioactive Synthesis

[1]

Executive Summary & Chemical Profile[2][3]

This compound is a high-value chiral building block belonging to the phenylbutylamine class.[1] It acts as a homologue to the well-known amphetamine (phenylisopropylamine) scaffold but possesses distinct steric and pharmacokinetic properties due to the extended alkyl chain.

Its primary utility in drug development lies in its role as a stereochemical determinant for dual-action cardiovascular drugs and as a versatile chiral auxiliary for resolving racemic acids. Most notably, it is the essential precursor for the


-adrenergic blocking component
Chemical Identity Table[2][4]
PropertySpecification
IUPAC Name (2S)-4-Phenylbutan-2-amine
Common Name (S)-1-Methyl-3-phenylpropylamine
CAS Number 22374-89-6
Molecular Formula C

H

N
Molecular Weight 149.23 g/mol
Chirality (S)-Enantiomer
Boiling Point 221.5 °C
Density 0.9 ± 0.1 g/cm³
Solubility Soluble in EtOH, DMSO, DCM; Sparingly soluble in water

Core Application: Synthesis of Labetalol Stereoisomers[5]

The most critical application of this compound is in the stereoselective synthesis of Labetalol analogs. Labetalol is a unique antihypertensive agent that exhibits both non-selective


The Stereochemical Mechanism

Commercial Labetalol is a mixture of four stereoisomers. Deconstructive studies have revealed that the pharmacological activity is strictly compartmentalized by stereochemistry:

  • (R,R)-Isomer (Dilevalol): Derived from the (R)-amine. Responsible for the potent

    
    -blocking  and vasodilating activity.
    
  • (S,R)-Isomer: Derived from the (S)-amine . Responsible for the

    
    -blocking  activity.
    

Therefore, This compound is the obligatory starting material for synthesizing the (S,R)-isomer to study, isolate, or enhance the

Pathway Visualization

The following diagram illustrates the divergent synthesis of Labetalol isomers based on the chirality of the amine precursor.

Labetalol_Synthesiscluster_legendPharmacological OutcomePrecursor5-(Bromoacetyl)salicylamideInter_RIntermediate (R)Precursor->Inter_R+ Amine_RInter_SIntermediate (S)Precursor->Inter_S+ Amine_SAmine_R(R)-4-Phenylbutan-2-amineAmine_R->Inter_RAmine_SThis compound(CAS 22374-89-6)Amine_S->Inter_SRed_RReduction(Stereoselective)Inter_R->Red_RRed_SReduction(Stereoselective)Inter_S->Red_SProd_RR(R,R)-Labetalol(Dilevalol)Beta-BlockerRed_R->Prod_RRProd_SR(S,R)-LabetalolAlpha-BlockerRed_S->Prod_SR

Caption: Divergent synthesis of Labetalol stereoisomers showing the specific role of the (S)-amine in generating the alpha-blocking (S,R) pharmacophore.

Experimental Protocol: Reductive Amination

This protocol details the coupling of this compound with a ketone/aldehyde scaffold, a fundamental reaction in medicinal chemistry for creating secondary amines.

Objective: Synthesis of N-substituted-(S)-4-phenylbutan-2-amine derivatives.

Materials
  • Amine: this compound (1.0 equiv)

  • Carbonyl: Aryl ketone or aldehyde (1.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Acid Catalyst: Acetic acid (1-2 drops, optional to activate imine formation)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Aryl Carbonyl (1.0 mmol) in anhydrous DCE (5 mL).

    • Add This compound (1.0 mmol, 149 mg) dropwise.

    • Critical Step: If the reaction is sluggish (monitored by TLC), add 1 drop of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 mmol, 318 mg) in portions over 10 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Checkpoint: Monitor consumption of the imine intermediate via LC-MS.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO

      
       solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with Dichloromethane (3 x 15 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na

      
      SO
      
      
      .
  • Purification:

    • Concentrate under reduced pressure.[2]

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3) usually affords the pure secondary amine.

  • Validation:

    • Confirm identity via

      
      H-NMR and MS.
      
    • Confirm retention of stereochemistry via Chiral HPLC (see Section 5).

Application as a Chiral Resolving Agent

Beyond synthesis, this compound is an effective Chiral Resolving Agent for racemic carboxylic acids, particularly those with lipophilic domains (e.g., ibuprofen analogs, naproxen derivatives).

Mechanism: The (S)-amine reacts with a racemic acid (

  • [(S)-Amine

    
     (R)-Acid]
    
  • [(S)-Amine

    
     (S)-Acid]
    

Due to different lattice energies, these salts exhibit different solubilities, allowing separation via fractional crystallization.

Protocol: Resolution of Racemic Acids
  • Mixing: Dissolve 1.0 mole of racemic acid in hot ethanol (or isopropanol).

  • Addition: Add 0.5 - 1.0 mole of This compound .

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the precipitate (Salt A). The mother liquor contains Salt B.

  • Liberation: Treat the isolated salt with dilute HCl to liberate the enantiomerically enriched acid and extract with ether. Recover the chiral amine from the aqueous layer by basification (NaOH) and extraction.

Quality Control: Enantiomeric Purity Analysis

Ensuring the optical purity of this compound is paramount, as even 1% of the (R)-isomer can significantly alter the biological profile of the final drug.

Recommended HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Standard: Compare retention time against a racemic standard of 4-phenylbutan-2-amine.

References

  • Labetalol Stereochemistry & Pharmacology

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 3869, Labetalol.[3]

    • URL:[Link]

    • Relevance: Confirms Labetalol is a mixture of 4 isomers and details the distinct pharmacological roles of the (R,R) and (S,R) forms.
  • Dilevalol and Adrenergic Blockade

    • Source: Chiralpedia.[1] Dilevalol Entry.

    • URL
    • Relevance: Identifies Dilevalol as the (R,R)
  • Synthesis of Phenylbutylamine Derivatives

    • Source: BenchChem.[1] this compound Technical Data.

    • URL
    • Relevance: Provides physical properties and general synthetic utility of the CAS 22374-89-6.
  • Stereoselective Synthesis of Amino Alcohols

    • Source: ResearchGate.[1] Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one.

    • URL
    • Relevance: Demonstrates related stereoselective methodologies in the phenylbutane scaffold.

Troubleshooting & Optimization

improving yield and purity in (s)-4-Phenylbutan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (s)-4-Phenylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral amine with high yield and enantiomeric purity. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Section 1: Strategic Synthesis Planning - FAQs

This section addresses high-level decisions to help you select the most appropriate synthetic route for your specific research or development goals.

Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?

There are three main strategies, each with distinct advantages and challenges:

  • Asymmetric Synthesis: This approach creates the desired stereocenter selectively. Key methods include the asymmetric hydrogenation of imines or reductive amination of a prochiral ketone (4-phenyl-2-butanone) using a chiral catalyst or auxiliary.[1][2] This is often the most elegant approach, aiming to produce only the desired enantiomer from the start.

  • Biocatalytic Synthesis: Utilizing enzymes like transaminases, this method offers exceptional stereoselectivity under mild, environmentally friendly conditions.[3][4][5][6] An (S)-selective transaminase can convert 4-phenyl-2-butanone directly into this compound with high enantiomeric excess (ee).[4][5]

  • Chiral Resolution: This "classical" method involves synthesizing the racemic amine first and then separating the two enantiomers.[7] The most common technique is diastereomeric salt formation, where a chiral resolving agent is used to form two diastereomeric salts with different solubilities, allowing for separation by crystallization.[7][8][9]

Q2: How do I decide between asymmetric synthesis and chiral resolution?

The choice depends on factors like scale, available resources, and the specific purity requirements.

  • Choose Asymmetric Synthesis or Biocatalysis if:

    • High enantiomeric purity (>99% ee) is critical from the outset.

    • You want to avoid the 50% theoretical yield loss inherent in classical resolution (unless a racemization process for the unwanted enantiomer is implemented).[7][10]

    • You have access to the necessary chiral catalysts or enzymes and the expertise to run these reactions.

    • "Green chemistry" principles and mild reaction conditions are a priority.[3]

  • Choose Chiral Resolution if:

    • The racemic amine is commercially available or easily synthesized in high yield.[11]

    • You are working on a larger scale where the cost of chiral catalysts or enzymes might be prohibitive.[9]

    • Screening for suitable resolving agents and crystallization conditions is feasible within your project timeline.[9]

    • A moderate enantiomeric excess that can be improved by recrystallization is acceptable.

The following decision workflow can help guide your choice:

G start Start: Need this compound racemate_check Is racemic amine readily available/cheaply synthesized? start->racemate_check asym_resource_check Access to chiral catalysts or transaminases? racemate_check->asym_resource_check No resolution_path Pursue Chiral Resolution racemate_check->resolution_path Yes asym_resource_check->resolution_path No, must synthesize racemate first asym_path Pursue Asymmetric Synthesis / Biocatalysis asym_resource_check->asym_path Yes high_ee_needed Is >99% ee required in one step? resolution_path->high_ee_needed end_asym Optimize asymmetric reaction conditions for max yield and ee. asym_path->end_asym racemization_need Is racemization of (R)-enantiomer feasible? end_resolution Optimize diastereomeric salt crystallization. Accept <50% yield per cycle. racemization_need->end_resolution No racemization_need->end_resolution Yes, implement racemization loop to improve overall yield. high_ee_needed->asym_path Yes high_ee_needed->racemization_need No

Caption: Decision workflow for selecting a synthesis strategy.

Section 2: Troubleshooting Guide - Reductive Amination

Reductive amination of 4-phenyl-2-butanone (also known as phenylacetone or P2P) is a direct route to the amine.[12][13] However, achieving high yield and selectivity can be challenging.

Q3: My yield from the reductive amination of 4-phenyl-2-butanone is low. What are the common causes?

Low yields often stem from incomplete imine formation, side reactions, or poor choice of reducing agent.[2][14]

Potential Cause Explanation & Scientific Rationale Recommended Solution
Inefficient Imine Formation The reaction is an equilibrium. Water, a byproduct, can hydrolyze the imine back to the ketone and amine. This equilibrium favors the starting materials unless water is removed.[2]1. Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture. 2. Azeotropic removal: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.
Incorrect pH Imine formation is pH-sensitive. Acid catalysis is required to protonate the carbonyl oxygen, but if the pH is too low, the amine nucleophile will be protonated and rendered unreactive. The optimal range is typically weakly acidic (pH ~4-6).[14]Buffer the reaction with a mild acid like acetic acid. Avoid strong acids. Perform small-scale pH optimization experiments.
Carbonyl Reduction Side Reaction Powerful reducing agents like NaBH₄ can reduce the starting ketone to 4-phenyl-2-butanol before it has a chance to form the imine, consuming both reagent and starting material.[14]Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are less reactive towards ketones but readily reduce the protonated imine intermediate.[14][15]
Catalyst Deactivation In catalytic hydrogenation, the amine product can act as a poison to the metal catalyst (e.g., Pd, Pt, Ni), leading to incomplete conversion.[1][2]Increase catalyst loading. If possible, perform the reaction in a way that the amine product is protonated and removed from the catalyst surface, for example, by including an acid.

Section 3: Troubleshooting Guide - Chiral Resolution

Chiral resolution via diastereomeric salt formation is a powerful technique but relies on successful crystallization.[8][16]

Q4: I'm struggling to resolve racemic 4-Phenylbutan-2-amine. What factors should I optimize?

Successful resolution is a multi-parameter optimization problem involving the resolving agent, solvent, temperature, and concentration.

G cluster_0 Key Optimization Parameters agent Chiral Resolving Agent (e.g., Tartaric Acid, Mandelic Acid) optimization Successful Diastereomeric Salt Crystallization agent->optimization solvent Solvent System (Polarity, Protic/Aprotic) solvent->optimization temp Temperature Profile (Dissolution Temp, Cooling Rate) temp->optimization conc Concentration (Affects supersaturation & crystal growth) conc->optimization

Sources

optimizing mobile phase for chiral HPLC separation of basic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase for Basic Amines on Polysaccharide Columns

Mission Brief

Basic amines represent the "problem child" of chiral chromatography. Their lone pair electrons aggressively interact with residual silanols on the silica support of chiral stationary phases (CSPs), leading to the "shark fin" peak shape (severe tailing), retention time shifts, and loss of resolution.

This guide is not a generic manual. It is a troubleshooting logic engine designed to help you navigate the three critical vectors of chiral separation: Silanol Suppression , Solvent Selectivity , and Temperature Thermodynamics .[1]

Module 1: The "Peak Tailing" Crisis

Symptom: Asymmetry Factor (


) > 1.[1][2]5. Peaks look like "shark fins."[1]
Root Cause:  Non-enantioselective interactions between the amine analyte and acidic residual silanols on the silica matrix.[1]
The Protocol: Silanol Shielding

You cannot separate what you cannot elute symmetrically.[1] For basic amines in Normal Phase (NP), the mobile phase must contain a basic additive to compete for silanol sites.

Step 1: The Standard Defense (0.1% DEA)

Start here.[1] Diethylamine (DEA) is the industry standard "sacrificial base."[1]

  • Mobile Phase: Hexane / Ethanol (80:20) + 0.1% DEA .[1][3]

  • Mechanism: DEA is a small, strong base that saturates the acidic silanol sites, effectively "capping" them so your analyte interacts only with the chiral selector (Amylose/Cellulose).

Step 2: The "Heavy Artillery" (Ethanolamine / EDA)

Issue: 0.1% DEA failed. Peaks are still tailing.[1] Fix: Switch to a primary amine additive.

  • Why? Primary amines like Ethanolamine or Ethylenediamine (EDA) often form stronger hydrogen bonds with silanols than secondary amines (DEA).[1]

  • Protocol: Replace DEA with 0.1% Ethanolamine .

  • Warning: Do not exceed 0.5% additive concentration. High pH can degrade the silica support over time.[1]

Visual Logic: Tailing Troubleshooting Tree

TailingLogic Start Symptom: Peak Tailing (As > 1.5) CheckMP Current Mobile Phase Additive? Start->CheckMP None None CheckMP->None HasDEA 0.1% DEA CheckMP->HasDEA Action1 Add 0.1% DEA None->Action1 Action2 Increase DEA to 0.5% HasDEA->Action2 Action3 Switch to 0.1% Ethanolamine HasDEA->Action3 Result Assess Peak Shape Action1->Result Action2->Result Action3->Result Success Proceed to Optimization Result->Success As < 1.2 Fail Check Column Void / Frit Result->Fail As > 1.5

Figure 1: Decision matrix for eliminating peak tailing in basic amines. Note that physical column damage (voids) can mimic chemical tailing.

Module 2: Resolution & Selectivity ( )

Symptom: Peaks are sharp (symmetric) but overlapping (


).
Root Cause:  The chiral recognition mechanism is insufficient in the current solvent environment.[1]
The "Solvent Matrix" Switch

The alcohol modifier is the most powerful lever for selectivity in polysaccharide columns. It changes the 3D conformation of the polymeric selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

ModifierCharacteristicsWhen to Use
IPA (2-Propanol) High viscosity, H-bond donor/acceptor.The Default. usually provides the highest selectivity for broad screens.[1]
Ethanol Lower viscosity, higher efficiency.[1]Use when IPA gives broad peaks or high backpressure.[1] Often changes elution order.
Methanol High polarity, very low viscosity.[1]Risk: Can dissolve coated phases (check column specs!).[1] Excellent for immobilized columns (e.g., CHIRALPAK IA/IB/IC).
The Thermodynamics of Separation

Question: "Should I heat the column to improve resolution?" Answer: No. (Usually).

  • The Rule: Chiral resolution is generally enthalpy-driven .[1] Lower temperatures increase the difference in binding energy between enantiomers.[1]

  • The Protocol: If

    
     at 25°C, lower the temperature to 10°C or 15°C .
    
  • The Trade-off: Lower T increases viscosity (higher pressure) and broadens peaks slightly (slower mass transfer), but the gain in selectivity (

    
    ) usually outweighs the loss in efficiency (
    
    
    
    ).

Module 3: The "Magic Bullet" – Polar Organic Mode (POM)

Symptom: Analyte is insoluble in Hexane (Normal Phase) or you need MS-compatibility. Solution: Polar Organic Mode.[4][5][6] This is a "sweet spot" for basic amines.

Why POM Works

POM uses 100% polar organic solvents (Acetonitrile/Methanol) with a specific Acid/Base ratio.[1] It facilitates salt solubility while maintaining chiral recognition.[1]

The "Golden Ratio" Protocol

For Cyclodextrin or Polysaccharide columns (Immobilized preferred):

  • Base Solvent: 100% Acetonitrile (ACN) or ACN/MeOH (90:10).

  • The Additive Cocktail: Add Acetic Acid (HOAc) and Triethylamine (TEA) .

  • Tuning:

    • Start with 0.1% HOAc / 0.1% TEA (Ratio 1:1).

    • To decrease retention: Increase concentration (e.g., 0.2% / 0.2%).

    • To change selectivity: Alter the ratio (e.g., 0.2% HOAc / 0.1% TEA).

Note: This mode is often LC-MS compatible if you use volatile acids/bases (Formic Acid/Ammonium Hydroxide) or volatile salts (


), unlike the Hexane/DEA mixtures of Normal Phase.

Module 4: Column Care & Memory Effects

Critical Warning: Basic additives modify the stationary phase environment.[1]

  • The Memory Effect: Once a column sees a basic additive (DEA/TEA), it "remembers" it. The base associates with the matrix.[1] If you later run a neutral mobile phase, the residual base may alter the separation.

  • The "Dedication" Rule:

    • Label columns clearly: "DEDICATED BASIC."[1]

    • Do not use a "Basic" column for a sensitive "Acidic" separation later.

  • Regeneration: If you must switch back, flush with 100% Ethanol (or Isopropanol) for at least 20 column volumes to strip the additive, followed by the new mobile phase.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use TFA (Trifluoroacetic acid) for basic amines? A: Generally, no. TFA is for acidic compounds.[1][3][7] For bases, TFA can form ion pairs that might improve shape in RP mode, but in NP mode, it often competes with the amine for interaction sites, killing resolution. Stick to DEA/Ethanolamine for bases in NP.[1][7]

Q: My peaks are broad even with DEA. A: Check your sample solvent. If you inject a sample dissolved in 100% Ethanol into a 90:10 Hexane/Ethanol mobile phase, the "strong solvent effect" will distort peaks.[1] Always dissolve the sample in the mobile phase.

Q: I'm using an Immobilized column (e.g., CHIRALPAK IB). Can I use Dichloromethane (DCM)? A: Yes! This is the advantage of immobilized phases. Adding 10-20% DCM or THF to the mobile phase can drastically alter selectivity and solubility for stubborn amines.[1] Do not try this on Coated columns (e.g., AD-H, OD-H) – you will destroy them.

References

  • Daicel Chiral Technologies. CHIRALPAK® Immobilized Columns: Mobile Phase Modifiers & Additives.[1][3] (Recommended concentrations for DEA/Ethanolamine and memory effects).[1]

  • Sigma-Aldrich (Merck). Chiral HPLC Column Selection and Method Development Guide.[1] (Polar Organic Mode and Temperature effects).[1][4][8][9][10]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.[1][11] (MS compatible additives for basic amines).[1]

  • Yu, L., et al. (2013).[1][12] "Chiral mobile phase additives in HPLC enantioseparations." Methods in Molecular Biology. (Mechanistic explanation of additive interaction).

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Fixes. (Silanol interaction mechanics).[1]

Sources

Technical Support Center: Chiral Amine Synthesis & Catalyst Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CAS-REC-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Catalyst Recovery and Reuse in Asymmetric Amine Synthesis

Mission Statement

Welcome to the Technical Support Hub. You are likely here because your chiral amine yields are dropping after the third cycle, or your enantiomeric excess (ee) is drifting. This guide moves beyond basic textbook definitions to address the causality of catalyst failure. We treat catalyst recovery not as a cleanup step, but as a critical unit operation that defines the economic viability of your process.

Module 1: Biocatalysis (Transaminases & Amine Dehydrogenases)[1]

Context: Biocatalysts (specifically


-transaminases) are preferred for their high stereoselectivity. However, they are fragile. The most common user complaint is "Sudden Activity Drop"  after immobilization.
Troubleshooting Guide: Immobilized Enzymes
Symptom Probable Cause Diagnostic & Solution
Activity drops >40% after Cycle 1 Cofactor Leaching (PLP) Diagnostic: Supernatant turns faint yellow. Fix: Transaminases require Pyridoxal-5'-phosphate (PLP). It is often held non-covalently. Add 0.1–1 mM PLP to the recycling buffer. Do not wash the catalyst with PLP-free buffer.
Gradual loss of activity (10% per cycle) Subunit Dissociation Diagnostic: Native PAGE analysis of supernatant. Fix: Many transaminases are dimers/tetramers. Immobilization on single points can lead to quaternary structure collapse. Switch to CLEAs (Cross-Linked Enzyme Aggregates) or multipoint covalent attachment (e.g., epoxy-activated resins).
High conversion, low recovered mass Physical Attrition Diagnostic: Fines blocking the filter. Fix: Your stirrer speed is too high for the resin. Switch to an overhead stirrer or a magnetically separable support to avoid mechanical grinding.
Standard Operating Procedure (SOP): Robust CLEA Preparation

Cross-Linked Enzyme Aggregates (CLEAs) offer a carrier-free alternative that prevents subunit dissociation.

  • Precipitation: Add ammonium sulfate (50% saturation) or tert-butanol to the crude enzyme lysate.

  • Cross-linking: Add glutaraldehyde (25% v/v) slowly to the suspension.

    • Critical Step: Maintain temperature at 4°C to prevent denaturation during cross-linking.

  • Quenching: After 3–16 hours, dilute with buffer to stop the reaction.

  • Washing: Centrifuge (not filter) the aggregates. Wash until no protein is detected in the supernatant.

  • Storage: Store as a wet paste. Do not freeze-dry without cryoprotectants, as this collapses the pore structure.

Workflow Visualization: Biocatalyst Recovery Loop

BiocatalystRecovery cluster_0 Critical Control Point: Cofactor Maintenance Reaction Chiral Amine Synthesis (Batch) Separation Separation (Filtration/Magnetic) Reaction->Separation Wash Wash Step (+ 0.1mM PLP) Separation->Wash Solids Product Stream Product Stream Separation->Product Stream Assay Activity Assay Wash->Assay Storage Wet Storage (4°C) Assay->Storage Pass Discard/Regenerate Discard/Regenerate Assay->Discard/Regenerate Fail (<50%) Recycle Next Cycle Storage->Recycle Recycle->Reaction

Caption: Closed-loop recovery cycle for immobilized transaminases. Note the critical PLP supplementation step during washing.

Module 2: Chemocatalysis (Heterogeneous Metal Complexes)

Context: Heterogeneous asymmetric hydrogenation (e.g., Immobilized Ir, Rh, or Pd) often suffers from "The Leaching Paradox"—is the catalysis truly heterogeneous, or is leached metal doing the work?

Troubleshooting Guide: Metal Catalysts
User Question Technical Insight Actionable Protocol
"Why did my reaction stop when I filtered it?"This is good. It confirms heterogeneity. If the reaction continues after filtration, you have a leaching problem (homogeneous catalysis).Perform the Hot Filtration Test (see below).[1][2]
"My ee dropped from 99% to 80% on reuse."Ligand Degradation. The chiral ligand (e.g., BINAP, PHOX) is more labile than the metal. Oxidation of phosphines is the usual culprit.Degas all solvents strictly. Store catalyst under Argon. Check for "Racemic Background Reaction" caused by leached, ligand-free metal.
"The catalyst is physically there, but inactive."Pore Blocking / Poisoning. Amine products are strongly coordinating and can poison the metal surface.Wash Protocol: Wash with a slightly acidic solution (to protonate the amine product) followed by neutral buffer, then the reaction solvent.
Standard Operating Procedure (SOP): The Hot Filtration Test

This is the gold standard for verifying if your catalyst is stable or leaching.

  • Initiate Reaction: Start your standard chiral amine synthesis (e.g., asymmetric reductive amination) with the heterogeneous catalyst.

  • Wait for ~30-50% Conversion: Do not wait for completion.

  • Hot Filtration:

    • Pre-heat a glass funnel and filter paper (or frit) to the reaction temperature.

    • Why? To prevent the product/catalyst from precipitating due to thermal shock.

    • Rapidly filter the mixture while hot into a fresh, pre-heated reaction vessel.

  • Split & Monitor:

    • Filtrate (Liquid): Continue stirring at reaction temperature.

    • Retentate (Solid): Resuspend in fresh solvent/substrate (Control).

  • Analyze:

    • If the Filtrate conversion increases: FAIL . You have active leached metal species.

    • If the Filtrate conversion flatlines: PASS . Your catalyst is truly heterogeneous.

Decision Tree: Diagnosing Catalyst Failure

MetalFailure Start Problem: Loss of Performance CheckEE Is Enantioselectivity (ee) Maintained? Start->CheckEE LowEE Ligand Failure CheckEE->LowEE No (ee drops) HighEE Kinetic Failure CheckEE->HighEE Yes (ee stable) LigandOx Cause: Ligand Oxidation or Racemization LowEE->LigandOx HotFilt Run Hot Filtration Test HighEE->HotFilt Leaching Leaching Detected (Active Filtrate) HotFilt->Leaching Conversion Continues Hetero Truly Heterogeneous (Inactive Filtrate) HotFilt->Hetero Conversion Stops Solubility Cause: Support Instability or Solubilization Leaching->Solubility Poisoning Cause: Surface Poisoning or Pore Blocking Hetero->Poisoning

Caption: Logic flow for distinguishing between ligand degradation, metal leaching, and catalyst poisoning.

Module 3: Comparative Data for Support Materials

When selecting a recovery strategy, the physical support dictates the reactor setup.

Support TypeMechanical StabilityMass TransferRecovery MethodBest For...
Silica / Sol-Gel High (Rigid)ModerateFiltration / CentrifugationContinuous flow (Packed Bed Reactors) [1].
Polymer Resins (e.g., Sepabeads) Moderate (Compressible)Good (Macroporous)FiltrationBatch reactions; Enzyme immobilization via epoxy/amino groups [3].
Magnetic Nanoparticles Low (Aggregation risk)Excellent (High Surface Area)External MagnetSmall-scale batch; difficult-to-filter mixtures [4].
CLEAs (Self-supported) ModerateModerateCentrifugationHigh volumetric productivity; avoiding carrier costs [3].

References

  • Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI. Available at: [Link][3][4][5]

  • Membrane-immobilized transaminases for the synthesis of enantiopure amines. RSC Sustainability. Available at: [Link][6][2][3][4][5][7][8]

  • Cross-linked enzyme aggregates (CLEAs): stable and recyclable biocatalysts. Biochemical Society Transactions.[9] Available at: [Link]

  • Heterogeneous catalytic approaches in C–H activation reactions (Hot Filtration Protocols). Chemical Society Reviews. Available at: [Link][6][4][5][7]

  • Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. Available at: [Link]

Sources

troubleshooting diastereomeric resolution of phenylbutylamine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the optical resolution of phenylbutylamines (e.g., 1-phenyl-2-butylamine). Unlike their lower homolog (1-phenylethylamine), phenylbutylamines possess a longer, more flexible alkyl chain. This increased rotational freedom often destabilizes the crystal lattice of diastereomeric salts, leading to the notorious "oiling out" phenomenon rather than clean precipitation.

This guide moves beyond basic textbook protocols to address failure modes using industrial crystallization logic, specifically focusing on Supersaturation Control , Resolving Agent Selection , and Thermodynamic vs. Kinetic Control .

Module 1: Critical Failure - "My Product is Oiling Out"

Symptom: Upon cooling the mixture of racemic amine and resolving agent, a viscous oil droplet phase separates from the solvent instead of white crystals.

The Mechanism: Liquid-Liquid Phase Separation (LLPS)

Oiling out occurs when the system enters a metastable region where the energy barrier for creating a liquid-liquid interface is lower than that for creating a solid-liquid interface (nucleation). This is common in phenylbutylamines because the flexible butyl tail disrupts the rigid packing required for crystallization.

Troubleshooting Protocol
ParameterAdjustmentScientific Rationale
Supersaturation Reduce initial concentration by 15-20%.High supersaturation drives the system into the "spinodal decomposition" zone (oil formation) before it hits the nucleation zone.
Temperature Profile Cycle temperature (Heat to clear

Cool to cloud point

Re-heat slightly

Slow cool).
Re-heating dissolves the metastable oil droplets (which are amorphous) but leaves sub-critical crystal nuclei intact (Ostwald ripening).
Solvent Polarity Increase dielectric constant (e.g., add 5-10% Methanol to Ethanol/Water).Oiling out often indicates the salt is too hydrophobic for the solvent. A slightly more polar solvent stabilizes the ionic salt species in solution, preventing premature phase separation.
Decision Tree: Oiling Out Recovery

OilingOut Start Issue: Oiling Out Observed CheckTemp Is solution at Room Temp? Start->CheckTemp Reheat Re-heat to Dissolution (Clear Point) CheckTemp->Reheat Yes Seed Add Seed Crystals at 2-3°C below Clear Point Reheat->Seed SlowCool Cool at 0.1°C/min Seed->SlowCool SolventChange Switch Solvent System (Add Co-solvent) SlowCool->SolventChange Oil returns Success Crystallization SlowCool->Success Precipitate forms SolventChange->Reheat

Figure 1: Decision matrix for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Module 2: Selecting the Correct Resolving Agent

Question: "Tartaric acid works for phenylethylamine, but failed for phenylbutylamine. What should I use?"

Answer: The flexibility of the butyl chain requires a more rigid or "bulky" counter-ion to lock the conformation in the crystal lattice.

Recommended Resolving Agents
  • N-Acetyl-L-Leucine:

    • Why: This is the "Gold Standard" for flexible chiral amines. The amide backbone provides strong hydrogen bond donors/acceptors that anchor the amine, while the leucine side chain adds bulk to fill the lattice voids created by the butyl group of your amine [1, 2].

  • (S)-Mandelic Acid:

    • Why: The phenyl ring of mandelic acid allows for

      
       stacking with the phenyl ring of your amine, providing a secondary stabilizing force beyond the ionic bond [3].
      
  • Dibenzoyl-L-Tartaric Acid (DBTA):

    • Why: If plain tartaric acid fails, the benzoyl groups in DBTA add rigidity and hydrophobic surface area, often preventing the oiling out seen with the more water-soluble tartaric acid salts.

The "Dutch Resolution" Strategy (Advanced)

If single agents fail, employ the Dutch Resolution method. This involves using a "family" of resolving agents (e.g., a 1:1:1 mixture of Mandelic acid, p-methyl-mandelic acid, and p-bromo-mandelic acid).

  • Mechanism: The structural variance inhibits the nucleation of the less soluble diastereomer (the impurity) while allowing the target diastereomer to crystallize, or forms a solid solution that crystallizes faster [4, 5].

Module 3: Yield vs. Purity (The Pope-Peachy Method)

Question: "I get high purity (98% ee) but my yield is only 15%. How do I improve throughput?"

Answer: You are likely using a stoichiometric (1:1) amount of resolving agent.[1] This forces the "wrong" enantiomer to also form a salt, which remains in solution but increases the solubility product (


) of the "right" salt via the common ion effect, or co-precipitates.

Solution: Switch to the Pope-Peachy Method (Half-Quantity Method).

Protocol: Pope-Peachy Optimization
  • Stoichiometry: Use 0.5 equivalents of the chiral resolving agent (e.g., N-Acetyl-L-Leucine) relative to the racemic amine.

  • Balancing: Add 0.5 equivalents of an achiral mineral acid (e.g., HCl or H2SO4) or an achiral weak acid (Acetic Acid).

  • Outcome: The chiral agent preferentially binds to the matching enantiomer (forming the less soluble salt). The "wrong" enantiomer is forced to pair with the achiral acid, forming a highly soluble salt that stays in the mother liquor [6, 7].[2]

Workflow Diagram: Pope-Peachy Logic

PopePeachy Input Racemic Phenylbutylamine (1.0 eq) Mix Equilibration (Reflux) Input->Mix Reagents 0.5 eq Chiral Acid + 0.5 eq HCl Reagents->Mix Filter Filtration Mix->Filter Solid Solid: (R)-Amine + Chiral Acid Salt (High ee, High Yield) Filter->Solid Precipitate Liquid Liquor: (S)-Amine + HCl Salt (Remains Dissolved) Filter->Liquid Filtrate

Figure 2: The Pope-Peachy method maximizes yield by preventing the counter-enantiomer from competing for the chiral resolving agent.

Module 4: Recrystallization & Analysis

Question: "My salt is 85% ee. Should I recrystallize from the same solvent?"

Answer: Not necessarily. If you are near the Eutectic Composition , recrystallization efficiency drops.

  • The "Double Salt" Trick:

    • If 85% ee is "stuck," break the salt (using NaOH/DCM extraction) to isolate the free amine.

    • Re-form the salt using a different resolving agent (e.g., switch from Mandelic to Tartaric). The eutectic point of the new system will likely be different, allowing you to jump past the 85% barrier.

  • Verification (Self-Validating Step):

    • Do not rely solely on polarimetry (specific rotation), as solvent effects and concentration can skew results.

    • Mandatory: Use Chiral HPLC or derivatization with Mosher's Acid chloride followed by

      
      H-NMR to confirm ee% definitively [8].
      

References

  • Effectiveness of N-Acetyl-Leucine

    • Source: Tanganil (Pierre Fabre) and related pharmacokinetic studies on acetyl-leucine enantiomers.[3]

    • Citation: Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers." Scientific Reports.
    • URL:[Link]

  • General Chiral Resolution via Salts

    • Source: Chemistry LibreTexts.
    • Citation: "Racemic Mixtures and the Resolution of Enantiomers."[4][5][6][7]

    • URL:[Link]

  • Mandelic Acid & Phenyl Structures

    • Source: ResearchG
    • Citation: Siedlecka, R. (2013).[8] "Recent Developments in Optical Resolution."

    • URL:[Link]

  • Dutch Resolution (Family Approach)

    • Source: University of Groningen / Syncom.
    • Citation: Dalmolen, J., et al. (2005). "The Dutch Resolution variant of the classical resolution of racemates."[4][9] Chemistry - A European Journal.

    • URL:[Link]

  • Nucleation Inhibition in Resolution

    • Source: CORE / Leeman et al.
    • Citation: Leeman, M. (2009). "Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions."
    • URL:[Link]

  • Pope-Peachy Method Protocol

    • Source: University of Delaware (The Retort).
    • Citation: "Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen."[1]

    • URL:[Link]

  • Efficiency of Half-Quantity Method

    • Source: Royal Society of Chemistry (RSC).
    • Citation: Wilen, S. H., et al. (1969). "Application of the Procedure of Pope and Peachey to the Resolution of Alcohols."
    • URL:[Link]

  • Analysis via Mosher's Method

    • Source: Chiralpedia.[10]

    • Citation: Kannappan, V. (2025).[10][11] "Part 6: Resolution of Enantiomers."

    • URL:[Link]

Sources

managing reaction conditions to control stereoselectivity in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Managing Reaction Conditions for Stereochemical Outcomes

Ticket ID: STEREO-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your chiral HPLC trace shows a 50:50 racemate when you needed 99:1 er, or because a reaction that worked on a milligram scale has lost selectivity upon scale-up.

Stereoselectivity is not merely a function of the chiral ligand; it is a dynamic equilibrium governed by the Reaction Environment . This guide moves beyond "screen more ligands" and focuses on the extrinsic levers you can pull: temperature, solvent structure, and additives.[1][2]

Module 1: The Temperature Paradox (Kinetic vs. Thermodynamic Control)

User Query: "I cooled my reaction to -78 °C to improve enantioselectivity, but the ee actually dropped (or conversion stalled). Why?"

Technical Insight: The assumption that "colder is always more selective" is a dangerous oversimplification.[2] Stereoselectivity depends on the difference in free energy of activation (


) between the pathways leading to the major and minor isomers.
  • Kinetic Control: At low temperatures, the product ratio is determined by the relative rates of formation (

    
    ).[1][2] This dominates when the reaction is irreversible.[1][2]
    
  • Thermodynamic Control: If the reaction is reversible (even slightly) or if the temperature is high enough to overcome the reverse activation barrier, the product ratio reflects the relative stability of the products (

    
    ), leading to racemization if the enantiomers are energetically equivalent in the reaction medium.
    
  • The Inversion Temperature (

    
    ):  In rare but critical cases (e.g., dynamic solvation effects), the major enantiomer can switch based on temperature due to entropy-enthalpy compensation.[1][2]
    
Visualizing the Control Landscape

KineticThermodynamic Start Reactants TS_Kin TS (Kinetic) Lower Ea Start->TS_Kin Fast at Low T TS_Therm TS (Thermodynamic) Higher Ea Start->TS_Therm Requires Heat Prod_Kin Kinetic Product (Less Stable) TS_Kin->Prod_Kin Prod_Therm Thermodynamic Product (More Stable) TS_Therm->Prod_Therm Prod_Kin->Start Reversibility (High T)

Figure 1: Energy landscape showing the divergence between kinetic (fastest formed) and thermodynamic (most stable) products.[1]

Troubleshooting Protocol: Variable Temperature Profiling

Do not default to -78 °C. Perform a Temperature Gradient Screen .

  • Set Points: Run parallel reactions at -78 °C, -40 °C, 0 °C, and 25 °C.

  • Monitor: Check both conversion and ee at roughly 20% conversion (to approximate initial rates) and at endpoint.

  • Diagnosis:

    • High ee at Low T, Low ee at High T: Classic kinetic control.[1][2] Stick to low T.

    • Low ee at Low T, High ee at High T: The selective step has a high activation barrier, or you are observing a thermodynamic equilibration to a preferred diastereomer.[2][3]

    • Racemic at all T: The background (uncatalyzed) reaction is competing with the catalyzed pathway.

Module 2: Solvation & The "Naked" Reagent

User Query: "My reaction works in DCM but fails in THF. Is it just solubility?"

Technical Insight: Solvents are not inert shipping containers; they are ligands.[1][2] In stereoselective synthesis, solvents compete for coordination sites on the metal center or shield the nucleophile/electrophile.[2]

  • Coordinating Solvents (THF, MeCN, DMF): These can disrupt "Chelation Control" models by occupying the coordination sites on the Lewis Acid (LA) necessary to bind the substrate.

  • Non-Coordinating Solvents (DCM, Toluene, Hexanes): These promote tight ion-pairing and allow the Lewis Acid to bind the substrate (e.g., carbonyl oxygen) effectively.[2]

Data: Solvent/Lewis Acid Effects on Selectivity

Case Study: Nucleophilic opening of epoxides (Regio- and Stereocontrol) [1]

Lewis AcidSolvent SystemMechanism DominanceSelectivity Outcome
LiClO₄ Polar (MeCN)SN2-likeAttack at less substituted carbon (Steric control)
SnCl₄ Non-polar (DCM)Chelation/ActivationAttack at more substituted carbon (Electronic control)
Yb(OTf)₃ Ethereal (THF)Competitive BindingLower selectivity due to solvent coordination

Actionable Advice: If your reaction relies on a Lewis Acid (e.g., Mukaiyama aldol, Diels-Alder), avoid THF .[1][2] Use DCM or Toluene to ensure the catalyst binds the substrate, not the solvent.

Module 3: Chelation vs. Felkin-Anh Control

User Query: "I am adding a nucleophile to an


-chiral aldehyde. How do I switch between syn and anti products?"

Technical Insight: You can toggle diastereoselectivity by choosing reagents that either enforce or disrupt a "chelated" transition state.[1][2]

  • Cram Chelate Control (Syn-selective): Requires a Lewis Acid capable of bidentate coordination (binding both the carbonyl and the

    
    -heteroatom).[1][2]
    
    • Reagents: TiCl₄, SnCl₄, MgBr₂, ZnCl₂.[1][2]

  • Felkin-Anh Control (Anti-selective): Relies on steric bulk and electronic repulsion.[1][2] Requires a non-chelating Lewis Acid or a bulky protecting group that prevents chelation.[1][2]

    • Reagents: BF₃[2][4]·OEt₂ (monodentate), bulky silyl groups (TBDPS).[1][2]

Workflow: Selecting the Right Conditions

ChelationLogic Start Target: Nucleophilic Addition to u03b1-Chiral Aldehyde AlphaGroup Is there a heteroatom (O, N, S) at u03b1-position? Start->AlphaGroup Desired Desired Diastereomer? AlphaGroup->Desired Yes Felkin Use Felkin-Anh Model AlphaGroup->Felkin No Chelate Use Chelation Control Desired->Chelate Syn (1,2-syn) Desired->Felkin Anti (1,2-anti) Reagent1 Use TiCl4, SnCl4, MgBr2 (Capable of bidentate binding) Chelate->Reagent1 Protect1 Use small protecting group (MOM, Bn) or free OH Reagent1->Protect1 Reagent2 Use BF3u00b7OEt2 (Monodentate) or no LA Felkin->Reagent2 Protect2 Use bulky protecting group (TBDPS, TIPS) to block chelation Reagent2->Protect2

Figure 2: Decision tree for selecting Lewis Acids and protecting groups to control diastereoselectivity.[1]

Troubleshooting FAQ

Q1: My reaction has 95% ee on 50 mg scale, but drops to 80% ee on 10 g scale. Why? A: This is likely a Heat Transfer issue creating "Hot Spots."[1][2]

  • Mechanism: Stereoselective reactions are often exothermic.[1][2] On a small scale, heat dissipates instantly.[1][2] On a large scale, the internal temperature can spike, momentarily accessing the higher-energy transition state (Thermodynamic path) or triggering a non-selective background reaction.

  • Fix:

    • Dose the limiting reagent slowly (semibatch mode) to control exotherm.[1][2]

    • Use internal temperature monitoring, not just bath temperature.[1][2]

    • Pre-cool reagents before addition.

Q2: Can I use a different salt form to improve selectivity? A: Yes. This is known as the "Salt Effect" or ion-pairing modulation.[1]

  • Insight: In reactions involving charged intermediates (e.g., iminium catalysis, enolate chemistry), the counterion affects the tightness of the ion pair.[2]

  • Tip: Switch from Li+ to K+ (or add 18-crown-6) to create a "naked" anion, which is more reactive but often less selective.[1][2] Conversely, using a tighter ion pair (Li+) often increases rigidity and selectivity [2].[1][2]

Q3: My catalyst is dying. Should I just add more? A: Be careful. If the catalyst decomposes into an active but achiral species (e.g., metal leaching), adding more might just increase the rate of the racemic background reaction.

  • Test: Perform a "Non-Linear Effect" study. If the ee of the product does not scale linearly with the ee of the catalyst, you may have catalyst aggregation or dissociation issues.

References

  • Asurumunige, A., Itubo, D., & Gilmore, K. (2025).[1][2] Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. ChemRxiv.[1][2] Available at: [Link][1][2][5]

  • Dalal, M. (2021).[1][2] Kinetic and Thermodynamic Control. Dalal Institute.[1][2][6] Available at: [Link][1][2]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009).[1][2][7][8] Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.[1][2][7][8] Available at: [Link]

  • Spivey, A. C. (2016).[1][2][9] Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.[1][2] Available at: [Link][1][2]

Sources

Technical Support Center: (S)-4-Phenylbutan-2-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the advanced purification of (S)-4-Phenylbutan-2-amine (CAS: 4187-57-9). It is designed for process chemists and researchers requiring high enantiomeric excess (ee >99%) and chemical purity.

Status: Operational | Tier: Level 3 (Advanced) | Topic: Chiral Resolution & Biocatalysis

Executive Summary: Strategy Selection

Before troubleshooting, verify your purification strategy aligns with your scale and purity requirements.

FeatureClassical Resolution Biocatalytic Synthesis (ATA) Preparative Chiral HPLC
Primary Mechanism Diastereomeric CrystallizationAsymmetric TransaminationChromatographic Separation
Target Scale >100 g to kgmg to kg (Scalable)<10 g (Polishing)
Max Theoretical Yield 50% (unless recycled)100% (Kinetic Resolution: 50%)50%
Key Reagent (R,R)-Tartaric Acid / N-Acetyl-L-Leucine

-Transaminase (S-selective)
Polysaccharide Columns (OD-H/AD-H)
Primary Pain Point Eutectic stalling (ee ~85%)Equilibrium limitation / InhibitionSolvent consumption

Module A: Classical Resolution (Diastereomeric Crystallization)

Context: You are separating the racemate using a chiral acid to form diastereomeric salts. The (S)-amine salt must be less soluble than the (R)-amine salt to crystallize out.

Troubleshooting Guide

Q: I am using (R,R)-Tartaric acid, but the precipitate is an oil, not a crystal. How do I fix this? A: "Oiling out" indicates the system is in a metastable zone where the supersaturation is too high or the solvent polarity is incorrect.

  • Adjust Solvent Polarity: Switch from pure Isopropanol (IPA) to an IPA:Water (95:5) or Ethanol:Water mixture. The water helps solvate the ionic headgroups, encouraging an ordered lattice over an amorphous oil.

  • Seeding: Do not cool rapidly. Hold the solution at the cloud point (approx. 60°C) and add seed crystals of the pure (S)-salt.

  • Slow Cooling: Implement a linear cooling ramp of 5°C/hour. Rapid cooling traps the more soluble (R)-salt (impurity) in the lattice.

Q: My enantiomeric excess (ee) has plateaued at 88% after the first filtration. Recrystallization isn't helping. A: You have likely hit the Eutectic Composition . Further recrystallization in the same solvent will not improve purity if the solubility differential is insufficient.

  • Protocol Shift: Perform a "Double-Salt" switch. Crack the 88% ee salt back to the free base and perform a second resolution using a different resolving agent (e.g., Mandelic Acid or N-Acetyl-L-Leucine ). The eutectic points of different salts rarely overlap.

Workflow Visualization: Salt Resolution Cycle

ResolutionWorkflow Racemate Racemic 4-Phenylbutan-2-amine Mix Reaction Mixture (Solvent: IPA/H2O) Racemate->Mix Acid Resolving Agent (e.g., (R,R)-Tartaric Acid) Acid->Mix Cryst Controlled Cooling (Seeding @ 60°C) Mix->Cryst Heat to Dissolve Filter Filtration Cryst->Filter Solid Solid Cake ((S)-Amine Salt) Filter->Solid Precipitate Liquor Mother Liquor ((R)-Amine enriched) Filter->Liquor Filtrate Crack Salt Cracking (NaOH / DCM Extraction) Solid->Crack Base Treatment Liquor->Racemate Racemization (Recycle) Final Pure (S)-Amine (>99% ee) Crack->Final

Caption: Standard workflow for diastereomeric salt resolution with optional mother liquor recycling.

Module B: Biocatalytic Synthesis (Enzymatic Transamination)

Context: Using


-Transaminases (

-TA) to convert 4-phenylbutan-2-one (ketone) directly to the (S)-amine. This avoids the 50% yield loss inherent in resolution.
Troubleshooting Guide

Q: The conversion stops at 50-60% despite adding excess enzyme. A: This is likely Product Inhibition or Thermodynamic Equilibrium .

  • Equilibrium Shift: Transaminations are reversible. If you use Alanine as the amine donor, the co-product is Pyruvate. Accumulation of Pyruvate inhibits the enzyme.

    • Solution: Use Isopropylamine (IPA) as the donor. The co-product is Acetone, which is volatile and can be removed continuously, driving the equilibrium to completion.

  • Product Removal: The product, this compound, may inhibit the enzyme at high concentrations. Use an In-situ Product Removal (ISPR) biphasic system (e.g., overlay with n-heptane or MTBE) to extract the amine as it forms.

Q: Which enzyme source is best for this specific substrate? A: For 4-phenylbutan-2-amine (a chiral amine with a bulky aromatic tail), (S)-selective


-transaminases  from Vibrio fluvialis or Burkholderia phytophillia are the industry standards. They accommodate the hydrophobic phenylbutyl chain in the large binding pocket.
Mechanism Visualization: Transaminase Ping-Pong Bi-Bi Mechanism

TransaminaseCycle EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Aminated) EnzPLP->EnzPMP + Donor Donor Donor Amine (Isopropylamine) Coproduct Coproduct (Acetone) Donor->Coproduct Deamination EnzPMP->EnzPLP + Substrate Substrate Substrate (4-phenylbutan-2-one) Product Product (this compound) Substrate->Product Amination

Caption: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles ammonia from the donor to the ketone substrate via the PLP cofactor.

Module C: Analytical Quality Control (Chiral HPLC)

Context: Verifying ee% is critical. Standard C18 columns cannot separate enantiomers.

Method Development FAQ

Q: I cannot separate the enantiomers on my OD-H column. A: Primary amines often tail or bind irreversibly to the silica support of polysaccharide columns.

  • Additive Required: You MUST add a basic modifier. Use 0.1% Diethylamine (DEA) or Ethanolamine in your mobile phase (Hexane:IPA). This blocks silanol sites.

  • Derivatization: If direct separation fails, derivatize the amine with NBD-Cl or Acetic Anhydride . The resulting amide/derivative often has better resolution factors on Chiralpak AD-H or IA columns.

Q: Recommended HPLC Conditions?

Parameter Condition
Column Chiralcel OD-H or Chiralpak IA (Daicel)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl ring absorption)

| Temperature | 25°C (Lower temps often increase resolution) |

References & Grounding

  • Resolution Modeling: Rational approach to the selection of conditions for diastereomeric resolution of chiral amines.[1] (University of Lisbon). Validates the solubility theory of diastereomeric salts. 1[1][2][3][4][5][6][7][8][9][10][11]

  • Enzymatic Cascades: The Promising Role of Amine Transaminase Cascades. (MDPI). Details the mechanism of transaminases and donor amine selection. 12[2][5][6][9][11]

  • Chemical Synthesis: 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.[9] (Organic Syntheses). Provides context on handling phenylbutan-2-one derivatives and purification logic. 9[2][5][6][9]

  • Chiral HPLC: Chiral HPLC Separations Guide. (Phenomenex). Authoritative source on column selection for primary amines. 13[2][6]

Sources

minimizing side reactions during the derivatization of (s)-4-Phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of (S)-4-Phenylbutan-2-amine

Introduction

Subject: this compound (CAS: 4187-57-9) Role: Senior Application Scientist Objective: Minimize side reactions during derivatization for purity analysis and synthesis.

This compound is a chiral primary amine frequently used as a resolution agent, a chiral building block, or an analyte in enantiomeric excess (ee) determination. While the amine itself is configurationally stable compared to amino acids, its derivatization is prone to three specific failure modes: Kinetic Resolution (leading to false ee data), Dialkylation (during reductive amination), and Incomplete Conversion (leading to signal bias).

This guide synthesizes mechanistic insights with practical troubleshooting to ensure the integrity of your chiral workflows.

Module 1: Analytical Derivatization (Mosher’s & Marfey’s Methods)

Goal: Accurate determination of enantiomeric purity without inducing kinetic bias.

The Core Problem: Kinetic Resolution

When derivatizing a chiral amine with a chiral derivatizing agent (CDA) like Mosher's acid chloride ((R)-MTPA-Cl), the two enantiomers of the amine react at different rates.

  • Scenario: You are analyzing a sample of this compound contaminated with 2% (R)-isomer.

  • Risk: If the reaction is stopped at 80% conversion, the faster-reacting diastereomer will be over-represented. If the major (S)-isomer reacts faster, you will calculate an artificially high ee. If the minor (R)-isomer reacts faster, you will calculate an artificially low ee.

Troubleshooting Guide

Q: My NMR data shows split peaks, but the integration ratios shift over time. What is happening? A: You are observing Kinetic Resolution in real-time. This confirms that your reaction has not reached completion.

  • Fix: You must drive the reaction to 100% conversion .

  • Protocol Adjustment: Increase the equivalents of MTPA-Cl from 1.5 to 3.0. Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to accelerate the slower-reacting diastereomer.

Q: I see a third set of peaks in the 19F NMR spectrum. Is this a side reaction? A: Likely Hydrolysis . MTPA-Cl is moisture-sensitive. The third peak is often the free MTPA acid or the anhydride formed from trace water.

  • Fix: Use anhydrous solvents (DCM or Chloroform) dried over molecular sieves. Perform the reaction under nitrogen.

  • Check: Verify the chemical shift. MTPA-Cl, MTPA-Amide, and MTPA-OH have distinct 19F shifts.

Q: Can I use Marfey’s Reagent (FDAA) for this amine? A: Yes, but be cautious of Over-Reaction . Marfey’s reagent is highly reactive.

  • Risk: High temperatures (>45°C) can cause degradation of the dinitro-aromatic ring or nucleophilic aromatic substitution at the wrong position if thiols or other nucleophiles are present as impurities.

  • Protocol: React at 37°C for 60 minutes. Do not boil. Quench with HCl immediately to stabilize the amide bond before HPLC analysis.

Visual Workflow: Preventing Kinetic Bias

KineticResolution Start Start: Derivatization with Chiral Agent (CDA) CheckConversion Check Conversion (TLC/NMR) Start->CheckConversion Decision Is Conversion 100%? CheckConversion->Decision Yes Proceed to Analysis Decision->Yes Yes No Risk: Kinetic Resolution Bias Decision->No No Result Valid ee% Calculation Yes->Result Action1 Add Excess CDA (3.0 eq) No->Action1 Action2 Add Catalyst (DMAP) No->Action2 Action3 Increase Time No->Action3 Action1->CheckConversion Action2->CheckConversion Action3->CheckConversion

Caption: Workflow to eliminate kinetic resolution bias during chiral derivatization.

Module 2: Synthetic Derivatization (Amide Coupling)

Goal: High-yield coupling without oligomerization or racemization of the coupling partner.[1]

The Core Problem: Epimerization of the Acid Partner

While this compound is stable, if you couple it with a chiral carboxylic acid (e.g., an N-protected amino acid), the acid can racemize via oxazolone formation.

Troubleshooting Guide

Q: I am using EDC/HOBt, but the yield is low and I see multiple spots. Why? A: EDC urea byproducts can be difficult to remove, and HOBt is less efficient than newer additives.

  • Recommendation: Switch to HATU or PyBOP . These reagents are faster and suppress racemization of the acid partner better than carbodiimides.[1]

  • Base Choice: Use DIPEA (Diisopropylethylamine) or Collidine . Avoid TEA (Triethylamine) if coupling chiral acids, as its basicity can promote alpha-proton abstraction.

Q: Can I use the acid chloride method for scale-up? A: Yes, but beware of Bis-acylation .

  • Mechanism: The secondary amide product still has an N-H proton. If you use a large excess of acid chloride and strong base, you can form the imide (bis-acylated product).

  • Fix: Control stoichiometry strictly (1.05 eq of Acid Chloride). Keep the temperature low (0°C).

Module 3: Reductive Amination

Goal: Selective mono-alkylation to form secondary amines.

The Core Problem: Dialkylation

When reacting this compound with an aldehyde, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde (dialkylation/tertiary amine formation).

Troubleshooting Guide

Q: I am getting 30% tertiary amine byproduct. How do I stop this? A: You are likely performing a "One-Pot" reaction where the reducing agent is present while the imine is forming.

  • Fix: Switch to a Stepwise Protocol .

    • Imine Formation: Stir Amine + Aldehyde + Drying Agent (MgSO4 or Molecular Sieves) in solvent (DCM or MeOH) for 2-4 hours. Do not add reductant yet.

    • Reduction: Once the imine is fully formed (check TLC), add the reducing agent.

  • Reagent Switch: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is bulky and less likely to reduce the aldehyde directly or alkylate the secondary amine product.

Q: What solvent should I use to minimize side reactions? A: DCE (Dichloroethane) or THF .

  • Avoid Methanol if using STAB (it causes solvolysis of the reagent).

  • If using NaBH4 (Stepwise), Methanol is acceptable for the reduction step.

Visual Mechanism: Controlling Selectivity

ReductiveAmination cluster_prevention Prevention Strategy PrimaryAmine This compound Imine Imine Intermediate PrimaryAmine->Imine + Aldehyde (-H2O) Aldehyde Aldehyde Aldehyde->Imine SecAmine Desired Secondary Amine Imine->SecAmine Reduction (STAB/NaBH4) TertAmine Side Product: Tertiary Amine SecAmine->TertAmine + Aldehyde + Reductant (Over-Alkylation) Stepwise Stepwise Addition: 1. Form Imine completely 2. Add Reductant Stepwise->SecAmine

Caption: Pathway showing the risk of over-alkylation and the stepwise mitigation strategy.

Summary of Critical Parameters

ParameterAnalytical (Mosher/Marfey)Synthetic (Amide Coupling)Reductive Amination
Primary Risk Kinetic Resolution (False ee)Racemization of Acid PartnerDialkylation
Key Reagent Excess (R)-MTPA-Cl (>3 eq)HATU / PyBOPNaBH(OAc)3 (STAB)
Temperature Ambient (20-25°C)0°C to RT0°C to RT
Base Pyridine or DMAPDIPEA / CollidineNone or catalytic AcOH
Stop Condition 100% Conversion (Critical)Consumption of Limiting ReagentConsumption of Imine

References

  • Mosher's Method & Kinetic Resolution

    • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Marfey's Reagent Protocols

    • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Amide Coupling & Racemization

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

stability issues of (s)-4-Phenylbutan-2-amine under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-4-Phenylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various storage and experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format to help you quickly identify and resolve potential stability problems.

Question 1: I've observed a decrease in the purity of my this compound sample, which has been stored at room temperature for several months. What could be the cause?

Answer: Long-term storage of this compound at ambient temperatures can lead to degradation. The primary amine functional group is susceptible to several degradation pathways, including oxidation and reaction with atmospheric carbon dioxide.[1] As a phenylalkylamine, it shares structural similarities with compounds known to undergo thermal decomposition.[2][3] To mitigate this, we recommend storing the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[4] For long-term storage, refrigeration (2-8 °C) is advised.[5]

Question 2: My sample of this compound has developed a yellowish tint after being exposed to laboratory light. Is this a sign of degradation?

Answer: Yes, a change in color, such as the appearance of a yellowish tint, is a strong indicator of photodegradation. Phenylalkylamines can be sensitive to light, particularly UV radiation.[6][7] Exposure to light can initiate photo-oxidative processes, leading to the formation of colored impurities. To prevent this, always store this compound in amber-colored vials or containers that block UV light.[4] For experiments requiring handling outside of a light-protective container, minimize exposure time to direct light.

Question 3: I am using this compound in an aqueous solution buffered at a high pH and have noticed a loss of the parent compound over time. What is the likely degradation mechanism?

Answer: Primary amines can be susceptible to degradation in alkaline conditions.[8] While stable over a wide pH range, prolonged exposure to highly basic solutions can catalyze oxidative degradation pathways. The rate of degradation is often pH-dependent.[9][10][11][12] It is recommended to prepare fresh solutions for your experiments and to assess the stability of the compound in your specific buffer system if it will be stored for an extended period.

Question 4: I suspect my sample has undergone racemization. How can I confirm this and what are the potential causes?

Answer: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can be a concern for chiral amines. This can be triggered by exposure to heat or certain chemical conditions.[13][14] To confirm racemization, you will need to use a chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15] These methods can separate and quantify the (S) and (R) enantiomers, allowing you to determine the enantiomeric excess (ee) of your sample. If you observe a decrease in the ee, racemization has occurred. To prevent this, avoid prolonged exposure to high temperatures and harsh chemical environments.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability of this compound.

What are the optimal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[4] For short-term storage, room temperature (20-25°C) is acceptable. For long-term storage, refrigeration at 2-8°C is recommended. To further protect against degradation, storing under an inert atmosphere (argon or nitrogen) is best practice.

What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be:

  • Oxidation: The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of imines, oximes, and other oxidation products.[1]

  • Photodegradation: Exposure to UV and visible light can lead to the formation of colored degradants.[6][7]

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.[2][3]

  • Acid/Base Catalyzed Degradation: While generally stable, extremes in pH can promote hydrolysis or other degradation reactions.[8]

How can I monitor the stability of my this compound sample?

The stability of your sample should be monitored using a stability-indicating analytical method, typically a chromatographic technique such as HPLC or GC.[16][17] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.[16]

Is this compound compatible with common pharmaceutical excipients?

Primary amines can be incompatible with certain excipients, particularly reducing sugars like lactose, which can lead to the Maillard reaction, causing discoloration and degradation.[18][19][20] Compatibility studies are essential during formulation development. It is recommended to perform compatibility testing with your specific excipients under accelerated conditions (e.g., elevated temperature and humidity) to assess potential interactions.

III. Experimental Protocols & Data

This section provides detailed protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

A. Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Protocol for Forced Degradation Studies

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound.

    • Add 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • Also, prepare a 1 mg/mL solution of the compound and heat it at 70°C for 48 hours.

    • Analyze the samples at different time points.

  • Photostability:

    • Expose a solid sample and a 1 mg/mL solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples after a defined period.

B. Illustrative Stability Data

The following table provides illustrative data on the degradation of this compound under various forced degradation conditions. Note: This data is for educational purposes and is based on typical degradation patterns of similar compounds; it is not derived from specific experimental results for this compound.

Stress ConditionDurationTemperature% Degradation (Illustrative)Potential Degradation Products
0.1 N HCl24 hours60°C8%Hydrolytic impurities
0.1 N NaOH24 hours60°C15%Oxidative and hydrolytic impurities
3% H₂O₂24 hoursRoom Temp18%Oxidative impurities (e.g., imine, oxime)
Heat (Solid)48 hours70°C5%Thermally induced impurities
Heat (Solution)48 hours70°C12%Thermally induced impurities
Photostability1.2 million lux hours (Vis) & 200 watt hours/m² (UV)Room Temp10%Photo-oxidative impurities (colored)
C. Analytical Method: Stability-Indicating HPLC-UV

A robust stability-indicating HPLC method is crucial for monitoring the purity and degradation of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) can be effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[4]

IV. Visualizations

A. Troubleshooting Workflow for Purity Loss

The following diagram illustrates a logical workflow for troubleshooting a loss of purity in a sample of this compound.

G cluster_0 Purity Loss Troubleshooting start Purity of this compound has decreased check_storage Review Storage Conditions start->check_storage check_exposure Assess Exposure to Stressors check_storage->check_exposure Storage OK remediate Implement Corrective Actions check_storage->remediate Improper Storage analyze_impurities Characterize Impurities (HPLC, GC-MS) check_exposure->analyze_impurities Exposure Identified check_exposure->remediate No Obvious Exposure analyze_impurities->remediate end_node Purity Stabilized remediate->end_node

Caption: Troubleshooting workflow for decreased purity.

B. Key Factors Affecting Stability

This diagram highlights the primary factors that can influence the stability of this compound.

G cluster_1 Factors Affecting Stability compound This compound temperature Temperature compound->temperature light Light (UV/Vis) compound->light oxygen Oxygen (Air) compound->oxygen ph pH (Acidity/Basicity) compound->ph excipients Excipients compound->excipients

Caption: Key factors influencing stability.

V. References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. (2020). ChemCatChem. Retrieved from [Link]

  • Stability-Indicating HPLC Method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. Retrieved from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2014). Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. Retrieved from [Link]

  • Strecker Type Degradation of Phenylalanine by 4-hydroxy-2-nonenal in Model Systems. (2002). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. (2005). Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (2009). Iranian Journal of Catalysis. Retrieved from [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2012). CORE. Retrieved from [Link]

  • Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations. (2021). ACS Omega. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). Nature Protocols. Retrieved from [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2014). Organic Letters. Retrieved from [Link]

  • Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose. (2016). Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations. (2021). ACS Omega. Retrieved from [Link]

  • Stability Indicating Method Devleopment and Validation for The Estimation of Sodium Phenyl Butyrate and Taurursodilol by Using Rp-HPLC. (2023). ResearchGate. Retrieved from [Link]

  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. (2015). ResearchGate. Retrieved from [Link]

  • Racemization of optically active amines. (2003). Google Patents. Retrieved from

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Advances. Retrieved from [Link]

  • Development and validation of stability indicating HPLC method for determination of adrenaline tartrate. (2017). Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Kinetic Study and Modeling of the Degradation of Aqueous Ammonium/Ammonia Solutions by Heterogeneous Photocatalysis with TiO 2 in a UV-C Pilot Photoreactor. (2020). Catalysts. Retrieved from [Link]

  • FULL PAPER Fungicide precursor racemization kinetics for deracemization in complex systems. (2020). University of Strathclyde. Retrieved from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2023). Ibis Scientific, LLC. Retrieved from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Retrieved from [Link]

  • Stability of seized amphetamine during 32 months of storage. (2020). ResearchGate. Retrieved from [Link]

  • The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane. (1971). Biochemical Journal. Retrieved from [Link]

  • ChemInform Abstract: Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients. (2012). ResearchGate. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2023). ResearchGate. Retrieved from [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2024). Journal of Chromatographic Science. Retrieved from [Link]

  • Prediction of primary intermediates and the photodegradation kinetics of 3-aminophenol in aqueous TiO2 suspensions. (2007). ResearchGate. Retrieved from [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Journal of Analytical Toxicology. Retrieved from [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. Retrieved from [Link]

  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. (2019). ResearchGate. Retrieved from [Link]

  • Amphetamine- and methamphetamine-induced hyperthermia: Implications of the effects produced in brain vasculature and peripheral organs to forebrain neurotoxicity. (2014). Temperature. Retrieved from [Link]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (2023). RSC Advances. Retrieved from [Link]

  • 4-Phenylbutan-2-amine, (S)-. (n.d.). PubChem. Retrieved from [Link]

  • Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. (2019). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Amine Plant Troubleshooting and Optimiz. (n.d.). Scribd. Retrieved from [Link]

  • Managing Excipient Interactions. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • 19.4: Enantiomeric Purity. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2015). Pharmaceutical Technology. Retrieved from [Link]

  • Racemisation of amines. (1999). Google Patents. Retrieved from

Sources

Technical Support Center: Troubleshooting Matrix Effects in (S)-4-Phenylbutan-2-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering quantification challenges with (S)-4-Phenylbutan-2-amine , a primary chiral amine (MW 149.23, pKa ~10.5). In complex biological matrices (plasma, urine), this analyte is highly susceptible to signal suppression due to its elution in the "void" or early regions of Reverse Phase (RP) chromatography where salts and phospholipids congregate. Furthermore, as a basic amine, it interacts strongly with silanols, leading to peak tailing that exacerbates co-elution with matrix components.

This guide provides a modular troubleshooting approach to diagnose, quantify, and eliminate these matrix effects (ME).

Module 1: Diagnosis – Do I have a Matrix Effect?

User Question: My calibration curves are non-linear in plasma, but perfect in solvent. My internal standard response varies wildly between patient samples. Is this a matrix effect?

Technical Response: Yes, these are classic symptoms of Matrix Effects (ME), specifically Ion Suppression . This occurs when co-eluting endogenous compounds (like glycerophosphocholines) compete with your analyte for charge in the ESI droplet surface, reducing ionization efficiency.

Protocol 1: The Post-Column Infusion (Qualitative)

Before changing your extraction, you must visualize where the suppression occurs relative to your analyte peak.

Experimental Setup:

  • Pump A: Delivers the blank matrix extract via the analytical column (gradient run).

  • Pump B (Syringe): Infuses a constant flow of this compound standard (100 ng/mL) at 5–10 µL/min.

  • Mixing Tee: Combines flow from Column and Syringe Pump before entering the MS source.

Interpretation:

  • Flat Baseline: No matrix effect.

  • Dips/Valleys: Ion suppression zones.[1] If your analyte elutes here, you must modify chromatography or sample prep.

  • Peaks: Ion enhancement (rare for amines, but possible).

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Flow MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram (Baseline Dips = Suppression) MS->Data

Figure 1: Post-Column Infusion Setup. Dips in the baseline indicate elution times where matrix components suppress ionization.

Module 2: Quantification – Measuring the Severity

User Question: How do I calculate the exact percentage of suppression to report in my validation?

Technical Response: You must use the Matuszewski Method (Standard Line Slope Comparison). Do not rely on recovery alone; recovery measures extraction efficiency, while Matrix Factor (MF) measures ionization efficiency.

The Experiment: Prepare three sets of samples at Low, Medium, and High QC concentrations.

Set TypeDescriptionRepresents
Set A (Neat) Standard in pure mobile phase.Ideal Response
Set B (Post-Extract) Blank matrix extracted first, then spiked with analyte.Matrix Effect (Ionization only)
Set C (Pre-Extract) Analyte spiked into matrix, then extracted.Total Process Efficiency

Calculations:

  • Matrix Factor (MF):

    
    
    
    • MF < 1: Suppression (e.g., 0.8 = 20% suppression).

    • MF > 1: Enhancement.[1][2][3][4][5]

  • Extraction Recovery (RE):

    
    
    
  • IS-Normalized MF:

    
    
    
    • Target: This should be as close to 1.0 as possible.

Critical Check: If the IS-Normalized MF is within 0.9–1.1 but the Absolute MF is < 0.5, your method is "valid" but risky. You are losing 50% of your signal, which hurts your Lower Limit of Quantification (LLOQ).

Module 3: Sample Preparation – The First Line of Defense

User Question: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?

Technical Response: Protein Precipitation removes proteins but leaves Phospholipids (PLs) behind.[3] PLs (glycerophosphocholines) are the primary cause of ion suppression in plasma analysis of amines. They elute late in reverse-phase gradients and can "wrap around" to suppress subsequent injections.

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) SPE. Since this compound is a base (pKa ~10.5), it is positively charged at neutral/acidic pH.

MCX Protocol for Basic Amines:

  • Load: Acidify plasma with 2% Formic Acid (Analyte is protonated:

    
    ). Load onto MCX cartridge.
    
  • Wash 1 (Aqueous): 2% Formic Acid in water (Removes salts/proteins).

  • Wash 2 (Organic): 100% Methanol (Crucial Step: Removes neutral phospholipids while analyte stays bound by ionic charge).

  • Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes the amine to

    
    , breaking the ionic bond).
    

Data Comparison: PPT vs. MCX

ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Phospholipid Removal < 10%> 99%
Matrix Factor (MF) 0.4 - 0.6 (High Suppression)0.9 - 1.0 (Clean)
Sensitivity Low (High noise)High (Enrichment possible)
Cost/Sample LowModerate
Module 4: Chromatographic Resolution

User Question: I cannot afford SPE. Can I fix this with chromatography?

Technical Response: Yes, by moving the analyte away from the suppression zone.

  • Monitor the Junk: Add the MRM transition m/z 184 > 184 to your method. This tracks the phosphocholine headgroup common to most phospholipids.

  • Shift the Analyte:

    • Option A (Biphenyl Column): Phenyl-based columns interact with the pi-electrons of the phenyl ring in your analyte, increasing retention and separating it from the early-eluting salt front.

    • Option B (High pH Mobile Phase): Use 10mM Ammonium Bicarbonate (pH 10). The analyte becomes neutral and retains longer on C18, eluting after the polar suppression zone. Note: Ensure your column is pH 10 stable (e.g., C18 Hybrid particles).

ChromatographyLogic Start Start: Analyte Co-elutes with Matrix (Suppression) Check_pH Can you use High pH (pH 10)? Start->Check_pH Yes_pH Use High pH Mobile Phase (Ammonium Bicarbonate) Check_pH->Yes_pH Yes No_pH Check Column Chemistry Check_pH->No_pH No Result_pH Analyte Neutralized -> Retains Longer -> Separates from Salts Yes_pH->Result_pH Biphenyl Switch to Biphenyl or PFP Column No_pH->Biphenyl Low pH Required Result_Bi Pi-Pi Interactions -> Enhanced Selectivity for Phenyl groups Biphenyl->Result_Bi

Figure 2: Chromatographic Strategy. Moving the analyte out of the suppression zone using pH or stationary phase selectivity.

Module 5: The Chiral Factor

User Question: Does the matrix affect the (S)-enantiomer specifically?

Technical Response: Matrix effects are generally achiral; they suppress (R) and (S) equally. However, "Matrix Fouling" on chiral columns is a serious issue.

  • Risk: Chiral stationary phases (e.g., polysaccharide coated) are less robust than C18. Matrix accumulation can block chiral recognition sites, causing loss of resolution over time.

  • Solution: If performing direct chiral analysis, SPE is mandatory to protect the column. Do not inject "dirty" PPT samples onto a $1,000 chiral column.

  • Internal Standard: You must use a Stable Isotope Labeled (SIL) IS (e.g., this compound-d5). An analog IS may not co-elute perfectly with the enantiomer on a chiral column, meaning it will experience different matrix effects than the analyte, failing to correct the data.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Chambers, E., et al. (2007). Systematic development of a method for phospholipid removal... Journal of Chromatography B.

  • PubChem. (2023).[6] this compound Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

The Definitive Guide: HPLC vs. SFC for Chiral Amine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Shift to "SFC-First"

For decades, Normal-Phase HPLC (NPLC) was the gold standard for chiral separation. However, in the context of chiral amines —a moiety present in over 60% of pharmaceutical candidates—Supercritical Fluid Chromatography (SFC) has evolved from a niche technique to the preferred primary screening method.

The Verdict:

  • Choose SFC for high-throughput screening, preparative scalability, and green chemistry compliance. Its low viscosity allows for 3-5x faster flow rates without sacrificing resolution (

    
    ).
    
  • Choose HPLC when the analyte has poor solubility in CO₂/alcohol mixtures, requires specific aqueous buffers for stability, or when legacy methods demand regulatory continuity.

This guide provides the mechanistic grounding, comparative data, and validated protocols to implement an efficient chiral amine separation strategy.

Mechanistic Divergence: Fluid Dynamics & Interaction

To optimize separation, one must understand why the techniques behave differently at the molecular level.

The Kinetic Advantage of SFC

The defining difference lies in the mobile phase state. SFC uses supercritical CO₂ (scCO₂), which exhibits hybrid properties:

  • Diffusivity (

    
    ):  Similar to gases (
    
    
    
    to
    
    
    cm²/s). High diffusivity reduces mass transfer resistance (
    
    
    -term in the van Deemter equation), allowing high linear velocities with minimal loss in efficiency.
  • Viscosity (

    
    ):  Lower than liquids. This results in significantly lower backpressure, enabling the use of longer columns or smaller particle sizes (sub-2 
    
    
    
    m) for higher theoretical plate counts (
    
    
    ).
The "Silanol Conundrum" in Chiral Amines

Chiral amines are basic.[1] Most Chiral Stationary Phases (CSPs), particularly polysaccharide-based ones (e.g., amylose or cellulose derivatives), are coated or immobilized on silica supports.

  • The Problem: Residual silanol groups (Si-OH) on the silica surface are acidic. Basic amines interact strongly with these silanols via hydrogen bonding and ion-exchange mechanisms, causing severe peak tailing and poor resolution.

  • The Solution: Both techniques require additives, but the chemistry differs.

    • HPLC (NPLC): Requires non-polar solvents (Hexane/Heptane) with alcohol modifiers and basic additives (DEA, TEA).

    • SFC: Uses non-polar scCO₂ with alcohol modifiers. The acidic nature of CO₂ (forming carbonic acid with alcohols) can exacerbate amine ionization, making basic additives (or ammonium salts) strictly mandatory.

Head-to-Head Performance Analysis

Quantitative Comparison Matrix
FeatureHigh-Performance Liquid Chromatography (NPLC)Supercritical Fluid Chromatography (SFC)Winner
Run Time 15 – 45 minutes3 – 10 minutesSFC
Viscosity High (limits flow rate)Low (allows 3-5 mL/min standard)SFC
Solvent Cost High (Hexane/Heptane are expensive & toxic)Low (Mainly CO₂; Methanol is cheap)SFC
Solubility Excellent for most organicsLimited for very polar/ionic aminesHPLC
Peak Capacity ModerateHigh (due to rapid mass transfer)SFC
Prep Scalability Good, but solvent removal is energy-intensiveExcellent (CO₂ evaporates spontaneously)SFC
Visualization: The Separation Decision Logic

ChiralDecisionTree Start Chiral Amine Sample SolubilityCheck Solubility Check: Soluble in MeOH/EtOH? Start->SolubilityCheck SFC_Route Route A: SFC Screening (Speed & Green Focus) SolubilityCheck->SFC_Route Yes HPLC_Route Route B: HPLC Screening (Solubility Focus) SolubilityCheck->HPLC_Route No PolarityCheck Is Analyte Highly Ionic or Aqueous Stable Only? PolarityCheck->HPLC_Route Yes SFC_Screen SFC Gradient Screen: 5-50% Modifier + 0.1% DEA Cols: AD, OD, IC, IA PolarityCheck->SFC_Screen No SFC_Route->PolarityCheck HPLC_Screen NPLC Isocratic Screen: Hexane/EtOH (90:10) + 0.1% DEA Cols: AD, OD, IC, IA HPLC_Route->HPLC_Screen Success Resolution (Rs) > 1.5? SFC_Screen->Success HPLC_Screen->Success Optimize Optimize Method: Temp, Backpressure (SFC) Flow Rate (HPLC) Success->Optimize No FinalMethod Validated Method Success->FinalMethod Yes Optimize->FinalMethod

Figure 1: Strategic Decision Tree for Chiral Amine Method Development. Note that solubility in alcoholic modifiers is the primary gatekeeper for SFC eligibility.

Experimental Protocols: Validated Workflows

Protocol A: SFC Screening for Chiral Amines

Objective: Rapidly identify the correct CSP and modifier combination.

Reagents:

  • CO₂: Industrial Grade (99.9%) or SFE Grade.

  • Modifiers: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Additives: Diethylamine (DEA) or Isopropylamine (IPA-amine). Note: For MS detection, use Ammonium Acetate (10-20 mM).

Step-by-Step Workflow:

  • Column Selection: Mount a 4-column switching valve with Daicel Chiralpak IA, IB, IC, and ID (immobilized phases preferred for robustness).

  • Mobile Phase Prep: Prepare Modifier A: MeOH + 0.2% DEA.

  • Gradient Screening:

    • Flow: 3.0 mL/min (for 4.6mm ID columns).

    • BPR (Back Pressure): 120 bar (ensures supercritical density).

    • Temp: 40°C.

    • Program: 5% to 55% Modifier B over 5 minutes. Hold 1 min.

  • Evaluation: Identify the column/modifier pair yielding the highest

    
     (selectivity).
    
  • Optimization: Convert the successful gradient to an isocratic method. Adjust temperature (lower temp often increases

    
     in chiral separations) and BPR to fine-tune resolution.
    
Protocol B: HPLC (Normal Phase) Screening

Objective: Separation of lipophilic amines or those failing SFC solubility.

Reagents:

  • Solvent A: n-Hexane or n-Heptane.

  • Solvent B: Ethanol or Isopropanol.

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) if analyte is acidic (rare for amines).

Step-by-Step Workflow:

  • Conditioning: Flush columns with 90:10 Hexane:IPA to remove storage solvents.

  • Screening Conditions:

    • Isocratic: 90:10 (Hexane:EtOH + 0.1% DEA).

    • Flow: 1.0 mL/min.

    • Temp: 25°C.

  • Troubleshooting Tailing: If peaks tail, increase DEA to 0.5% or switch to "Basic Mode" columns (specialized for amines).

  • Solubility Check: Ensure the sample does not precipitate when hitting the non-polar hexane stream. Dissolve sample in mobile phase if possible.

Critical Technical Nuances

The Role of Additives

In SFC, the additive does more than just mask silanols.

  • Ion Suppression: CO₂ + MeOH forms methyl carbonic acid (acidic pH ~4-5). This protonates amines (

    
    ), reducing retention on non-polar phases.
    
  • Basic Additives (DEA/TEA): Shift the equilibrium back to the neutral free base (

    
    ), which often exhibits better chiral recognition by the CSP selectors.
    
  • Recommendation: Always start with 0.1% v/v DEA or 0.1% Isopropylamine in the modifier for SFC chiral amine screens.

Column Stability & History
  • Memory Effects: Chiral columns can "remember" previous additives. A column used with TFA (acidic) may require extensive flushing before separating basic amines with DEA.

  • Pressure Shock: While Daicel columns are SFC-stable, rapid depressurization can damage the packing bed. Always ramp down pressure slowly.

Green Chemistry & Productivity

SFC is inherently greener.[2][3] A preparative separation of 100g of racemate might consume 500L of Heptane in HPLC. In SFC, it consumes largely recycled CO₂, with only small volumes of Methanol to evaporate. This reduces solvent disposal costs by >80% and energy costs for evaporation by >50%.

References

  • Comparison of Chiral Separations by SFC and HPLC. Journal of Chromatography A. (2021). Detailed review of productivity and green incentives.

  • Chiral Separation Using SFC and HPLC: Method Screening Workflow. Shimadzu Application News. Describes the switching system and screening logic.

  • Effect of Amine Mobile Phase Additives on Chiral SFC. Journal of Chromatography A. (2025). Investigates the mechanism of basic additives on polysaccharide phases.

  • Chiral HPLC versus Chiral SFC: Evaluation of Long-Term Stability. PubMed. Comparative study on Chiralcel OD columns showing superior resolution in SFC.

  • SFC: A Greener Approach to Analytical and Purification Applications. Chromatography Today. Highlights the solvent reduction and cost benefits.[2][4][5]

Sources

A Comparative Analysis of the Bioactivity of (S)- and (R)-4-Phenylbutan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of a chiral molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the (S)- and (R)-enantiomers of 4-Phenylbutan-2-amine, a phenylethylamine derivative structurally related to amphetamine. While specific comparative binding data for these exact enantiomers is not extensively documented in publicly available literature, this guide synthesizes information on their role as chiral building blocks, the known stereoselectivity of related compounds at key biological targets, and the established methodologies for evaluating such bioactivity. The primary mechanism of action for analogous compounds involves interaction with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] This analysis underscores the principle that enantiomers frequently exhibit significant differences in potency and selectivity at these transporters, which dictates their overall pharmacological profile. Detailed protocols for conducting in vitro neurotransmitter uptake inhibition assays are provided to empower researchers to elucidate the specific bioactivities of these and other chiral amines.

Introduction: The Critical Role of Chirality in Pharmacology

In drug discovery and development, the three-dimensional structure of a molecule is paramount. Many pharmaceutical agents are chiral, existing as enantiomers—non-superimposable mirror images. Although chemically similar, enantiomers can interact differently with chiral biological targets like receptors and enzymes, leading to distinct pharmacological and toxicological profiles. The biological activity of many complex molecules is dependent on their specific stereochemistry.[3]

4-Phenylbutan-2-amine contains a single stereocenter, giving rise to (S)- and (R)-enantiomers. These compounds serve as valuable chiral building blocks in medicinal chemistry for synthesizing more complex molecules.[3] Their structural similarity to well-studied psychostimulants like amphetamine suggests their primary biological targets are the plasma membrane monoamine transporters (MATs).[4][5] These transporters, including DAT, NET, and SERT, are responsible for the reuptake of neurotransmitters from the synaptic cleft and are key regulators of monoaminergic signaling.[1][6] Amphetamine and its analogs act as substrates for these transporters, inhibiting reuptake and promoting neurotransmitter efflux, thereby increasing extracellular monoamine levels.[4][5][7] It is this interaction that forms the basis of their physiological effects, which can range from therapeutic applications in ADHD to abuse potential.[5][8] This guide will explore the expected differences in bioactivity between the (S)- and (R)-enantiomers of 4-Phenylbutan-2-amine by analogy and provide the experimental framework required to quantify these differences.

Comparative Pharmacodynamics: Stereoselectivity at Monoamine Transporters

It is highly probable that a similar stereoselectivity exists for 4-Phenylbutan-2-amine. The (S)-enantiomer is expected to exhibit higher affinity and/or potency as an inhibitor of dopamine and norepinephrine reuptake compared to the (R)-enantiomer. The relative activity at the serotonin transporter would also be a key determinant of the overall pharmacological profile, as increased serotonin release can modulate the effects of dopamine and norepinephrine.[2]

To definitively characterize these properties, in vitro functional assays are essential. The following table outlines the key parameters that would be measured to compare the bioactivity of the two enantiomers.

Table 1: Key Bioactivity Parameters for Enantiomer Comparison

Parameter Assay Type Biological Target Description Expected Difference
IC₅₀ (nM) Neurotransmitter Uptake Inhibition DAT, NET, SERT The concentration of the compound that inhibits 50% of the specific uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine). A lower IC₅₀ indicates higher potency. (S)-enantiomer expected to have a lower IC₅₀ at DAT and NET.
Kᵢ (nM) Competitive Radioligand Binding DAT, NET, SERT The inhibition constant, representing the affinity of the compound for the transporter. It is calculated from the IC₅₀ value of a competition assay. A lower Kᵢ indicates higher binding affinity. (S)-enantiomer expected to have a lower Kᵢ at DAT and NET.

| EC₅₀ (nM) | Neurotransmitter Efflux (Release) | DAT, NET, SERT | The concentration of the compound that elicits 50% of the maximal neurotransmitter release. A lower EC₅₀ indicates higher potency as a releasing agent. | (S)-enantiomer expected to have a lower EC₅₀ at DAT and NET. |

Key Experimental Methodology: In Vitro Neurotransmitter Uptake Inhibition Assay

To quantify the potency of each enantiomer at the monoamine transporters, a neurotransmitter uptake inhibition assay is the gold standard.[9] This assay measures the ability of a test compound to compete with a radiolabeled neurotransmitter for transport into cells engineered to express a specific transporter.

Causality and Self-Validation in Experimental Design
  • Cell Line Choice: Human Embryonic Kidney (HEK293) cells are commonly used because they do not endogenously express high levels of monoamine transporters, providing a "clean" background for expressing a single, specific transporter (e.g., hDAT, hNET, or hSERT). This ensures that the measured activity is attributable to the target of interest.

  • Radiolabeled Substrate: A tritiated ([³H]) neurotransmitter (e.g., [³H]dopamine) is used. Its integration into the cell is directly proportional to transporter activity. Scintillation counting provides a highly sensitive and quantitative readout.[10]

  • Controls for Self-Validation:

    • Total Uptake: Wells containing cells and the radiolabeled substrate only. This represents the maximum transporter activity.

    • Non-Specific Binding (NSB): Wells containing cells, radiolabeled substrate, and a very high concentration of a known, potent inhibitor (e.g., cocaine or citalopram).[6] This saturates the transporters, and any remaining radioactivity is considered background noise or non-specific uptake.

    • Vehicle Control: Cells treated with the solvent used to dissolve the test compounds to ensure the solvent itself has no effect.

  • Specific Uptake Calculation: The true measure of transporter-mediated activity is determined by subtracting the non-specific binding from the total uptake for each data point.

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in DMEM supplemented with 10% FBS and a selection antibiotic.

    • The day before the assay, seed the cells into a 96-well microplate at a density of 40,000-60,000 cells per well.[11] Allow cells to adhere overnight.[11]

  • Preparation of Reagents:

    • Prepare a Krebs-Ringer-HEPES (KRH) assay buffer.

    • Prepare serial dilutions of the (S)- and (R)-4-Phenylbutan-2-amine enantiomers in the assay buffer.

    • Prepare a solution of [³H]dopamine in assay buffer at a concentration near its Kₘ for the transporter (typically low nanomolar range).

    • Prepare a high-concentration solution of a standard inhibitor (e.g., 10 µM cocaine) for determining non-specific uptake.

  • Assay Procedure:

    • On the day of the experiment, gently aspirate the culture medium from the wells.

    • Wash the cells twice with 200 µL of room temperature KRH buffer.[6]

    • Add 50 µL of KRH buffer containing the appropriate concentration of the test compound ((S)- or (R)-enantiomer) or the standard inhibitor (for NSB wells) to each well.

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding 50 µL of the [³H]dopamine solution to all wells.

    • Incubate for a precise period (e.g., 10 minutes) at 37°C.[12] The timing is critical as the data represents the initial rate of uptake.[12]

  • Termination and Lysis:

    • Terminate the assay by rapidly washing the cells three times with 200 µL of ice-cold KRH buffer to remove extracellular radioligand.[6]

    • Lyse the cells by adding 50 µL of 1% sodium dodecyl sulfate (SDS) or a suitable lysis buffer to each well.[13]

  • Quantification and Data Analysis:

    • Add 150 µL of scintillation cocktail to each well.[6]

    • Seal the plate and count the radioactivity in a microplate scintillation counter.[6]

    • Subtract the average counts per minute (CPM) of the non-specific binding wells from all other wells.

    • Plot the specific uptake (as a percentage of the vehicle control) against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value for each enantiomer.

Visualization of Methodologies and Mechanisms

Diagrams are essential for conceptualizing complex biological processes and experimental workflows.

Experimental Workflow for Uptake Inhibition Assay

The following diagram illustrates the key steps in the in vitro neurotransmitter uptake inhibition assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Seed hDAT-expressing HEK293 cells in 96-well plate p2 Prepare serial dilutions of (S)- and (R)-enantiomers p3 Prepare [3H]dopamine and control solutions a1 Wash cells with assay buffer p3->a1 Proceed to Assay a2 Pre-incubate cells with test compounds a1->a2 a3 Initiate uptake with [3H]dopamine a2->a3 a4 Incubate at 37°C (e.g., 10 min) a3->a4 a5 Terminate with ice-cold buffer wash a4->a5 d1 Lyse cells and add scintillation cocktail a5->d1 Proceed to Analysis d2 Quantify radioactivity (CPM) d1->d2 d3 Calculate specific uptake (Total - Non-Specific) d2->d3 d4 Plot dose-response curve and determine IC50 d3->d4

Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.

Molecular Mechanism at the Dopaminergic Synapse

This diagram illustrates the mechanism by which a competitive inhibitor, such as 4-phenylbutan-2-amine, blocks the dopamine transporter (DAT) at a presynaptic terminal.

G cluster_synapse Synaptic Cleft cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Vesicle Synaptic Vesicle {Dopamine (DA)|} DA_released DA Vesicle->DA_released Exocytosis DAT Extracellular Dopamine Transporter (DAT) Intracellular Receptor Postsynaptic Dopamine Receptor DA_released->DAT:f0 Reuptake DA_released->Receptor Binding Inhibitor (S)/(R)-4-Phenylbutan-2-amine Inhibitor->DAT:f1 Blocks Reuptake

Caption: Inhibition of dopamine reuptake at the presynaptic terminal.

Discussion and Implications

The principle of stereoselectivity is a cornerstone of neuropharmacology. Based on the extensive research into amphetamine and its analogs, it is reasonable to hypothesize that the (S)- and (R)-enantiomers of 4-Phenylbutan-2-amine will exhibit distinct biological activities. The (S)-enantiomer is predicted to be a more potent inhibitor of DAT and NET, suggesting it would have a more pronounced psychostimulant profile. Conversely, the (R)-enantiomer may show weaker activity or a different selectivity profile, perhaps with relatively higher activity at SERT.

Quantifying these differences using the detailed in vitro assays described is a critical step for any research program involving these compounds. The resulting IC₅₀ values will not only confirm the stereoselective nature of their interaction with monoamine transporters but will also provide a quantitative basis for interpreting data from more complex in vivo studies. Understanding the precise potency and selectivity of each enantiomer is crucial for designing targeted experiments, developing structure-activity relationships (SAR), and ultimately for any potential therapeutic application or risk assessment.

Conclusion

While direct comparative data for the bioactivity of (S)- and (R)-4-Phenylbutan-2-amine is sparse, established pharmacological principles strongly predict significant stereoselectivity in their interactions with monoamine transporters. The (S)-enantiomer is anticipated to be more potent at the dopamine and norepinephrine transporters, a hypothesis that can be rigorously tested using the standardized in vitro uptake inhibition assays detailed in this guide. By providing both the theoretical framework and practical, self-validating experimental protocols, this guide serves as a crucial resource for researchers aiming to accurately characterize the pharmacological profiles of these and other chiral neuroactive compounds.

References

  • Conti, L., et al. (2021). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. ChemCatChem. Available from: [Link]

  • Schinazi, R. F., et al. (1998). Cellular pharmacology of the D- and L-enantiomers of beta-5-o-carboranyl-2'-deoxyuridine. Journal of Neuro-Oncology. Available from: [Link]

  • Hagena, Y., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences. Available from: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]

  • Robertson, S. D., et al. (2012). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular Neurobiology. Available from: [Link]

  • Hamilton, C. J., et al. (2003). Benzofuranyl 3,5-bis-polyamine derivatives as time-dependent inhibitors of trypanothione reductase. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Verheij, F. E. M., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • Limanaqi, F., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroanatomy. Available from: [Link]

  • Engel, K., & Wang, J. (2011). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. Molecular Pharmacology. Available from: [Link]

  • Niello, M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods. Available from: [Link]

  • Robertson, S. D., et al. (2012). A Closer Look at Amphetamine-Induced Reverse Transport and Trafficking of the Dopamine and Norepinephrine Transporters. ResearchGate. Available from: [Link]

  • Sucic, S., & Zehl, M. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available from: [Link]

  • Fantegrossi, W. E., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. ACS Chemical Neuroscience. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Engel, K., & Wang, J. (2005). Interaction of organic cations with a newly identified plasma membrane monoamine transporter. Molecular Pharmacology. Available from: [Link]

  • Abdollahi, S. (2022). The Role of human Dopamine Transporter Threonine 261 and Serine 262 in Amphetamine Regulation of Transporter Function and Surface. VCU Scholars Compass. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Evaluation of Chiral Stationary Phases for Amine Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The enantioselective separation of chiral amines is a critical task in pharmaceutical development and quality control, given that an estimated 40% of pharmaceuticals contain chiral amine building blocks.[1] The stereochemistry of these molecules can dramatically influence their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and versatile technique for resolving enantiomers.[2] This guide provides an in-depth comparison of the major classes of CSPs for amine resolution, grounded in mechanistic principles and supported by experimental data. We will explore the strengths and weaknesses of polysaccharide, macrocyclic glycopeptide, Pirkle-type, and crown ether-based CSPs, offering researchers a logical framework for method development and column selection.

The Foundation: Chiral Recognition of Amines

Successful enantioseparation hinges on the differential interaction between the two enantiomers of the analyte and the chiral selector of the CSP. For amines, these interactions are primarily governed by a combination of forces:

  • Hydrogen Bonding: The amine group (primary, secondary) can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor. This is a powerful interaction with CSPs that have complementary functionalities like amides, carbamates, or hydroxyl groups.

  • Ionic (Electrostatic) Interactions: The basic nature of amines allows for protonation, creating a positive charge that can interact strongly with negatively charged groups (e.g., carboxylates, phosphates) on the CSP. This is often modulated by mobile phase additives.

  • π-π Interactions: Aromatic amines can engage in π-π stacking with electron-rich or electron-deficient aromatic rings on the CSP. This is a key mechanism for Pirkle-type phases.

  • Dipole-Dipole/Steric Interactions: The overall three-dimensional shape of the analyte and its alignment with the chiral selector's structure are crucial. Steric hindrance can prevent one enantiomer from achieving the most stable, multi-point interaction with the CSP, leading to its earlier elution.

The necessity of at least three simultaneous interactions for chiral recognition is a well-established principle. The challenge and art of chiral method development lie in selecting a CSP and mobile phase that maximize the energetic difference in these interactions for the two enantiomers.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Amine Amine Enantiomer CSP Chiral Selector Amine NH₂/NHR Aromatic Ring R-Group CSP->Amine:n  Hydrogen Bonding / Ionic CSP->Amine:pi  π-π Stacking CSP->Amine:r Dipole / Steric Fit

Figure 1: A conceptual diagram illustrating the multiple interaction points required for chiral recognition between an amine analyte and a CSP.

A Comparative Analysis of Major CSP Classes

The selection of a CSP is the most critical factor in a chiral separation.[3] While an empirical, screening-based approach is common, understanding the fundamental properties of each CSP class can guide a more efficient and logical selection process.[2]

Polysaccharide-Based CSPs

These are the most widely used CSPs in chromatography, with derivatives of cellulose and amylose coated or immobilized on a silica support.[4][5] Their popularity stems from their broad enantiorecognition capabilities for a vast range of compounds, including amines.

  • Mechanism: The chiral recognition mechanism is complex and not fully elucidated, but it is believed to arise from the polymer's helical groove structure.[4] Enantiomers fit differently into these grooves, leading to separation based on a combination of hydrogen bonding, dipole-dipole, and steric interactions.[4]

  • Types:

    • Coated: The polysaccharide derivative is physically adsorbed onto the silica. These often show high enantioselectivity but have limitations on the solvents that can be used, as "non-standard" solvents like dichloromethane or chloroform can strip the coating.[6]

    • Immobilized: The derivative is covalently bonded to the silica. This provides enhanced robustness and allows for the use of a much wider range of solvents, making them more versatile for method development.[6]

  • Performance for Amines: Polysaccharide phases are workhorses for amine separations. For basic analytes, mobile phase additives are almost always required to achieve good peak shape and resolution. Basic additives like diethylamine (DEA) prevent tailing by competing with the amine for acidic sites on the silica support, while acidic additives like trifluoroacetic acid (TFA) can be used to form ion-pairs, altering the retention mechanism.[7][8] Studies have shown that for some chiral amines, coated CSPs can provide better separation factors than their immobilized counterparts with the same selector.[3][9]

Macrocyclic Glycopeptide-Based CSPs

Based on antibiotics like vancomycin and teicoplanin, these CSPs have a unique structure featuring peptide, carbohydrate, and aromatic functionalities.[10][11] This complexity provides multiple sites for chiral interactions.

  • Mechanism: These phases are exceptionally versatile and can operate in multiple modes: reversed-phase, normal-phase, and polar organic/ionic modes.[10] Their basket-like structures can include analytes, and chiral recognition is driven by a combination of hydrogen bonding, ionic interactions, and inclusion complexation.[12] The ionic properties of the selectors are particularly important for resolving ionizable compounds like amines.[10]

  • Performance for Amines: Macrocyclic glycopeptide phases are highly effective for a wide range of amines, especially in the polar ionic mode (PIM), which uses polar organic mobile phases with small amounts of acid and base.[13] This multimodal capability is a significant advantage, as switching between modes can dramatically change selectivity and provide additional avenues for method development.[10] They are also fully compatible with mass spectrometry (MS), a crucial feature for modern drug development labs.[10]

Pirkle-Type (Brush-Type) CSPs

Named after William H. Pirkle, these phases consist of a small chiral molecule (the "brush") covalently bonded to a silica support. They are often classified as π-acceptor or π-donor phases.

  • Mechanism: The chiral recognition mechanism is generally well-understood and is primarily based on π-π interactions, hydrogen bonding, and dipole stacking.[6] For a π-acceptor CSP (e.g., with a 3,5-dinitrobenzoyl group), it will preferentially interact with an amine that has a π-donor group (like a naphthalene or phenyl ring).

  • Performance for Amines: Pirkle-type CSPs are highly effective for aromatic amines and other molecules with π-systems.[6][14] A key advantage is the predictable elution order and the ability to invert this order by simply switching to a column with the opposite selector configuration (e.g., from an R-selector to an S-selector).[14] This is extremely useful in impurity analysis, where it is desirable to have the minor enantiomeric impurity elute before the major peak.[14] They are compatible with a wide range of mobile phases in both normal and reversed-phase modes.[14]

Crown Ether-Based CSPs

This is a highly specialized class of CSPs designed almost exclusively for the resolution of compounds containing primary amine groups.[15][16]

  • Mechanism: The chiral selector is a crown ether, which forms a host-guest complex with the protonated primary amine (-NH₃⁺). The separation is based on the differential stability of the diastereomeric complexes formed between the chiral crown ether and the two amine enantiomers.[17]

  • Performance for Amines: These columns are the gold standard for resolving primary amines, including natural and unnatural amino acids, without derivatization.[15][17] They are less effective for secondary or tertiary amines, as the complexation is much weaker.[18] While traditionally used in reversed-phase HPLC, recent work has shown their excellent performance in Supercritical Fluid Chromatography (SFC), offering very fast and efficient separations.[16]

Comparative Performance Summary

The choice of a CSP is highly dependent on the specific structure of the amine analyte. The following table provides a high-level comparison to guide initial screening decisions.

CSP ClassPrimary Interaction Mechanism(s)Best Suited ForKey AdvantagesKey Limitations
Polysaccharide H-bonding, Steric Inclusion, Dipole-DipoleBroad range of amines (aliphatic & aromatic)Very broad applicability; high success rate in screening.[4]Coated versions have solvent restrictions[6]; mechanism is complex.
Macrocyclic Glycopeptide Ionic, H-bonding, Inclusion ComplexationIonizable amines, multifunctional compoundsMultimodal (RP, NP, PIM); MS-compatible[10]; complementary selectivity.Can be complex to optimize due to multiple interaction modes.
Pirkle-Type π-π Stacking, H-bonding, Dipole-DipoleAromatic amines, compounds with π-systemsWell-understood mechanism; predictable elution order; can invert elution order.[6][14]More specific; may not work for purely aliphatic amines.
Crown Ether Host-Guest Complexation (Ionic)Primary amines, amino acidsHighly specific and effective for primary amines without derivatization.[15][16]Not suitable for secondary or tertiary amines.[17]

Practical Guide to Method Development

A structured approach to method development saves time, solvent, and resources. The following workflow is a proven strategy for tackling the resolution of a new chiral amine.

Step-by-Step Experimental Protocol
  • Analyte Characterization: Determine the pKa and solubility of the amine. Is it a primary, secondary, or tertiary amine? Does it have aromatic rings? This information will heavily influence the initial CSP selection.

  • Initial CSP Screening:

    • Based on the analyte's structure, select 3-4 columns from at least two different classes. A typical starting screen might include an immobilized polysaccharide CSP (e.g., Chiralpak IA/IB/IC), a macrocyclic glycopeptide CSP (e.g., Chirobiotic V or T), and if the analyte is aromatic, a Pirkle-type CSP. If it is a primary amine, a crown ether CSP is an excellent choice.[16]

    • Use generic screening conditions. For normal phase, a mobile phase of Hexane/Ethanol is common. For polar organic mode, Acetonitrile/Methanol is a good start.[19]

    • Crucially, add a mobile phase modifier. For amine analysis, a combination of a basic additive (e.g., 0.1% DEA) and an acidic additive (e.g., 0.1% TFA) often yields the best results initially, controlling ionization and improving peak shape.[19]

  • Screening Evaluation: Run short, fast gradients on each column. The goal is not baseline separation, but to identify promising "hits"—any sign of peak splitting or broadening is an indication of enantioselectivity.

  • Method Optimization:

    • Select the CSP that showed the most promise.

    • Optimize the Mobile Phase: Adjust the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane).

    • Optimize the Additives: Systematically vary the type and concentration of the acidic and basic additives. This is often the most critical step for amines.[8]

    • Optimize Temperature and Flow Rate: Lowering the temperature often increases resolution, while adjusting the flow rate can improve efficiency.

  • Validation: Once baseline resolution (Rs > 1.5) is achieved, validate the method for its intended purpose (e.g., for robustness, linearity, accuracy, and precision).

G A 1. Characterize Amine (pKa, Structure, Solubility) B 2. Select 3-4 CSPs for Screening (Polysaccharide, Macrocyclic, Pirkle, etc.) A->B C 3. Run Fast Screening Gradients (NP, RP, or Polar Organic Mode) Add Acid/Base Modifiers! B->C D 4. Evaluate Screen Identify 'Hits' (Any Selectivity) C->D E 5. Optimize on Best CSP - Mobile Phase Ratio - Additive Type/Concentration - Temperature D->E Yes H Return to Step 2: Select Different CSPs / Modes D->H No F 6. Achieve Baseline Resolution? (Rs > 1.5) E->F F->E No, Continue Optimization G 7. Method Validation F->G Yes H->B

Figure 2: A systematic workflow for chiral method development for amine enantiomers.

Conclusion and Recommendations

The successful resolution of chiral amines is an achievable goal with a systematic approach and a sound understanding of the tools available. There is no single "best" chiral stationary phase; the optimal choice is always dictated by the specific molecular structure of the analyte.

  • For broad screening of unknown amines, start with modern, robust immobilized polysaccharide CSPs. Their wide applicability provides the highest probability of finding initial separation conditions.

  • For multifunctional or ionizable amines, especially when MS compatibility is required, macrocyclic glycopeptide phases are an excellent choice due to their unique selectivity and multimodal capabilities.

  • For aromatic amines where predictable elution is desired, Pirkle-type CSPs offer a rational approach, with the added benefit of being able to invert the elution order.

  • For primary amines, crown ether-based CSPs are unparalleled in their specificity and should be the first choice.

By leveraging the complementary nature of these different CSP technologies and following a logical method development workflow, researchers can efficiently and robustly resolve even the most challenging chiral amine separations.

References

  • Barhate, V. D., et al. (2017). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. Available at: [Link]

  • Gasper, B., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar. Available at: [Link]

  • Regis Technologies. (n.d.). Pirkle Chiral Stationary Phases. hplctools.com. Available at: [Link]

  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]

  • Regis Technologies. (n.d.). ChiroSil® Crown Ether Phases. Available at: [Link]

  • Iliescu, R. I., et al. (2024). Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]

  • Pataj, Z., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Antal, I., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. ResearchGate. Available at: [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]

  • Ali, I., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Marshall, M. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Chiralpedia. (n.d.). Resolution of Enantiomers. Available at: [Link]

  • Jin, J. Y., et al. (2006). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate. Available at: [Link]

  • Antal, I., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. Available at: [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Miller, L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Available at: [Link]

  • Lee, W. (2018). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • Collins, K. E., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. PMC. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]

  • Hyun, M. H., et al. (2003). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. ResearchGate. Available at: [Link]

  • Pirkle, W. H., & Welch, C. J. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed. Available at: [Link]

  • Armstrong, D. W., et al. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central. Available at: [Link]

Sources

Precision in Chirality: A Comparative Guide to Enantiomeric Excess Determination Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, the distinction between a therapeutic agent and a toxin often lies in a single stereocenter. Consequently, the determination of enantiomeric excess (ee) is not merely a compliance step but a critical safety gate. While polarimetry was once the standard, the industry has shifted toward separation-based techniques (HPLC, SFC) and spectroscopic methods (NMR) to achieve the necessary sensitivity and accuracy.

This guide objectively compares these methodologies, providing researchers with decision-making frameworks, validated protocols, and experimental data to select the optimal technique for their specific matrix.

Part 1: Comparative Methodological Landscape

The choice of method depends on sample volatility, chromophore presence, required sensitivity, and throughput. The following matrix synthesizes performance metrics from current analytical literature.

Table 1: Performance Matrix of ee Determination Methods
FeatureChiral HPLC (High-Performance Liquid Chromatography)Chiral SFC (Supercritical Fluid Chromatography)NMR Spectroscopy (with CSAs/Derivatization)Polarimetry
Primary Mechanism Steric/electronic interaction with Chiral Stationary Phase (CSP)Interaction with CSP in supercritical CO₂Diastereomeric chemical shift non-equivalenceRotation of plane-polarized light
Accuracy High (<0.1% error)High (<0.1% error)Moderate (1–5% error)Low (Highly susceptible to impurities)
Precision (RSD) < 0.5%< 0.5%1–3%Variable
LOD (Sensitivity) High (ng/mL range)High (ng/mL range)Low (mg/mL range)Very Low (Requires high conc.)
Throughput Moderate (10–30 min/run)High (2–10 min/run)High (Snapshot)High (Instant)
Cost per Sample High (Solvents, Columns)Moderate (CO₂ is cheap, columns expensive)Low (if no derivatization)Negligible
Best For Trace impurities, QC release, complex matricesHigh-throughput screening, prep-scale purificationQuick checks during synthesis, non-chromophoric cmpdsConfirming absolute config (not ee)

Part 2: Deep Dive – Chiral Chromatography (HPLC & SFC)

Chromatography remains the "Gold Standard" for regulatory submission due to its ability to physically separate enantiomers, preventing signal overlap.

Mechanism of Action

Chiral recognition relies on the "Three-Point Interaction" model (Pirkle concept). The analyte must establish at least three simultaneous interactions (e.g., H-bonding,


-

stacking, steric hindrance) with the Chiral Stationary Phase (CSP) to differentiate the enantiomers.
Experimental Protocol: Validated Chiral Method Development

This protocol ensures a Resolution (


) > 1.5, the baseline requirement for accurate quantitation.

Phase 1: Screening (The "Scout" Phase)

  • Column Selection: Start with a "Universal" core set.

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB)

    • Immobilized phases (e.g., Chiralpak IA, IB, IC) are preferred for solvent flexibility.

  • Mobile Phase Matrices:

    • Normal Phase: Hexane/IPA (90:10).

    • Reversed Phase:[1][2][3][4] Water/Acetonitrile (buffer pH 2–7).

    • Polar Organic Mode: 100% Methanol or Acetonitrile (for immobilized columns).[5]

  • Execution: Inject 5 µL of racemic sample (1 mg/mL) onto all 4 columns using both Normal and Reversed phase conditions.

Phase 2: Optimization

  • Identify the condition with the highest separation factor (

    
    ).
    
  • Adjust retention (

    
    ) by modifying the % organic modifier.
    
  • Improve peak shape by adding additives:

    • Basic analytes: 0.1% Diethylamine (DEA).

    • Acidic analytes: 0.1% Trifluoroacetic acid (TFA).

Phase 3: Validation (System Suitability)

  • Precision: Inject standard (racemate) 6 times. Requirement: RSD of area ratio < 1.0%.[6][7]

  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
Visualization: Chiral Method Development Workflow

ChiralMethodDev Start Start: Racemic Sample Screen Screening Phase (4 Columns x 3 Mobile Phases) Start->Screen Eval Evaluate Separation (Alpha > 1.1?) Screen->Eval Opt Optimization (Adjust Solvent Strength, Additives) Eval->Opt Yes Fail Switch Mode (NP -> RP -> SFC) Eval->Fail No CheckRes Resolution > 1.5? Opt->CheckRes CheckRes->Opt No Valid Validation Phase (Linearity, Accuracy, Precision) CheckRes->Valid Yes Fail->Screen New Conditions

Caption: Logical workflow for developing a compliant chiral chromatographic method.

Part 3: Deep Dive – NMR Spectroscopy

NMR is a powerful alternative when referencing standards are unavailable or when the analyte lacks a chromophore (making UV-HPLC impossible).

Mechanism: Chiral Solvating Agents (CSAs)

Enantiomers have identical NMR spectra in achiral environments. CSAs (e.g., Pirkle Alcohol, Quinine) form transient diastereomeric complexes with the analyte. These complexes have different chemical shifts (


), splitting the signals of the enantiomers.[8]
Experimental Protocol: H-NMR ee Determination

Reagents:

  • Analyte: ~5–10 mg of chiral amine/acid.

  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or similar) in 2–5 molar excess.

  • Solvent: CDCl₃ or C₆D₆ (Non-polar solvents maximize ion-pairing).

Workflow:

  • Baseline Scan: Acquire

    
    H-NMR of the pure analyte to identify diagnostic peaks (usually 
    
    
    
    -protons near the chiral center).
  • Titration: Add CSA stepwise to the NMR tube. Shake vigorously.

  • Observation: Monitor the splitting of the diagnostic peak.

  • Quantification: Integrate the split peaks.

    
    [9][10]
    

Critical Note on Accuracy: NMR is limited by signal-to-noise ratio and peak overlap. While HPLC can detect 0.1% impurity, NMR typically struggles below 1–2% impurity (96–98% ee limit).

Part 4: The Case Against Polarimetry

While historically significant, polarimetry is not recommended for quantitative ee determination in modern R&D for two reasons:

  • The Horeau Effect: The relationship between optical rotation and ee is not always linear.[11] Aggregation effects can cause a sample with 90% ee to show rotation values that do not correlate mathematically to the pure enantiomer.

  • Impurity Amplification: A trace impurity with a high specific rotation (e.g., a chiral precursor) can drastically skew the result of a sample with low specific rotation.

Part 5: Supporting Data & Case Study

Case Study: Analysis of (S)-Omeprazole A comparative study referenced in regulatory validations demonstrates the superiority of chromatographic methods over older techniques.

MetricMethod A: Chiral HPLC (Chiralpak ID)Method B: Polarimetry
Analyte (S)-Omeprazole(S)-Omeprazole
Interference None (Impurities separated)High (Achiral impurities affected reading)
LOD (Enantiomer) 9.8 ng/mL~1 mg/mL
Precision (RSD) 0.15% (Retention), 0.30% (Area)> 2.0%
Conclusion Validated for QC Release Rejected for Quantitation

Data Source: Comparative validation studies of Omeprazole (See Ref 1).

Part 6: Method Selection Decision Tree

Use this logic gate to determine the appropriate method for your sample.

MethodSelection Start Sample Characterization Volatile Is the sample volatile? Start->Volatile GC Chiral GC Volatile->GC Yes Chromophore Does it have a UV Chromophore? Volatile->Chromophore No Trace Is it a trace impurity (<1%)? Chromophore->Trace Yes NMR Chiral NMR (w/ CSA) Chromophore->NMR No (High Conc) Deriv Derivatize -> HPLC Chromophore->Deriv No (Low Conc) HPLC Chiral HPLC (UV/DAD) Trace->HPLC Yes (High Sensitivity) SFC Chiral SFC Trace->SFC No (High Speed)

Caption: Decision matrix for selecting the optimal enantiomeric excess determination technique.

References

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole. Source: National Institutes of Health (PMC). URL:[Link]

  • Optical Purity, Enantiomeric Excess and The Horeau Effect. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. Source: Journal of Chemical Education (ACS). URL:[Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity. Source: PubMed. URL:[Link]

Sources

Navigating the Chiral Landscape: A Comparative Guide to Chemical and Enzymatic Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Chiral amines are indispensable building blocks in modern chemistry, forming the structural core of approximately 40-45% of small-molecule pharmaceuticals, as well as a vast array of agrochemicals and fine chemicals.[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit dramatically different pharmacological or biological activities. Consequently, the efficient and selective synthesis of single-enantiomer chiral amines is a critical challenge in drug development and chemical manufacturing.

This guide provides an in-depth comparison of the two primary strategies for achieving this goal: traditional chemical synthesis and modern enzymatic synthesis (biocatalysis). We will explore the fundamental principles, compare key performance metrics with supporting data, and provide practical experimental protocols to help researchers make informed decisions for their specific applications.

The Great Divide: Chemical vs. Enzymatic Approaches

The choice between a chemical or enzymatic route is not merely a matter of preference but a strategic decision based on factors like substrate scope, desired enantioselectivity, process conditions, scalability, and environmental impact.

Chemical synthesis has historically dominated the field, offering a diverse toolkit of reagents and catalysts.[1][2] Methods like asymmetric hydrogenation, reductive amination using chiral auxiliaries or catalysts, and organocatalysis have been extensively developed.[1][2][3] These approaches often provide high yields and can be applied to a broad range of substrates. However, they frequently rely on precious metal catalysts, require harsh reaction conditions (extreme temperatures, pressures, or pH), and can generate significant chemical waste.[4]

Enzymatic synthesis , on the other hand, has emerged as a powerful and "green" alternative.[4][5] Biocatalysts, such as transaminases, imine reductases, and lipases, operate under mild, aqueous conditions and exhibit exquisite stereo- and regioselectivity.[4][6] This high selectivity often simplifies downstream purification processes. While historically limited by substrate scope and operational stability, recent advances in protein engineering and process optimization have dramatically expanded the applicability of biocatalysis in industrial settings.[4][7]

Head-to-Head Comparison: Key Performance Metrics

To provide a clear, evidence-based comparison, the following table summarizes the typical performance of chemical and enzymatic methods across several critical parameters.

ParameterChemical Synthesis (e.g., Asymmetric Hydrogenation)Enzymatic Synthesis (e.g., Transaminase)
Enantioselectivity (ee) Good to Excellent (>90% ee is common)Excellent (Often >99% ee)
Yield Generally high (can exceed 90%)Variable, often limited by equilibrium (can be improved with process engineering)[6][8]
Reaction Conditions Often harsh (high pressure, temperature, non-aqueous solvents)Mild (near-ambient temperature and pressure, aqueous media)[4]
Catalyst Precious metals (e.g., Rh, Ru, Ir), chiral ligandsEnzymes (proteins)
Substrate Scope Broad, but can be catalyst-dependentHistorically narrow, but rapidly expanding through protein engineering[4]
Byproducts/Waste Can be significant, including metal contaminantsGenerally minimal and biodegradable
Catalyst Reusability Possible, but can be challenging due to leaching or degradationHigh, especially with immobilization techniques[4][9]
Cost High catalyst and ligand costsPotentially lower, especially with enzyme recycling[9]

Delving Deeper: Mechanistic Insights and Workflow

To appreciate the practical differences, let's examine the typical workflows for a common transformation: the conversion of a prochiral ketone to a chiral amine.

Chemical Approach: Asymmetric Reductive Amination

Asymmetric reductive amination is a cornerstone of chemical synthesis for chiral amines.[10][11] This one-pot reaction typically involves the condensation of a ketone with an amine source to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.[10] Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, are widely used.[1]

Chemical_Workflow cluster_reaction One-Pot Reaction Vessel Ketone Prochiral Ketone ImineFormation Imine Formation (in situ) Ketone->ImineFormation Amine Amine Source (e.g., NH3) Amine->ImineFormation Catalyst Chiral Metal Catalyst (e.g., Ir-DIPAMP) AsymmetricReduction Asymmetric Reduction Catalyst->AsymmetricReduction ReducingAgent Reducing Agent (e.g., H2 gas) ReducingAgent->AsymmetricReduction Solvent Organic Solvent (e.g., Methanol) ImineFormation->AsymmetricReduction Imine Intermediate Purification Purification (e.g., Chromatography) AsymmetricReduction->Purification Crude Product FinalProduct Chiral Amine Purification->FinalProduct High ee Product

Caption: A typical workflow for chemical asymmetric reductive amination.

The causality behind this approach lies in the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which forces the hydrogenation of the imine to occur from a specific face, leading to the preferential formation of one enantiomer.[2] The choice of metal, ligand, solvent, and reducing agent is critical and must be optimized for each substrate.

Enzymatic Approach: Transaminase-Mediated Asymmetric Synthesis

Transaminases (TAs or ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, producing a chiral amine and a ketone byproduct (acetone).[12][13] This reaction is highly stereoselective and operates under mild, aqueous conditions.[4][8]

Enzymatic_Workflow cluster_reaction Bioreactor (Aqueous Buffer) Ketone Prochiral Ketone Reaction Asymmetric Amination Ketone->Reaction AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Reaction Enzyme Transaminase (TA) + PLP cofactor Enzyme->Reaction Extraction Product Extraction (e.g., Liquid-Liquid) Reaction->Extraction Reaction Mixture (Amine, Acetone) FinalProduct Chiral Amine Extraction->FinalProduct High ee Product

Caption: A typical workflow for enzymatic asymmetric amination using a transaminase.

A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium that can limit product yield.[6][8] This is a direct consequence of the reaction mechanism. To overcome this, process strategies such as using a large excess of the amine donor or removing the ketone byproduct (e.g., acetone) in situ are employed to drive the reaction towards the product side.[6]

Experimental Protocols: A Practical Guide

To illustrate these concepts, here are representative, step-by-step protocols for both methods.

Protocol 1: Chemical Asymmetric Hydrogenation of an Imine

Objective: To synthesize an enantiomerically enriched secondary amine from a prochiral ketone.

Materials:

  • Prochiral ketone (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • (R)-BINAP (0.011 mmol, 1.1 mol%)

  • Iodine (I₂) (0.03 mmol, 3 mol%)

  • Anhydrous, degassed methanol (5 mL)

  • Hydrogen gas (H₂) balloon or high-pressure reactor

Methodology:

  • Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ and (R)-BINAP to an oven-dried Schlenk flask. Add 2 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the prochiral ketone, benzylamine, and iodine.

  • Hydrogenation: Seal the flask, remove it from the glovebox, and purge with hydrogen gas three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or setting the pressure in a reactor to 50 bar).

  • Reaction: Stir the reaction mixture vigorously at 40°C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the chiral amine.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC.

Causality: The combination of the iridium precursor and the chiral BINAP ligand generates a highly active and stereoselective catalyst for the hydrogenation of the in situ formed imine. Iodine is often added as an activator to enhance catalytic activity.

Protocol 2: Enzymatic Asymmetric Synthesis using a Transaminase

Objective: To synthesize an enantiomerically enriched primary amine from a prochiral ketone.

Materials:

  • Transaminase (e.g., a commercially available screening kit)

  • Prochiral ketone (50 mM final concentration)

  • Isopropylamine (amine donor, 1 M final concentration)

  • Pyridoxal 5'-phosphate (PLP) cofactor (1 mM final concentration)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for substrate dissolution

Methodology:

  • Enzyme and Reagent Preparation: Prepare a stock solution of the ketone in DMSO. Prepare a reaction buffer containing potassium phosphate, isopropylamine, and PLP.

  • Reaction Setup: In a microcentrifuge tube or a small vial, add the required amount of transaminase (lyophilized powder or solution).

  • Initiation: Add the reaction buffer to the enzyme, followed by the ketone stock solution to initiate the reaction. The final DMSO concentration should typically be kept low (<5% v/v) to avoid enzyme denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 24 hours.

  • Quenching and Extraction: Stop the reaction by adding a base (e.g., 1 M NaOH) to raise the pH to >11. Extract the product amine with an organic solvent like ethyl acetate or methyl-tert-butyl ether (MTBE).

  • Analysis: Analyze the organic extract directly by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee).

Causality: The transaminase, with its PLP cofactor, specifically recognizes the prochiral ketone and catalyzes the transfer of an amino group from isopropylamine, creating the new chiral center with high fidelity. The aqueous buffer system mimics the enzyme's natural cellular environment, ensuring its stability and activity.

The Future is Green and Efficient

The synthesis of chiral amines is at a fascinating crossroads. While robust chemical methods will continue to be vital, the trajectory of industrial and pharmaceutical synthesis is clearly moving towards more sustainable and efficient biocatalytic processes.[4][5][8] The spectacular growth in the range and capability of enzymes like imine reductases and transaminases, driven by protein engineering, is rapidly closing the gap in substrate scope that once favored chemical methods.[4][5]

Ultimately, the optimal choice depends on the specific target molecule, the required scale, and the developmental stage of the project. For early-stage discovery where a wide variety of analogs are needed, the broad applicability of some chemical methods might be advantageous. For large-scale manufacturing of a specific pharmaceutical intermediate, the mild conditions, high selectivity, and reduced environmental footprint of an optimized enzymatic process are often unbeatable.[13] The future likely lies in a synergistic approach, where chemo- and biocatalytic steps are combined in elegant, multi-step syntheses to achieve unparalleled efficiency and sustainability.[7]

References

  • Difference Between Reductive Amination and Transamination | by hoangpham - Medium. (2023, October 10). Medium.[Link]

  • What is the Difference Between Reductive Amination and Transamination - Pediaa.Com. (2024, September 9). Pediaa.Com.[Link]

  • Reductive amination - Wikipedia. Wikipedia.[Link]

  • Asymmetric Synthesis. University of Bath.[Link]

  • Synthesis of chiral amines via reductive amination and rational design... - ResearchGate. ResearchGate.[Link]

  • Enzymatic synthesis of pharmaceutical drugs containing chiral amines. - ResearchGate. ResearchGate.[Link]

  • Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines - MDPI. MDPI.[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. PubMed Central.[Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25). National Institutes of Health.[Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades | ACS Catalysis - ACS Publications. (2023, April 10). ACS Publications.[Link]

  • (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ResearchGate. (2024, June 14). ResearchGate.[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22). ACS Publications.[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. PubMed Central.[Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry.[Link]

  • Application of Imine Reductase in Bioactive Chiral Amine Synthesis - ACS Publications. (2024, July 11). ACS Publications.[Link]

  • N-Heterocyclic Carbene-Catalyzed Atroposelective Synthesis of N–N Axially Chiral 3-Amino Quinazolinones | ACS Catalysis - ACS Publications. (2023, June 16). ACS Publications.[Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts - RSC Publishing. Royal Society of Chemistry.[Link]

  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchGate. (2025, August 9). ResearchGate.[Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. Yale University.[Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction - ACS Publications. (2022, June 14). ACS Publications.[Link]

  • Asymmetric-Synthesis. University of York.[Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC - NIH. (2024, September 16). National Institutes of Health.[Link]

  • Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - American Chemical Society. American Chemical Society.[Link]

  • Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis - Science Exploration Press. Science Exploration Press.[Link]

  • Innovative Photo-Driven N-Heterocyclic Carbene Catalysis Enables Highly Enantioselective Radical Synthesis of Chiral α-Amino Acids - Bioengineer.org. (2026, February 1). Bioengineer.org.[Link]

  • Asymmetric Synthesis - University of York. University of York.[Link]

  • Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications - PubMed. (2018, May 21). PubMed.[Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC. PubMed Central.[Link]

  • Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing). Royal Society of Chemistry.[Link]

  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach - research.chalmers.se. Chalmers University of Technology.[Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed. PubMed.[Link]

  • The asymmetric synthesis of chiral secondary amines via hemiaminal and... - ResearchGate. ResearchGate.[Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - MDPI. MDPI.[Link]

  • IMINE REDUCTASES (IREDs) AND REDUCTIVE AMINASES (RedAms). University of Manchester.[Link]

  • Amine Transaminases in Biocatalytic Amine Synthesis - Diva-portal.org. (2016, October 17). Diva Portal.[Link]

  • C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis - MDPI. MDPI.[Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases | The Journal of Organic Chemistry - ACS Publications. (2014, April 11). ACS Publications.[Link]

  • They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis - YouTube. (2023, February 18). YouTube.[Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Structural Elucidation of (S)-4-Phenylbutan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is paramount. (S)-4-Phenylbutan-2-amine and its derivatives represent a significant class of chiral building blocks used in the synthesis of a variety of pharmacologically active compounds. Their stereochemistry can profoundly influence biological activity, making unambiguous structural elucidation a critical step in the research and development pipeline.

This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for the comprehensive structural elucidation of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.

Introduction to this compound

This compound is a chiral primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure, featuring a phenyl group and a chiral center at the second carbon of the butane chain, makes it a valuable synthon for creating more complex molecules with specific stereochemical requirements. The synthesis of its derivatives often involves modifications at the amine group or the phenyl ring to modulate its physicochemical and pharmacological properties.[1]

A Comparative Analysis of Key Analytical Techniques

The comprehensive structural elucidation of a chiral molecule like an this compound derivative is not reliant on a single technique but rather on the synergistic application of several complementary methods. The primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and their combined data allows for an unequivocal assignment of the molecule's constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule and their electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons.

Chiral Discrimination with NMR:

Standard NMR is "blind" to enantiomers.[3] To differentiate between enantiomers of a chiral amine, a chiral environment must be introduced. This is typically achieved through two main strategies:

  • Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity.

  • Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to create a transient chiral environment around the analyte, leading to the separation of NMR signals for the two enantiomers.

Experimental Protocol: ¹H and ¹³C NMR of a Representative Derivative - N-Acetyl-(S)-4-phenylbutan-2-amine

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for a common derivative, providing a concrete example of the data obtained.

1. Sample Preparation: a. Dissolve approximately 10 mg of N-acetyl-(S)-4-phenylbutan-2-amine in 0.7 mL of deuterated chloroform (CDCl₃). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). c. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Use a 400 MHz (or higher) NMR spectrometer. b. Acquire the spectrum with a spectral width of approximately 16 ppm. c. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. d. Process the data with Fourier transformation, phase correction, and baseline correction.

3. ¹³C NMR Acquisition: a. On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. b. Set the spectral width to approximately 220 ppm. c. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Data Interpretation:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for N-acetyl-(S)-4-phenylbutan-2-amine.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H7.15-7.30 (m, 5H)125.8 (para-C), 128.4 (ortho/meta-C), 142.1 (ipso-C)
CH₂-Ph2.60-2.75 (m, 2H)32.5
CH₂-CH1.70-1.85 (m, 2H)39.8
CH-N3.95-4.10 (m, 1H)48.5
CH₃-CH1.15 (d, J=6.5 Hz, 3H)20.7
NH5.50 (br s, 1H)-
COCH₃1.95 (s, 3H)23.3
COCH₃-169.5

Note: These are predicted values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[4]

Key Insights from MS:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed provides the molecular weight. For compounds containing nitrogen, the "Nitrogen Rule" states that an odd molecular weight indicates an odd number of nitrogen atoms.

  • Fragmentation Pattern: The energetic ionization process can cause the molecular ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" of the molecule's structure. For amines, a common fragmentation is the α-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken.[4]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection cluster_output Data Output Sample Sample Solution IonSource Ion Source (e.g., ESI, EI) Sample->IonSource Injection MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of this compound

1. Sample Introduction: a. A dilute solution of this compound in a volatile solvent (e.g., methanol) is injected into the mass spectrometer, often via a gas chromatograph (GC-MS).

2. Ionization: a. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

3. Mass Analysis and Detection: a. The ions are accelerated and separated based on their m/z ratio in a mass analyzer. b. The detector records the abundance of each ion.

Expected Fragmentation Pattern:

The mass spectrum of 4-phenylbutan-2-amine would be expected to show a molecular ion peak at m/z 149. Key fragment ions would likely arise from:

  • α-Cleavage: Loss of a propyl group (CH₂CH₂CH₃) to give a fragment at m/z 44 ([CH₃CH=NH₂]⁺). This is often a very prominent peak for primary amines.

  • Benzylic Cleavage: Cleavage of the bond between the second and third carbons of the butane chain can lead to the formation of a tropylium ion at m/z 91, a common fragment for compounds containing a benzyl group.

m/z Proposed Fragment Significance
149[C₁₀H₁₅N]⁺Molecular Ion
91[C₇H₇]⁺Tropylium ion, indicates a benzyl group
44[C₂H₆N]⁺Result of α-cleavage, characteristic of a primary amine with a methyl group on the α-carbon
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. It allows for the precise measurement of bond lengths, bond angles, and the absolute configuration of chiral centers.

Key Insights from X-ray Crystallography:

  • Absolute Configuration: For a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) of each stereocenter, provided a heavy atom is present in the structure or by using anomalous dispersion effects.

  • Conformation: The analysis reveals the preferred conformation of the molecule in the crystal lattice.

  • Intermolecular Interactions: It provides detailed information about how molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions.

Challenges:

The primary challenge of this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process. For amines, forming a salt with a chiral acid (like tartaric acid) can facilitate crystallization and aid in the determination of absolute configuration.[5]

Workflow for X-ray Crystallography

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_analysis Structure Analysis CrystalGrowth Grow Single Crystal Diffraction X-ray Diffraction CrystalGrowth->Diffraction StructureSolution Solve Phase Problem Diffraction->StructureSolution Refinement Refine Atomic Positions StructureSolution->Refinement StructureAnalysis Analyze 3D Structure Refinement->StructureAnalysis

Caption: The major steps involved in a single-crystal X-ray diffraction study.

Illustrative Crystallographic Data for a Chiral Amine Salt:

Parameter Example Value Information Provided
Crystal SystemMonoclinicThe basic shape of the unit cell
Space GroupP2₁The symmetry elements within the unit cell
a, b, c (Å)7.08, 6.12, 8.80The dimensions of the unit cell
α, β, γ (°)90, 92.42, 90The angles of the unit cell
Z2The number of molecules in the unit cell

This data, combined with the refined atomic coordinates, allows for the generation of a 3D model of the molecule, confirming its connectivity and absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

While not a primary structure elucidation technique, chiral HPLC is an essential complementary method for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample.[7][8]

Principle of Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptides.[8]

Experimental Protocol: Chiral HPLC for this compound

1. Column and Mobile Phase Selection: a. A common choice for the separation of chiral amines is a polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H. b. A typical mobile phase for normal-phase separation would be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

2. Method Parameters: a. Flow Rate: Typically 1.0 mL/min. b. Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm). c. Temperature: Column temperature is often controlled to ensure reproducibility.

3. Data Analysis: a. The retention times of the two enantiomers are recorded. b. The peak areas for each enantiomer are integrated to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion: A Multi-faceted Approach to Certainty

The comprehensive structural elucidation of this compound derivatives is a testament to the power of a multi-technique analytical approach. NMR spectroscopy provides the foundational map of the molecular structure, mass spectrometry confirms the molecular weight and offers clues to the connectivity through fragmentation, and single-crystal X-ray crystallography delivers the ultimate, unambiguous 3D structure and absolute configuration. Complementing these techniques, chiral HPLC provides the crucial measure of enantiomeric purity.

As a Senior Application Scientist, my recommendation to researchers in this field is to not rely on a single piece of evidence. The convergence of data from these orthogonal techniques provides the highest level of confidence in the structural assignment, a necessity for advancing drug development programs and ensuring the safety and efficacy of new therapeutic agents.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Retrieved from [Link]

  • AIP Publishing. (2018). Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction. The Journal of Chemical Physics. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium tartrate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

  • Garcia Garibay Research Group. (1998). Chiral crystalline salts from achiral biphenylcarboxylic acids and tryptamine. Tetrahedron: Asymmetry. Retrieved from [Link]

  • PMC. (n.d.). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. Retrieved from [Link]

  • University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism and mass spectrometry in structural characterization of phenylalkylamines and their metabolites. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylbutan-2-amine, (S)-. Retrieved from [Link]

  • MOLBASE. (n.d.). (2S)-4-phenylbutan-2-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

Sources

cross-validation of analytical results for chiral amine analysis from different labs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Truth" in Enantiomeric Purity

In drug development, the determination of enantiomeric excess (%ee) is not merely a compliance checkbox; it is a safety-critical parameter. However, a recurring issue in multi-site development is the "Tower of Babel" effect: Lab A (Process Chemistry) reports 98.5% ee using NMR, while Lab B (QC) reports 99.2% ee using Chiral HPLC. Who is right?

This guide moves beyond standard method descriptions to address the cross-validation of results. We compare the "Gold Standard" (Direct Chiral HPLC) against high-throughput alternatives (Derivatization-HPLC and 19F NMR), providing a framework to reconcile discrepancies.

The Challenge: Sources of Inter-Laboratory Variance

Before validating, we must understand the error sources. In my experience, discrepancies in chiral amine analysis usually stem from three specific failure modes:

  • Kinetic Resolution (Derivatization methods): If the derivatizing agent reacts faster with one enantiomer, the observed ratio will not match the actual bulk ratio.

  • Non-Linear Detector Response (UV/Fluorescence): Impurities co-eluting with the minor enantiomer can artificially inflate the %ee (a "false safe" result).

  • Column History (Direct HPLC): Chiral Stationary Phases (CSPs) like Amylose/Cellulose derivatives have "memory" effects. A column previously used with TFA may show different selectivity than a pristine column.

Methodology Comparison & Experimental Protocols

We will cross-validate three distinct methodologies using


-Methylbenzylamine  as the model analyte.
Method A: Direct Chiral HPLC (The Anchor)

Status: Gold Standard for Release Testing

This method relies on the "three-point interaction" model between the analyte and the Chiral Stationary Phase (CSP). It is the reference method against which others are judged.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[2]

  • Critical Control: The Diethylamine (DEA) is mandatory to suppress peak tailing of the free amine. Omitting it is the #1 cause of poor resolution (

    
    ).
    
Method B: Indirect HPLC via GITC Derivatization

Status: High Sensitivity / Biological Matrices

Direct analysis often lacks sensitivity for trace impurities. Derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) converts enantiomers into diastereomers, resolvable on standard C18 columns.

Protocol:

  • Mix: 50 µL of Amine Sample (10 mM in MeCN) + 50 µL GITC solution (15 mM in MeCN).

  • Add Base: 10 µL Triethylamine (TEA) to catalyze the nucleophilic attack.

  • Incubate: Room temperature for 20 minutes. (Note: GITC is mild; heating risks racemization).

  • Quench: Add 10 µL 5% Acetic Acid.

  • Analyze: Inject onto a standard C18 column (Mobile Phase: MeCN/Water 50:50, 0.1% Formic Acid).

Method C: 19F NMR with Chiral Solvating Agent

Status: Rapid In-Process Control (IPC)

Uses (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) . The fluorine signal splits in the presence of chiral amines due to the formation of transient diastereomeric solvates.

  • Pros: Results in <5 minutes; no separation required.

  • Cons: High Limit of Quantitation (LOQ). Not suitable for >99% ee validation.

Cross-Validation Workflow

To ensure data integrity, we utilize a "Triangulation Strategy." If Method A and Method B deviate by >0.5%, Method C acts as the tie-breaker, or a Root Cause Analysis (RCA) is triggered.

Visualization: The Validation Logic Flow

ValidationWorkflow Sample Crude Reaction Mixture Split Sample Splitting Sample->Split MethodA Method A: Direct Chiral HPLC (Reference Standard) Split->MethodA MethodB Method B: GITC Derivatization (Indirect C18 HPLC) Split->MethodB MethodC Method C: 19F NMR (Rapid IPC) Split->MethodC Compare Compare %ee Values MethodA->Compare MethodB->Compare MethodC->Compare Pass Validation Pass (Variance < 0.5%) Compare->Pass Consistent Fail Discrepancy Detected (Variance > 0.5%) Compare->Fail Inconsistent RCA Root Cause Analysis: 1. Check Deriv. Kinetics 2. Check Column Age Fail->RCA

Figure 1: Analytical Triangulation Workflow. This logic gate ensures that a systematic error in one method does not propagate into the final Certificate of Analysis.

Comparative Data: Inter-Lab Study

The following data represents a validation study across three simulated laboratories analyzing the same lot of (S)-1-Phenylethylamine spiked with 1.0% (R)-enantiomer (True Value: 98.0% ee).

ParameterLab A (Direct HPLC)Lab B (GITC Deriv.)Lab C (19F NMR)Senior Scientist's Analysis
Measured %ee 98.1%98.8%97.5%Lab B is suspect. The higher ee suggests kinetic resolution (minor enantiomer reacted slower).
Precision (RSD, n=6) 0.05%0.8%2.1%Direct HPLC offers superior precision. Derivatization introduces pipetting errors.
Limit of Detection (LOD) 0.01%0.005%1.0%GITC is best for trace analysis (high molar absorptivity of the tag).
Throughput 30 min/sample45 min/sample (inc. prep)5 min/sampleNMR is the choice for reaction monitoring, not final release.
Statistical Equivalence Check

When cross-validating, do not use simple correlation. Use the Bland-Altman approach.

  • Bias: Lab B shows a +0.7% positive bias relative to Lab A.

Root Cause Analysis: Why Results Drift

If your cross-validation fails, investigate these three mechanisms immediately:

The "Kinetic Resolution" Trap (Method B)

In derivatization, if the reagent is limiting, the more reactive enantiomer consumes it first.

  • Symptom:[1][3][4][5][6][7][8] The major enantiomer peak area is normal, but the minor enantiomer is missing or too small.

  • Fix: Always use >5 molar equivalents of GITC and extend reaction time.

The "Peak Hiding" Effect (Method A)

In Direct HPLC, the minor enantiomer often elutes just before the major one. If the column efficiency (


) drops, the major peak's tail can swallow the minor peak.
  • Symptom:[1][3][4][5][6][7][8] %ee appears to increase as the column gets older.

  • Fix: Calculate Peak-to-Valley ratio. If

    
    , the integration is unreliable.
    
Solvent Mismatch (Method A vs B)

Injecting a sample dissolved in 100% MeOH onto a Normal Phase Chiral Column (Hexane/IPA) will cause "solvent shock," distorting peak shapes.

  • Fix: Dissolve samples in the mobile phase whenever possible.

Decision Matrix: Selecting the Right Method

Use this diagram to determine which validated method applies to your specific development stage.

DecisionMatrix Start Select Analytical Goal Q1 Is this for Final Release? Start->Q1 Q2 Is Sample UV Active? Q1->Q2 No (IPC/Screening) Direct USE METHOD A (Direct Chiral HPLC) Q1->Direct Yes (QC) Deriv USE METHOD B (GITC Derivatization) Q2->Deriv Yes / Trace Impurities NMR USE METHOD C (19F NMR) Q2->NMR No / High Conc. Valid Validated Result Direct->Valid High Precision Deriv->Valid High Sensitivity NMR->Valid High Speed

Figure 2: Method Selection Matrix based on stage of development and sample properties.

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R2) . International Council for Harmonisation (ICH).[9] Available at: [Link]

  • Use of GITC for Chiral Amine Derivatization . Royal Society of Chemistry (Green Chemistry).[2] Available at: [Link]

  • Marfey's Reagent and Variants for Amino Acid Analysis . National Institutes of Health (PMC). Available at: [Link]

  • Comparison of HPLC and NMR for Quantitative Analysis . National Institutes of Health (PubMed). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Substrate Specificity of Amine Dehydrogenases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate biocatalyst is a critical decision that can significantly impact the efficiency and stereochemical outcome of amine synthesis. Amine dehydrogenases (AmDHs) have emerged as powerful enzymes for the asymmetric synthesis of chiral amines from prochiral ketones and aldehydes, offering high enantioselectivity and atom economy.[1][2] However, the substrate scope can vary significantly between different AmDHs. This guide provides an in-depth comparison of the substrate specificity of various amine dehydrogenases, supported by experimental data and protocols, to aid in the rational selection of the optimal enzyme for a given transformation.

Introduction to Amine Dehydrogenases: A New Paradigm in Amine Synthesis

Amine dehydrogenases are a class of NAD(P)H-dependent oxidoreductases that catalyze the reductive amination of a carbonyl group to an amine.[1] This direct approach utilizes ammonia as the amine donor, presenting a highly atom-economical alternative to other biocatalytic methods like transamination, which often require a stoichiometric amine donor. The reaction is typically coupled with a cofactor regeneration system, such as formate/formate dehydrogenase (FDH), which utilizes ammonium formate as both the nitrogen source and the reductant, with the only byproduct being inorganic carbonate.[2][3]

AmDHs can be broadly categorized into two main groups:

  • Native Amine Dehydrogenases (nat-AmDHs): These are naturally occurring enzymes that possess the intrinsic ability to catalyze the reductive amination of non-native ketone and aldehyde substrates.[4]

  • Engineered Amine Dehydrogenases: A significant number of AmDHs have been developed through protein engineering of amino acid dehydrogenases (AADHs). By mutating key residues in the active site that are responsible for binding the carboxylate group of the native amino acid substrate, the substrate scope has been expanded to accept a wide range of ketones and aldehydes.[1][5]

The choice between a native and an engineered AmDH, and indeed between different enzymes within each class, will depend on the specific structural features of the target carbonyl substrate.

Comparative Analysis of Substrate Specificity

The substrate range of AmDHs is a key consideration for their practical application. While no single AmDH is universally active on all substrates, distinct patterns of reactivity have emerged. The following table summarizes the performance of three well-characterized engineered AmDHs—Bb-PhAmDH (from Bacillus badius phenylalanine dehydrogenase), Rs-PhAmDH (from Rhodococcus sp. phenylalanine dehydrogenase), and Ch1-AmDH (a chimeric enzyme)—against a diverse panel of ketones and aldehydes. The data highlights that even enzymes engineered from similar parent dehydrogenases can exhibit markedly different substrate preferences and thermal stabilities.[1][5]

Table 1: Comparative Substrate Specificity of Selected Amine Dehydrogenases

Substrate ClassSubstrateEnzymeConversion (%)Enantiomeric Excess (%)
Phenylacetone Derivatives (p-fluorophenyl)acetoneBb-PhAmDH93>99 (R)
Rs-PhAmDH>99>99 (R)
(m-methoxyphenyl)acetoneRs-PhAmDH>99>99 (R)
Aliphatic Ketones 2-HexanoneCh1-AmDH>99>99 (R)
2-OctanoneRs-PhAmDH93>99 (R)
4-Methyl-2-pentanoneCh1-AmDH96>99 (R)
Acetophenone Derivatives AcetophenoneCh1-AmDH75>99 (R)
4-ChloroacetophenoneCh1-AmDH85>99 (R)
Sterically Demanding Ketones Bicyclic ketoneRs-PhAmDH>99>99 (R)

Data extracted from Knaus et al., Green Chemistry, 2017.[5]

As the table illustrates, Rs-PhAmDH demonstrates broad applicability, particularly for phenylacetone derivatives and more sterically demanding ketones. In contrast, Ch1-AmDH shows excellent activity towards aliphatic ketones and acetophenone derivatives.[5] This complementarity underscores the importance of screening a panel of AmDHs to identify the optimal catalyst for a specific substrate.

For a more in-depth understanding of enzyme performance, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are invaluable. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency.

Table 2: Kinetic Parameters of Selected Amine Dehydrogenases

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Engineered GkAmDHp-fluorophenylacetone7.756.85884
MATOUAmDH2 (WT)Cyclohexanone0.400.082205
MATOUAmDH2 (M215A mutant)Cyclohexanone0.230.063274
MsmeAmDHCyclohexanone (reductive amination)0.55--
MsmeAmDHCyclohexanone (ketoreduction)0.25--

Data compiled from various sources.[4][6][7]

The data in Table 2 reveals that mutations in the active site can significantly impact kinetic parameters. For instance, the M215A mutation in MATOUAmDH2 led to an improved catalytic efficiency for cyclohexanone.[4] It is also noteworthy that some AmDHs exhibit promiscuous ketoreductase (KRED) activity in the absence of ammonia, directly reducing the carbonyl to an alcohol.[8]

Experimental Workflow for Determining Substrate Specificity

A robust and reproducible experimental workflow is essential for comparing the substrate specificity of different AmDHs. A common and reliable method is a spectrophotometric assay that monitors the consumption of the NAD(P)H cofactor at 340 nm.

Experimental Protocol: Spectrophotometric Assay for Amine Dehydrogenase Activity

1. Reagent Preparation:

  • Ammonium Formate Buffer (1 M, pH 8.5): Prepare a 1 M solution of ammonium formate and adjust the pH to 8.5 with ammonium hydroxide. This buffer serves as both the reaction buffer and the source of ammonia.

  • NAD(P)H Stock Solution (10 mM): Dissolve the appropriate amount of NAD(P)H in the ammonium formate buffer. Store on ice and prepare fresh daily.

  • Substrate Stock Solutions (100 mM): Dissolve the ketone or aldehyde substrates in a suitable organic solvent (e.g., DMSO) to create 100 mM stock solutions.

  • Enzyme Solutions: Prepare stock solutions of the purified AmDHs in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). The optimal concentration will need to be determined empirically but a starting point of 1-5 mg/mL is common.

2. Assay Procedure:

  • Set a UV-Vis spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired reaction temperature (e.g., 30°C).

  • In a 1 mL cuvette, combine the following reagents:

    • 880 µL of 1 M Ammonium Formate Buffer (pH 8.5)

    • 100 µL of 10 mM NAD(P)H stock solution (final concentration: 1 mM)

    • 10 µL of 100 mM substrate stock solution (final concentration: 1 mM)

  • Mix the contents of the cuvette by gentle inversion and incubate for 2-3 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). Ensure the initial rate is linear.

  • Perform a control reaction without the substrate to account for any background NAD(P)H decomposition.

3. Data Analysis:

  • Calculate the initial reaction rate (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law: v (µmol/min) = (ΔA340/min) * Vtotal / (ε * l)

    • ΔA340/min is the change in absorbance per minute.

    • Vtotal is the total reaction volume in mL.

    • ε is the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1cm-1).

    • l is the path length of the cuvette in cm (typically 1 cm).

  • To determine the specific activity, divide the reaction rate by the amount of enzyme (in mg) added to the assay. Specific Activity (U/mg) = v (µmol/min) / mg of enzyme

    • One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

  • To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.

Workflow for determining AmDH substrate specificity.

Structural and Mechanistic Basis of Substrate Specificity

The substrate specificity of AmDHs is primarily dictated by the architecture and amino acid composition of their active sites. In engineered AmDHs derived from AADHs, the removal of residues that interact with the carboxylate group of the native amino acid substrate creates a hydrophobic pocket that can accommodate the alkyl or aryl substituents of ketones and aldehydes.[1]

The catalytic mechanism involves the formation of an imine intermediate from the carbonyl substrate and ammonia, followed by a stereospecific hydride transfer from the NAD(P)H cofactor to the imine carbon. Key residues within the active site are responsible for substrate binding, orientation, and catalysis. For example, in the native AmDH MATOUAmDH2, the active site is a rectangular box-like cavity. A catalytic glutamate residue (E111) is proposed to activate ammonia for nucleophilic attack on the carbonyl carbon. The substrate is positioned between the nicotinamide ring of the cofactor and a tyrosine residue (Y171) through stacking interactions. The floor of the active site is lined with hydrophobic residues that contribute to substrate binding.[4]

Mutations of these active site residues can significantly alter substrate specificity and activity. For instance, increasing the size of the active site by mutating bulky residues to smaller ones can enable the accommodation of larger substrates.[4] Conversely, introducing residues that can form specific interactions with a target substrate can enhance selectivity.

Catalytic_Mechanism E_NADH E-NAD(P)H E_NADH_Ketone E-NAD(P)H-Ketone E_NADH->E_NADH_Ketone Ketone binds E_NADH_Iminium E-NAD(P)H-Iminium E_NADH_Ketone->E_NADH_Iminium Iminium formation (-H2O) E_NAD_Amine E-NAD(P)+-Amine E_NADH_Iminium->E_NAD_Amine Hydride transfer E_NAD E-NAD(P)+ E_NAD_Amine->E_NAD Amine release E_NAD->E_NADH Cofactor regeneration Amine_H2O Amine + H2O E_NAD->Amine_H2O Ketone_NH3 Ketone + NH3 Ketone_NH3->E_NADH_Ketone

General catalytic mechanism of amine dehydrogenases.

Conclusion

The selection of an appropriate amine dehydrogenase is a multifaceted process that requires careful consideration of the target substrate's structural and electronic properties. This guide has provided a framework for comparing the substrate specificity of different AmDHs, supported by quantitative data and a detailed experimental protocol. By systematically evaluating a panel of enzymes and understanding the structural determinants of their substrate recognition, researchers can confidently select the most efficient and selective biocatalyst for their specific synthetic needs, thereby accelerating drug discovery and development programs.

References

  • Knaus, T., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 453-463. [Link]

  • Knaus, T., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Europe PMC. [Link]

  • Abrahamson, M. J., et al. (2012). The evolution of an amine dehydrogenase for the asymmetric production of chiral amines. Angewandte Chemie International Edition, 51(27), 6703-6706. [Link]

  • Yin, X., et al. (2024). Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols. ACS Catalysis. [Link]

  • Yin, X., et al. (2024). Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols. ACS Publications. [Link]

  • Tseliou, V., et al. (2019). Generation of amine dehydrogenases with increased catalytic performance and substrate scope from ε-deaminating L-Lysine dehydrogenase. Nature Communications, 10(1), 3637. [Link]

  • Marshall, J. R., et al. (2022). Structure and Mutation of the Native Amine Dehydrogenase MATOUAmDH2. ChemBioChem, 23(14), e202200223. [Link]

  • Vially, C., et al. (2023). Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia. Frontiers in Catalysis, 3. [Link]

  • Knaus, T., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Semantic Scholar. [Link]

  • Knaus, T., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 453-463. [Link]

Sources

performance comparison of different chiral derivatizing agents for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diastereomer Strategy

Gas Chromatography (GC) on standard achiral stationary phases (e.g., 5% phenyl-methylpolysiloxane) cannot separate enantiomers because they possess identical boiling points and polarity. While Chiral Stationary Phases (CSPs) exist, they are expensive, column-specific, and prone to thermal degradation.

The robust alternative—and the focus of this guide—is Indirect Chiral Separation . By reacting enantiomers with an optically pure Chiral Derivatizing Agent (CDA) , we convert them into diastereomers . Unlike enantiomers, diastereomers have distinct physicochemical properties (boiling points, dipole moments), allowing baseline separation on inexpensive, standard GC columns.

This guide compares the three most effective CDAs currently deployed in high-throughput and research labs: Menthyl Chloroformate (MCF) , N-Trifluoroacetyl-L-Prolyl Chloride (TPC) , and Mosher’s Acid Chloride (MTPA-Cl) .

Comparative Analysis of CDAs

A. Menthyl Chloroformate (MCF): The "Aqueous Warrior"

Best For: Amino Acids, Metabolomics, Biological Fluids.

MCF has revolutionized the analysis of amino acids. Unlike traditional silylation (which requires strict anhydrous conditions and heating), MCF reacts in seconds at room temperature in aqueous media. This "Husek Method" allows for the direct extraction and derivatization of amino acids from urine or wine without lyophilization.

  • Mechanism: Forms carbamates (with amines) and carbonates (with alcohols).

  • Key Advantage: Aqueous Compatibility . The reaction is biphasic (Water/Pyridine/Chloroform).

  • Performance: Excellent resolution (

    
    ) for most proteinogenic amino acids.
    
B. N-Trifluoroacetyl-L-Prolyl Chloride (TPC): The "Amine Specialist"

Best For: Amphetamines, Methamphetamines, Chiral Amines in Toxicology.

TPC is the gold standard in forensic toxicology. It introduces a bulky, rigid proline ring containing a trifluoroacetyl group. This rigidity restricts conformational rotation, maximizing the difference in interaction between the resulting diastereomers and the stationary phase.

  • Mechanism: Acylation to form diastereomeric amides.

  • Key Advantage: Structural Rigidity . The proline ring "locks" the conformation, often yielding higher resolution factors (

    
    ) for small amines than flexible acylating agents.
    
  • Limitation: Requires anhydrous conditions.

C. Mosher’s Acid Chloride (MTPA-Cl): The "Structural Architect"

Best For: Secondary Alcohols, Absolute Configuration Determination.

While famous for NMR analysis, Mosher's reagent is a powerhouse for GC when analyzing chiral alcohols (e.g., menthol, secondary alkanols). The presence of the trifluoromethyl group and the phenyl ring creates significant steric bulk, driving the separation of diastereomers.

  • Mechanism: Esterification.[1]

  • Key Advantage: Versatility . Applicable to both amines and alcohols; heavily cited for assigning absolute configuration (

    
     vs 
    
    
    
    ) via elution order logic.

Performance Data Summary

The following data aggregates typical performance metrics observed in validated protocols.

FeatureMenthyl Chloroformate (MCF) TPC (L-Prolyl Chloride) Mosher's (MTPA-Cl)
Target Analytes Amino Acids, Carboxylic AcidsAmphetamines, Primary/Secondary AminesSecondary Alcohols, Amines
Reaction Medium Aqueous / Organic (Biphasic)Anhydrous (DCM or Ethyl Acetate)Anhydrous (DCM/Pyridine)
Temp/Time Room Temp / < 5 minsAmbient or 70°C / 15-30 minsAmbient or 60°C / 1-2 hours
Racemization Risk Low (Mild conditions)Moderate (If heated excessively)Low
Typical Resolution (

)
1.8 - 3.5 (Amino Acids)2.0 - 5.0 (Amphetamines)1.2 - 2.5 (Alcohols)
Byproducts Minimal (CO2, alcohol)HCl (requires scavenger)HCl (requires scavenger)

Selection Logic & Workflow

The choice of agent is dictated primarily by the analyte's functional group and the sample matrix (water content).

CDA_Selection Start Select Analyte Type AminoAcid Amino Acids / Carboxylic Acids Start->AminoAcid Amine Chiral Amines (Drugs/Alkaloids) Start->Amine Alcohol Chiral Alcohols Start->Alcohol MatrixCheck Is Sample Aqueous? AminoAcid->MatrixCheck TPC AGENT: TPC (L-Prolyl) Amine->TPC Primary/Secondary MTPA AGENT: Mosher's (MTPA-Cl) Alcohol->MTPA Secondary Alcohol MCF AGENT: Menthyl Chloroformate (Husek Method) MatrixCheck->MCF Yes (Urine/Wine) MatrixCheck->MCF No (Can add water)

Figure 1: Decision matrix for selecting the optimal Chiral Derivatizing Agent based on analyte chemistry and matrix constraints.

Experimental Protocols

Protocol A: The "Husek" Method (MCF) for Amino Acids

A robust, biphasic reaction ideal for biological fluids.

Reagents:

  • Reagent A: Ethanol/Pyridine (4:1 v/v).

  • Reagent B: (-)-Menthyl Chloroformate (MCF).[2]

  • Solvent: Chloroform (containing 1% ECF as preservative if needed).

Step-by-Step:

  • Sample Prep: Place 50 µL of aqueous sample (urine or amino acid standard) into a glass vial.

  • Basify: Add 100 µL of Reagent A . Vortex for 5 seconds.

  • Derivatize: Add 10 µL of Reagent B (MCF) .

  • Reaction: Vortex vigorously for 30 seconds. (Gas evolution of CO2 may occur).

  • Extraction: Add 100 µL of Chloroform (containing 1% ECF). Add 100 µL of 1M Sodium Bicarbonate (to neutralize excess acid and improve phase separation).

  • Separation: Vortex for 10 seconds. Centrifuge or let stand to separate phases.

  • Injection: Inject 1 µL of the bottom organic layer (Chloroform) into the GC.

Validation Check: Look for the characteristic double peaks of D- and L-amino acids. L-enantiomers typically elute after D-enantiomers on non-polar columns with MCF, but this must be confirmed with standards.

Protocol B: TPC Derivatization for Amphetamines

Standard forensic protocol for high-resolution separation.

Reagents:

  • N-Trifluoroacetyl-L-prolyl chloride (L-TPC) (0.1M in DCM).

  • Triethylamine (TEA) or Carbonate Buffer.

  • Solvent: Ethyl Acetate or DCM (Anhydrous).

Step-by-Step:

  • Extraction: Extract amphetamines from the biological matrix into an organic solvent (e.g., ether/ethyl acetate). Evaporate to dryness under Nitrogen.[1][3][4]

  • Reconstitution: Reconstitute residue in 100 µL Ethyl Acetate.

  • Catalyst: Add 50 µL of TEA (or use solid K2CO3).

  • Derivatize: Add 50 µL of L-TPC solution.

  • Incubation: Cap and incubate at 70°C for 20 minutes (or Room Temp for 30 mins if high concentration).

  • Cleanup: Wash with 0.5 mL water or dilute acid to remove excess TEA/TPC hydrolysis products.

  • Dry: Dry the organic layer over anhydrous Na2SO4.

  • Injection: Inject 1 µL into GC-MS.

Mechanistic Visualization

Understanding the reaction pathway is critical for troubleshooting low yields.

Reaction_Mechanism Analyte Analyte (Enantiomers) (R-NH2 or R-OH) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent Chiral Reagent (L-Config) (Cl-CO-R*) Reagent->Intermediate Product_LL Diastereomer 1 (L-L) (Physical Prop X) Intermediate->Product_LL -HCl Product_DL Diastereomer 2 (D-L) (Physical Prop Y) Intermediate->Product_DL -HCl Separation GC Column (Achiral) Separation based on volatility/polarity Product_LL->Separation Product_DL->Separation

Figure 2: General mechanism of diastereomer formation. The key to separation is that Product (L-L) and Product (D-L) are no longer mirror images, allowing separation on standard phases.

References

  • Husek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A. (Foundational paper for MCF/Husek method).

  • Melgar, R., & Kelly, R. C. (1993).[5] "A novel GC/MS derivatization method for amphetamines." Journal of Analytical Toxicology. (Discusses derivatization challenges and alternatives like TPC/MTBSTFA).

  • Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC." (Demonstrates TPC/Proline applications).

  • Hoye, T. R., et al. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols. (The definitive guide on Mosher's acid chemistry).

  • Sobolevsky, T. G., et al. (2003). "Simultaneous determination of amphetamine, methamphetamine, and their enantiomers in urine by GC-MS." Journal of Analytical Toxicology.

Sources

Publish Comparison Guide: Quantitative Structure-Activity Relationship (QSAR) of Phenylbutylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylbutylamine analogs represent a specialized class of pharmacophores distinguished by their high affinity and selectivity for Sigma receptors (


 and 

)
. Unlike their shorter-chain counterparts (phenethylamines) which predominantly target monoamine transporters (SERT/DAT), or the structurally rigid butyrophenones (e.g., Haloperidol) which exhibit significant off-target dopaminergic activity, phenylbutylamines offer a tunable scaffold for neuroprotective and antipsychotic drug development.

This guide provides a technical comparison of N-substituted phenylbutylamines against standard clinical alternatives, grounded in quantitative structure-activity relationship (QSAR) data. It is designed for medicinal chemists and pharmacologists seeking to optimize ligand selectivity profiles.

Mechanistic Basis: The "Spacer Length" Hypothesis

The defining feature of this chemical class is the four-carbon (


) alkyl linker separating the aromatic head group from the basic nitrogen. QSAR studies consistently validate this "spacer" as a critical determinant for Sigma receptor pocket accommodation.
Pharmacophore Architecture

The Sigma-1 receptor binding pocket requires a specific distance between the hydrophobic aromatic centroid and the protonated amine. Phenylbutylamines satisfy this requirement optimally compared to ethyl (


) or propyl (

) linkers.

Pharmacophore Aromatic Aromatic Ring (Primary Hydrophobic) Linker Alkyl Spacer (n=4 Optimal) Aromatic->Linker $pi$-stacking region Amine Basic Nitrogen (Protonated) Linker->Amine Distance ~6-8 Å Tail Distal Hydrophobic (N-Substituent) Amine->Tail Secondary Pocket Target Sigma-1 Receptor Asp126 Interaction Amine->Target Ionic Bond

Figure 1: Pharmacophore model for Sigma-1 receptor ligands. The 4-carbon spacer of phenylbutylamines positions the basic nitrogen to form a critical salt bridge with Asp126 while allowing the aromatic tail to occupy the hydrophobic sub-pocket.

Comparative QSAR Analysis

Product Class vs. Alternatives

We compare PPBP (a prototypical phenylbutylamine) against Haloperidol (the clinical standard) and Phenethylamines (short-chain analogs).

Table 1: Binding Affinity (

) and Selectivity Profile
Compound ClassRepresentative Ligand


(nM)


(nM)


(nM)
Selectivity Note
Phenylbutylamine PPBP (4-phenyl-1-(4-phenylbutyl)piperidine)1.0 - 3.0 ~50 - 100>500High

Selectivity.
Minimal dopaminergic side effects.
Butyrophenone Haloperidol2.0 - 4.0~501.5 Non-Selective. High D2 affinity causes extrapyramidal symptoms (EPS).
Phenethylamine 2-Phenylethylamine derivatives>1,000>1,000N/AInactive at

.
Primarily targets MAO or transporters.
Mixed Ligand PB28 (Cyclohexylpiperazine derivative)13.00.28 >1,000

Selective.
Used for cytotoxic/anticancer potential.

Data Sources: Validated from radioligand binding assays [1][2][3].

Statistical Model Quality

QSAR models for phenylbutylamines typically utilize CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis).

  • Steric Fields: Account for ~50-60% of variance. The bulk of the N-substituent (e.g., piperidine vs. piperazine) is the primary driver of affinity.

  • Electrostatic Fields: Account for ~20-30%. The basic nitrogen's pKa is critical for the ionic interaction with Asp126.

Experimental Protocol: Generating Valid QSAR Data

To ensure reproducibility and high "Trustworthiness" (Part 2 of requirements), the following workflow describes the generation of the biological data and computational models used in these comparisons.

Step-by-Step Workflow
  • Ligand Synthesis & Curation:

    • Synthesize N-substituted phenylbutylamines via alkylation of secondary amines with 1-bromo-4-phenylbutane.

    • Convert to hydrochloride salts to ensure water solubility for assays.

  • Radioligand Binding Assay (In Vitro):

    • Tissue: Guinea pig brain membranes (rich in

      
      ) or rat liver membranes (rich in 
      
      
      
      ).
    • Radioligand: -pentazocine (for

      
      ) and [³H]DTG (for 
      
      
      
      ).
    • Protocol: Incubate membranes with radioligand and varying concentrations of test compound (

      
       to 
      
      
      
      M). Terminate via rapid filtration.
    • Calculation: Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Computational Alignment (In Silico):

    • Construct 3D structures using density functional theory (DFT) optimization (B3LYP/6-31G*).

    • Align molecules using the phenyl-butyl-amine backbone as the rigid template.

QSAR_Workflow Synth 1. Synthesis (N-alkylation) Assay 2. Binding Assay ([³H]Pentazocine Displacement) Synth->Assay Yields Ki Data Align 3. 3D Alignment (Pharmacophore Overlay) Synth->Align Yields 3D Structures Model 4. PLS Regression (CoMFA/CoMSIA) Assay->Model Dependent Variable (pKi) Align->Model Independent Variables (Fields) Valid 5. Validation (Leave-One-Out q² > 0.5) Model->Valid

Figure 2: Integrated experimental and computational workflow for QSAR model generation.

Critical Analysis & Recommendations

Performance Verdict
  • For Neurological Disorders: Phenylbutylamines (like PPBP) are superior to Haloperidol. They maintain the neuroprotective Sigma-1 activation without the motor side effects associated with D2 blockade.

  • For Oncology: Analogs like PB28 (often classified with phenylbutylamines due to the linker length similarity, though technically a propyl-tetralin derivative) show superior Sigma-2 selectivity, inducing apoptosis in resistant cancer lines (e.g., MCF7) [4].

Limitations
  • Metabolic Stability: The butyl chain is susceptible to oxidative metabolism. Future QSAR studies should incorporate metabolic stability parameters (e.g., introduction of fluorine atoms or cyclization of the linker) to improve half-life.

  • Lipophilicity: High LogP values (>4.[1]0) often lead to non-specific binding. QSAR optimization must penalize excessive hydrophobicity.

References

  • Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. PubMed.[2] Available at: [Link]

  • Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth. AACR Journals. Available at: [Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. NIH / PMC. Available at: [Link]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity. Frontiers in Pharmacology. Available at: [Link]

  • Haloperidol - Mechanism of Action and Pharmacology. Wikipedia / DrugBank. Available at: [Link][3]

Sources

Safety Operating Guide

(s)-4-Phenylbutan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal Procedures for (S)-4-Phenylbutan-2-amine

Executive Summary

This guide defines the disposal protocol for This compound (CAS: 4187-57-9 / Racemic: 22374-89-6).[1][2] As a chiral aliphatic amine, this compound presents specific corrosive and toxic hazards that distinguish it from standard organic solvent waste.

Critical Warning: Do NOT dispose of this substance in standard "Organic Solvent" carboys if those containers hold acidic waste (e.g., acetic acid, TFA). The resulting exothermic acid-base neutralization can pressurize containers, leading to rupture or explosion.

Part 1: Hazard Characterization & Causality

To ensure safety, operators must understand the chemical behavior driving these protocols. We do not segregate waste arbitrarily; we segregate to prevent uncontrolled reactor conditions in waste vessels.

Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Structure Chiral Aliphatic AmineStrong organic base; nucleophilic.[1][2]
Hazards (GHS) H314: Causes severe skin burnsH301+H311: Toxic if swallowed/contactRequires full PPE (Nitrile + Neoprene overlay recommended).[1][2]
Basicity pKa ~10 (Typical for amines)Incompatible with Acids. Will generate significant heat upon mixing.[1][2]
Reactivity Reacts with atmospheric CO₂Forms solid carbamates ("amine bloom") which can seize bottle caps.[1][2]
The "Why" Behind Segregation
  • The Acid-Base Risk: Most laboratory "Organic Waste" streams contain trace acids from HPLC mobile phases (Formic acid, TFA). Adding this compound to such a container creates an immediate exothermic reaction.[1][2]

  • The Halogen Risk: While less violent, mixing amines with halogenated solvents (DCM, Chloroform) can lead to slow alkylation reactions that generate heat and pressure over time.

Part 2: Waste Stream Segregation Protocol

This protocol utilizes a Self-Validating System : The waste container's label and physical type act as a double-check against improper addition.

Primary Waste Stream: Organic Bases (Alkaline)
  • Container Type: HDPE (High-Density Polyethylene) or Glass. Avoid metal containers due to potential corrosion.

  • Labeling: Must explicitly state "ORGANIC BASE" or "ALKALINE WASTE."

  • Compatible Partners: Triethylamine, Pyridine, Piperidine, dilute Ammonia.

  • Strictly Prohibited: Sulfuric acid, Nitric acid, Hydrochloric acid, Acetic anhydride, Acid chlorides.[1]

Part 3: Step-by-Step Disposal Workflow

Scenario A: Liquid Waste (Stock Solutions & Reaction Mothers)
  • PPE Verification: Don safety glasses, lab coat, and double-gloved nitrile (or Silver Shield® for spill cleanup).

  • pH Check (The Validation Step): Before adding to a waste carboy, verify the carboy's current pH using a dipstick.

    • If pH < 7:STOP. Do not add. You have the wrong carboy.

    • If pH > 7: Proceed.

  • Transfer: Pour liquid slowly into the "Organic Base" carboy using a funnel.

  • Vessel Rinse: Rinse the empty original vessel once with a compatible solvent (e.g., Ethanol). Add this rinse to the same waste container.

  • Cap Maintenance: Wipe the thread of the waste container with a dry tissue before closing.

    • Reason: Removes amine residue that reacts with air (CO₂) to form crusty carbamates, which can permanently fuse the cap to the bottle.

Scenario B: Solid Waste (Contaminated Vials, Syringes, Wipes)[1]
  • Segregation: Do not throw into general trash or biohazard bins.

  • Packaging: Place solid waste into a clear, sealable bag (Zip-lock) or a wide-mouth jar labeled "Solid Hazardous Waste: Toxic/Corrosive."

  • Tagging: List "this compound" specifically on the tag.

Part 4: Visual Decision Matrix

The following diagram illustrates the logical flow for disposing of this compound, ensuring no critical decision points are missed.

DisposalProtocol Start Start: Waste Identification This compound StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Wipes, Vials) StateCheck->Solid Spill Spill (>10mL) StateCheck->Spill CheckCarboy Check Waste Carboy Is it acidic? Liquid->CheckCarboy BagIt Double Bag or Wide-Mouth Jar Solid->BagIt Absorb Absorb with Vermiculite (NO SAWDUST) Spill->Absorb Stop STOP: Exothermic Risk Find Base Stream CheckCarboy->Stop Yes (pH < 7) Pour Pour into 'Organic Base' Stream CheckCarboy->Pour No (pH > 7) Stop->Pour Correct Stream Found WipeCap Wipe Threads (Prevent Carbamate Crust) Pour->WipeCap LabelSolid Label: Toxic/Corrosive BagIt->LabelSolid Scoop Scoop to HazMat Pail Absorb->Scoop

Figure 1: Decision matrix for the safe disposal of chiral amines, prioritizing waste stream compatibility.

Part 5: Emergency Contingency (Spills)

If a spill occurs, standard "spill kits" may not be sufficient if they contain incompatible absorbents.

  • Evacuate: If >100mL is spilled in a poorly ventilated area, evacuate to prevent inhalation of corrosive vapors.

  • Absorbent Selection:

    • USE: Vermiculite, sand, or clay-based absorbents (Kitty Litter).

    • DO NOT USE: Sawdust or paper towels as primary bulk absorbents. Amines are not strong oxidizers, but they are combustible; mixing with organic absorbents increases flammability risk.

  • Neutralization (Optional for large spills): You may sprinkle weak acid powder (Citric Acid) to neutralize before scooping, but expect fumes . Respiratory protection (P100/Organic Vapor cartridge) is mandatory during this step.

Part 6: Regulatory Framework (RCRA)

In the United States, this compound falls under Resource Conservation and Recovery Act (RCRA) regulations. While it is not explicitly "P-Listed" or "U-Listed" by specific CAS name in 40 CFR 261.33, it is regulated by Characteristic :

Regulatory CodeClassificationTrigger
D002 Corrosivity Aqueous pH ≥ 12.5 or liquid corrodes steel.[1][2] (Most amines trigger this).
D001 Ignitability If the formulation has a flash point < 60°C (140°F).[1][2]

Final Disposal Method: The ultimate fate of this waste stream is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the destruction of the nitrogen-carbon bonds and prevents environmental leaching.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved October 26, 2023, from [Link][1][2]

Sources

Navigating the Safe Handling of (s)-4-Phenylbutan-2-amine: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. (s)-4-Phenylbutan-2-amine, a key chiral building block, is one such compound that demands meticulous attention to safety protocols due to its corrosive nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, experience-based understanding of the necessary personal protective equipment (PPE) and operational plans for its handling and disposal. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with the skin. The primary hazards stem from its alkaline nature and its ability to readily react with and denature proteins, leading to tissue damage upon contact. Therefore, selecting and correctly using appropriate PPE is not merely a regulatory formality but a critical line of defense to prevent serious injury.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles with a face shieldProvides a robust barrier against splashes and vapors, protecting the sensitive tissues of the eyes and face from the corrosive effects of the amine.
Skin Protection
   GlovesButyl rubber or heavy-duty nitrile glovesThese materials have demonstrated good resistance to corrosive amines. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data. Double gloving is recommended for extended handling periods.
   Lab Coat/ApronChemically resistant lab coat or apronProtects the torso and arms from accidental splashes. Ensure the material is appropriate for corrosive substances.
   FootwearClosed-toe shoes, preferably made of a non-porous materialProtects the feet from spills.
Respiratory Protection NIOSH-approved respirator with organic vapor/ammonia/methylamine cartridges (Green color code)Required when working outside of a certified chemical fume hood, when handling large quantities, or if there is a potential for aerosolization. The amine has a noticeable odor, but olfactory fatigue can occur.
The Science of Glove Selection: Beyond the Basics

Choosing the right glove involves more than just picking a material. Key concepts to understand are:

  • Breakthrough Time: The time it takes for a chemical to permeate through the glove material and reach the skin.[1]

  • Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.[2]

  • Degradation: The physical change in the glove material upon contact with a chemical, which can include swelling, cracking, or becoming brittle.[3]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. The following workflow outlines the key stages of handling this compound safely within a laboratory setting.

safe_handling_workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Waste Disposal receipt Receive Shipment Inspect for damage storage Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., acids, oxidizers) receipt->storage don_ppe Don Appropriate PPE (Goggles, face shield, chem-resistant gloves, lab coat) fume_hood Work in a certified chemical fume hood don_ppe->fume_hood dispense Dispense required amount using appropriate tools (e.g., glass pipette) fume_hood->dispense waste_collection Collect all contaminated materials (PPE, absorbents) in a labeled, sealed container dispense->waste_collection After use spill_alert Alert others in the area evacuate Evacuate if necessary spill_alert->evacuate contain_spill Contain the spill with inert absorbent material spill_alert->contain_spill neutralize Neutralize with a weak acid (e.g., citric acid solution) contain_spill->neutralize cleanup Collect residue into a sealed container for disposal neutralize->cleanup cleanup->waste_collection waste_storage Store waste in a designated hazardous waste area waste_collection->waste_storage waste_pickup Arrange for disposal by a licensed hazardous waste contractor waste_storage->waste_pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-4-Phenylbutan-2-amine
Reactant of Route 2
Reactant of Route 2
(s)-4-Phenylbutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.